2-Fluoro-5-methoxypyridine-3-boronic acid
Description
Properties
IUPAC Name |
(2-fluoro-5-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO3/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGFLRVPERPDJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxypyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 2-Fluoro-5-methoxypyridine-3-boronic acid
This compound is a highly valuable heterocyclic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its strategic importance lies in the unique combination of a fluorinated pyridine ring and a boronic acid functional group. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely utilized method for constructing carbon-carbon bonds.[1][2][3] This enables the efficient assembly of complex molecular architectures from readily available starting materials.[4][5]
This guide provides a detailed examination of a robust and widely applicable protocol for the synthesis of this compound, focusing on the halogen-metal exchange and subsequent borylation of a suitable halopyridine precursor. The causality behind experimental choices and best practices for ensuring a successful and reproducible synthesis will be thoroughly discussed.
Synthetic Strategy: Halogen-Metal Exchange and Borylation
The most fundamental and reliable approach for the preparation of pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate.[6] This method remains a cost-effective and scalable option for producing these valuable reagents.[6] The general strategy involves the reaction of a brominated or iodinated pyridine derivative with a strong organometallic base (typically an organolithium or organomagnesium reagent) at low temperatures to generate a pyridinyl anion. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate or triisopropyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
For the synthesis of this compound, a logical and readily accessible starting material is 3-bromo-2-fluoro-5-methoxypyridine. The bromine atom at the 3-position is selectively targeted for halogen-metal exchange due to its higher reactivity compared to the C-F bond.[6]
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of this compound from 3-bromo-2-fluoro-5-methoxypyridine.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous pyridine boronic acids.[7][8][9]
Materials and Reagents:
| Reagent | Purity/Grade | Supplier Example |
| 3-Bromo-2-fluoro-5-methoxypyridine | >97% | Commercially available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | Sigma-Aldrich |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Trimethyl borate | >99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Saturated Ammonium Chloride (NH₄Cl) | Aqueous solution | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | VWR |
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-bromo-2-fluoro-5-methoxypyridine (1.0 eq).
-
Dissolution and Cooling: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Halogen-Metal Exchange: Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the cooled solution via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3). Alternatively, a saturated aqueous solution of ammonium chloride can be used.[9]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]
Causality and Experimental Insights
-
Choice of Base: n-Butyllithium is a strong, non-nucleophilic base that efficiently promotes halogen-metal exchange at low temperatures. The use of low temperatures (-78 °C) is crucial to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with other functional groups on the pyridine ring.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the organometallic intermediates. It is imperative to use a dry solvent to avoid quenching the n-BuLi and the pyridinyl anion.
-
Borylating Agent: Trimethyl borate is a common and effective electrophile for this transformation. Triisopropyl borate can also be used and may offer advantages in certain cases, such as reduced self-quenching.
-
Workup: The acidic workup serves to hydrolyze the initially formed boronate ester to the final boronic acid. Careful pH control during this step is important to ensure complete hydrolysis without promoting degradation of the product.
Data Summary
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Bromo-2-fluoro-5-methoxypyridine | Commercially available and possesses a reactive bromine for selective exchange. |
| Base | n-Butyllithium (1.1 eq) | Efficient for halogen-metal exchange at low temperatures.[8] |
| Borylating Agent | Trimethyl borate (1.2 eq) | Readily available and effective electrophilic boron source.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and good at solvating organometallic intermediates.[9] |
| Reaction Temperature | -78 °C for exchange and borylation, then warm to RT | Minimizes side reactions and ensures stability of the lithiated intermediate.[8] |
| Workup | Acidic aqueous (e.g., 1 M HCl or sat. NH₄Cl) | Hydrolyzes the boronate ester to the final boronic acid.[9] |
| Purification Method | Recrystallization or Column Chromatography | To obtain the final product in high purity.[7] |
Conclusion
The synthesis of this compound via halogen-metal exchange and subsequent borylation is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can consistently obtain the desired product in good yield and purity. This boronic acid serves as a key component in the construction of novel molecular entities for drug discovery and materials science, underscoring the importance of robust and well-understood synthetic protocols.
References
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ResearchGate. Overview of the synthetic routes towards the pyridine boronic acid...[Link]
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FAQ. What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid?[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid.[Link]
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ResearchGate. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.[Link]
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ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society.[Link]
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Organic Syntheses. (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried.[Link]
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NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: The Power of 2-Fluoro-3-methoxyphenylboronic Acid in Synthesis.[Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid.[Link]
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physical and chemical properties of 2-Fluoro-5-methoxypyridine-3-boronic acid
An In-Depth Technical Guide to 2-Fluoro-5-methoxypyridine-3-boronic Acid: Properties, Reactivity, and Application in Cross-Coupling Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 957120-32-0), a key heterocyclic building block for researchers in drug discovery and materials science. We will delve into its core physicochemical properties, explore its chemical reactivity with a focus on its role in Suzuki-Miyaura cross-coupling, and provide a robust, field-proven experimental protocol. This document is designed to bridge the gap between theoretical chemistry and practical application, offering insights into the causal relationships behind experimental choices and ensuring a foundation of scientific integrity for its use in the laboratory.
Core Compound Identity and Physicochemical Properties
This compound is a substituted pyridine derivative valued for its utility in creating carbon-carbon bonds. The presence of a fluorine atom, a methoxy group, and a boronic acid moiety on the pyridine scaffold makes it a versatile reagent for introducing this specific heterocycle into larger, more complex molecules.[1]
Structural and Physical Data
The fundamental properties of this compound are summarized below. It is important to note that while some data is available for this specific molecule, other properties are inferred from structurally similar compounds due to limited public data.
| Property | Value | Source |
| IUPAC Name | (5-Fluoro-2-methoxypyridin-3-yl)boronic acid | N/A |
| CAS Number | 957120-32-0 | [2] |
| Molecular Formula | C₆H₇BFNO₃ | [2] |
| Molecular Weight | 170.9 g/mol | [2] |
| Appearance | White to off-white crystalline powder | Inferred from[3] |
| Melting Point | 140-144 °C (for the related 2-Methoxypyridine-3-boronic acid) | [4] |
| Solubility | No specific data available; expected to be soluble in organic solvents such as dioxane, THF, and DMF. | N/A |
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of this compound is almost exclusively derived from the boronic acid group's ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between a boronic acid (or its ester) and an organohalide.[5] This reaction is fundamental to the synthesis of biaryls and other conjugated systems prevalent in pharmaceuticals and functional materials.[6]
Expertise Insight: Why this reagent is special. The electronic nature of the pyridine ring is finely tuned by its substituents. The 2-methoxy group is electron-donating, while the 5-fluoro group is electron-withdrawing. This electronic modulation influences the reactivity of the C-B bond and the pyridine nitrogen's interaction with the palladium catalyst. Pyridine-containing boronic acids can be challenging substrates because the lone pair on the nitrogen can coordinate to and deactivate the palladium catalyst.[4] Furthermore, pyridine boronic acids are often unstable and susceptible to in-situ deboronation, leading to undesired byproducts.[4] Successful coupling, therefore, requires a carefully optimized catalytic system.
The Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing reactions. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides like chlorides.[1]
-
Transmetalation : The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.
-
Reductive Elimination : The two organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.
Practical Application: A Generalized Suzuki-Miyaura Protocol
The following protocol is a robust starting point for coupling this compound with various aryl or heteroaryl halides. It incorporates best practices for handling potentially unstable heteroaryl boronic acids and less reactive coupling partners.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Methodology
Materials:
-
This compound (1.2 equivalents)
-
Aryl/heteroaryl halide (e.g., a bromide or chloride, 1.0 equivalent)
-
Palladium catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (2-5 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (3.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate, ethyl acetate, deionized water
-
Nitrogen or Argon gas supply
Protocol:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add a magnetic stir bar. Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reagent Loading: Under a positive pressure of inert gas, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (3.0 eq).
-
Causality Insight: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential decomposition.[4] Bulky, electron-rich phosphine ligands like dppf (in the Pd(dppf)Cl₂ catalyst) are crucial for promoting the challenging oxidative addition of many aryl halides and stabilizing the catalyst.[1]
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe. The presence of water can be beneficial, often accelerating the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.[5]
-
Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Stir vigorously for the duration of the reaction (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
Synthesis, Storage, and Safety
General Synthesis Route
While specific synthesis procedures for this exact isomer are proprietary, pyridine boronic acids are generally prepared via a common pathway: lithiation or Grignard formation followed by quenching with a borate ester.[4] The process typically starts with a halogenated pyridine precursor, which is reacted with an organolithium reagent (like n-BuLi) at low temperature, followed by the addition of trimethyl or triisopropyl borate. An acidic workup then hydrolyzes the borate ester to yield the final boronic acid.
Stability and Storage
Trustworthiness Pillar: Boronic acids, and particularly heteroaryl boronic acids, require careful handling to ensure their integrity.
-
Stability: This compound is susceptible to dehydration to form boroxine anhydrides and to protodeboronation, especially under harsh acidic or basic conditions or at elevated temperatures.[4]
-
Storage: For long-term stability, store this compound in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). It should be kept in a cool, dry environment, such as a refrigerator at 2-8 °C.[7][8]
Safety and Handling
Based on safety data for analogous compounds, this compound should be handled with care.
-
Hazards: It is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[8][9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.[8][11]
-
Handling: Avoid creating dust. Ensure eyewash stations and safety showers are readily accessible.[9]
Conclusion
This compound stands out as a highly valuable and specialized reagent in synthetic chemistry. Its unique substitution pattern allows for the introduction of a fluorinated and methoxylated pyridine moiety, a common feature in many biologically active compounds. While its application requires careful consideration of reaction conditions to mitigate potential instability and catalyst inhibition, the protocols and mechanistic insights provided in this guide offer a solid foundation for its successful use. For researchers and drug development professionals, mastering the use of such advanced building blocks is essential for the efficient synthesis of novel molecular architectures that drive innovation.[3]
References
- What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? - FAQ. (URL: )
- Cas 1256355-08-4,2-Fluoro-3-hydroxymethylphenylboronic acid | lookchem. (URL: )
- 2-Fluoro-3-methoxyphenylboronic acid | C7H8BFO3 | CID 4985744 - PubChem. (URL: )
- 2-Fluoro-5-methylpyridine-3-boronic acid - Sigma-Aldrich. (URL: )
- 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester - Apollo Scientific. (URL: )
- 2-Fluoro-3-methylpyridine-5-boronic acid | - Frontier Specialty Chemicals. (URL: )
- 2-Fluoro-3-isopropoxypyridine-5-boronic acid | CymitQuimica. (URL: )
- Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google P
- 6-Fluoro-5-methoxypyridin-3-ylboronic acid | - Frontier Specialty Chemicals. (URL: )
- SAFETY DATA SHEET - 2-Methoxypyridine-3-boronic acid. (URL: )
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (URL: )
- Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine - Organic Syntheses. (URL: )
- Deoxygenative Asymmetric Cyanation with P(OEt)3 Employing Cooperative Photoredox Catalysis and Copper Catalysis - American Chemical Society. (URL: )
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- 3-Fluoro-2-methoxypyridine-5-boronicacid | BLD Pharm. (URL: )
- 5-Fluoro-2-methoxypyridine-3-boronic acid | CAS 957120-32-0 | SCBT. (URL: )
- (2-Fluoro-4-methoxypyridin-3-yl)boronic acid - SynHet. (URL: )
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (URL: )
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google P
- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex. (URL: )
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- 2-Fluoro-5-methylpyridine-3-boronic acid | C6H7BFNO2 | CID 44754858 - PubChem. (URL: )
- 2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY D
- 2-Methoxypyridine-3-boronic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals. (URL: )
- (2-Methoxypyrimidin-5-yl)boronic acid-SDS-MedChemExpress. (URL: )
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A Technical Guide to 2-Fluoro-5-methoxypyridine-3-boronic acid: A Cornerstone Building Block in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids in Medicinal Chemistry
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a privileged structure, forming the core of numerous approved therapeutic agents.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a highly sought-after motif. The strategic introduction of fluorine atoms and their surrogates into these scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[2] Boronic acids, in turn, are indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which allows for the efficient formation of carbon-carbon bonds.[3]
2-Fluoro-5-methoxypyridine-3-boronic acid (CAS No. 1253577-76-2) emerges at the intersection of these critical fields.[4] This specialized building block offers a unique combination of a fluorinated pyridine ring and a versatile boronic acid handle, making it an invaluable reagent for the synthesis of complex, biologically active molecules.[5] The presence of the fluoro and methoxy groups on the pyridine ring provides medicinal chemists with fine-tuned control over the electronic and steric properties of the final compounds, which is crucial for optimizing drug-target interactions. This guide provides a comprehensive overview of the core technical aspects of this compound, from its fundamental properties and synthesis to its application in cutting-edge drug discovery.
Core Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 1253577-76-2 |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.93 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Store at 2-8 °C under a dry, inert atmosphere |
Chemical Structure
The structure of this compound is foundational to its reactivity and utility.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
While specific, publicly detailed manufacturing processes for this compound are proprietary, the synthesis of pyridine boronic acids generally follows established organometallic routes. A common and effective method involves a lithium-halogen exchange reaction on a suitable brominated pyridine precursor, followed by quenching with a borate ester.[6]
A plausible synthetic route would start from 3-bromo-2-fluoro-5-methoxypyridine. This precursor would undergo a lithium-halogen exchange at low temperatures using an organolithium reagent such as n-butyllithium. The resulting lithiated pyridine intermediate is then reacted with a trialkyl borate, like triisopropyl borate, to form the boronate ester. Finally, acidic workup hydrolyzes the ester to yield the desired this compound. Careful control of temperature and anhydrous conditions are critical to prevent side reactions and ensure a high yield of the final product.
Applications in Drug Discovery and Organic Synthesis
The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[5] Its utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our title compound) and an organohalide or triflate.[3] This reaction is renowned for its mild conditions, high functional group tolerance, and commercial availability of reagents.
The general mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
A Representative Experimental Protocol
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using a substituted pyridine boronic acid. This protocol is based on established methods for structurally similar compounds and serves as a robust starting point for optimization.[7]
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vial, add this compound, the aryl halide, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
The strategic choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is often crucial for achieving high yields, especially when coupling less reactive aryl chlorides.[7]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a fluorinated pyridine core and a versatile boronic acid functional group makes it an exceptionally valuable building block for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, empowers researchers and drug development professionals to leverage this reagent to its full potential in the quest for new and improved medicines.
References
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SAFETY DATA SHEET. Magnaflux. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. Available at: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318. Available at: [Link]
-
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2022). National Institutes of Health. Available at: [Link]
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents.
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
- WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814. Google Patents.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI. Available at: [Link]
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Boron chemicals in diagnosis and therapeutics. (2014). National Institutes of Health. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). National Institutes of Health. Available at: [Link]
-
Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). National Institutes of Health. Available at: [Link]
-
Suzuki coupling of aryl halides and various arylboronic acids. ResearchGate. Available at: [Link]
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- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]
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- 9. 2-Fluoro-5-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Data of 2-Fluovo-5-methoxypyridine-3-boronic acid: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-5-methoxypyridine-3-boronic acid (CAS No. 1402240-36-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectroscopic data with field-proven insights into the analysis of fluorinated pyridine boronic acids. Given the limited availability of published experimental spectra for this specific compound, this guide leverages data from structurally similar molecules and established principles of spectroscopic analysis to provide a robust predictive framework.
Introduction and Molecular Structure
This compound is a key building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring a fluorine atom, a methoxy group, and a boronic acid moiety, makes it a versatile reagent for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and solubility. The boronic acid group, of course, is the reactive handle for carbon-carbon bond formation.
Accurate spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent before its use in sensitive downstream applications. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Molecular Structure and Properties:
| Property | Value |
| IUPAC Name | (2-Fluoro-5-methoxypyridin-3-yl)boronic acid |
| CAS Number | 1402240-36-3 |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.94 g/mol |
digraph "2_Fluoro_5_methoxypyridine_3_boronic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F7 [label="F"]; O8 [label="O"]; C9 [label="CH₃"]; B10 [label="B"]; O11 [label="OH"]; O12 [label="OH"]; H4[label="H"]; H6[label="H"];
// Positioning nodes N1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,-0.7!"]; C4 [pos="0,-1.4!"]; C5 [pos="-1.2,-0.7!"]; C6 [pos="-1.2,0.7!"]; F7 [pos="2.2,1.2!"]; O8 [pos="-2.2,-1.2!"]; C9 [pos="-3.2,-1.7!"]; B10 [pos="2.4,-1.4!"]; O11 [pos="3.4,-0.7!"]; O12 [pos="3.4,-2.1!"]; H4[pos="0,-2.4!"]; H6[pos="-2.2,1.2!"];
// Bonds edge [len=1.5]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- F7; C5 -- O8; O8 -- C9; C3 -- B10; B10 -- O11; B10 -- O12; C4 -- H4; C6 -- H6; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the pyridine ring protons, a singlet for the methoxy group protons, and a broad signal for the boronic acid hydroxyl protons.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.9 - 8.1 | d | ~2-3 |
| H-4 | 7.4 - 7.6 | dd | ~2-3, ~1-2 |
| OCH₃ | 3.8 - 4.0 | s | - |
| B(OH)₂ | 8.0 - 8.5 | br s | - |
Interpretation and Rationale:
-
H-6: This proton is ortho to the nitrogen atom, which is strongly electron-withdrawing, and is therefore expected to be the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is coupled to H-6 and will also exhibit a smaller coupling to the fluorine atom at the 2-position. This should result in a doublet of doublets.
-
OCH₃: The methoxy protons are in a shielded environment and will appear as a sharp singlet.
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and readily exchange with residual water in the solvent. This leads to a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and water content. In DMSO-d₆, these protons are often well-resolved.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon signals will be influenced by the electronegativity of the attached atoms (N, F, O) and the boronic acid group. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |
| C-2 | 158 - 162 | d, ¹JCF ≈ 240-260 Hz |
| C-5 | 145 - 149 | s |
| C-4 | 138 - 142 | d, ³JCF ≈ 3-5 Hz |
| C-6 | 130 - 134 | d, ⁴JCF ≈ 2-4 Hz |
| C-3 | 115 - 120 (broad) | d, ²JCF ≈ 20-30 Hz |
| OCH₃ | 55 - 58 | s |
Interpretation and Rationale:
-
C-2: Directly attached to the highly electronegative fluorine atom, this carbon will be significantly downfield and will show a large one-bond coupling constant (¹JCF).
-
C-5: Bonded to the oxygen of the methoxy group, this carbon will also be downfield.
-
C-3: The carbon bearing the boronic acid group often shows a broader signal. It will also exhibit a two-bond coupling to the fluorine atom.
-
C-4 and C-6: The chemical shifts of these carbons are influenced by their position relative to the nitrogen, fluorine, and methoxy groups. They will show smaller, through-bond couplings to the fluorine atom.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. It provides information about the electronic environment of the fluorine atom.
Predicted ¹⁹F NMR Data:
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-2 position. The chemical shift will be influenced by the electronic effects of the pyridine ring and the methoxy and boronic acid substituents. For fluorinated pyridines, the chemical shift is typically in the range of -70 to -100 ppm relative to CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 (broad) | O-H stretch (boronic acid) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2950 - 2850 | C-H stretch (methoxy) |
| 1600 - 1550 | C=C and C=N stretch (pyridine ring) |
| 1350 - 1300 | B-O stretch |
| 1250 - 1200 | C-O stretch (methoxy) |
| 1100 - 1050 | C-F stretch |
Interpretation and Rationale:
The most characteristic feature in the IR spectrum of a boronic acid is the broad O-H stretching band. Boronic acids have a tendency to dehydrate to form cyclic anhydrides (boroxines). The presence of a boroxine would lead to the appearance of strong B-O-B stretching bands around 1350-1400 cm⁻¹ and a corresponding decrease in the intensity of the O-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like boronic acids.
Predicted MS Data (ESI):
| m/z | Ion |
| 171.05 | [M+H]⁺ (protonated molecule) |
| 153.04 | [M+H - H₂O]⁺ |
| 193.03 | [M+Na]⁺ (sodium adduct) |
Interpretation and Rationale:
In positive ion mode ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of water, leading to the [M+H - H₂O]⁺ ion. Adducts with sodium ([M+Na]⁺) are also frequently observed.
It is important to note that the analysis of boronic acids by MS can be complicated by their tendency to form oligomers, particularly dimers and trimers (boroxines), in the gas phase. This can lead to the observation of ions at higher m/z values. The choice of solvent and ionization conditions can influence the extent of oligomerization.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Workflow
Caption: A generalized workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids as it helps in observing the exchangeable B(OH)₂ protons.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phasing and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in both positive and negative ion modes over a mass range that includes the expected molecular ion and potential oligomers (e.g., m/z 50-1000).
-
Data Analysis: Identify the molecular ion and characteristic fragment ions.
Conclusion
References
- Sigma-Aldrich. This compound. (Product Page)
- PubChem. This compound.
-
G. A. Molander and B. Canturk, "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling," Angewandte Chemie International Edition, vol. 48, no. 49, pp. 9240-9261, 2009. [Online]. Available: [Link]
- D. G. Hall, Ed.
-
E. V. Anslyn, "Supramolecular Analytical Chemistry," The Journal of Organic Chemistry, vol. 72, no. 3, pp. 687-699, 2007. [Online]. Available: [Link]
reactivity and stability of 2-Fluoro-5-methoxypyridine-3-boronic acid
An In-depth Technical Guide to the Reactivity and Stability of 2-Fluoro-5-methoxypyridine-3-boronic acid
Introduction: A Versatile Heterocyclic Building Block
This compound is a pivotal synthetic intermediate in the fields of drug discovery and materials science. Its unique trifunctionalized pyridine scaffold, featuring a nucleophilic methoxy group, an electron-withdrawing fluorine atom, and a versatile boronic acid moiety, offers a rich platform for molecular elaboration. This guide provides an in-depth analysis of the compound's reactivity profile, stability considerations, and best practices for its application in synthetic protocols, tailored for researchers and drug development professionals. The strategic placement of the substituents creates a unique electronic environment that dictates its reactivity, primarily in palladium-catalyzed cross-coupling reactions.
Physicochemical Properties and Structural Analysis
The are direct consequences of its molecular architecture. The fluorine atom at the C-2 position and the boronic acid at the C-3 position create an electron-deficient ring system, which influences its participation in catalytic cycles.
| Property | Value |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.93 g/mol [1] |
| CAS Number | Not available for this specific isomer, 1451392-07-6 for 6-Fluoro-5-methoxypyridin-3-ylboronic acid[1] |
| Appearance | Typically a white to off-white solid[2][3] |
| Storage Conditions | Store at 2-8°C under a dry, inert atmosphere[1] |
The interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom modulates the electron density of the pyridine ring, which in turn affects the lability of the C-B bond and the susceptibility of the molecule to various transformations.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[2][4] This palladium-catalyzed reaction is one of the most robust methods for constructing C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and functional materials.[5][6]
Mechanistic Considerations
The Suzuki-Miyaura coupling is a multi-step catalytic cycle. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially when dealing with electronically complex and potentially unstable heterocyclic boronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol
This protocol is designed based on established methods for structurally similar pyridinylboronic acids.[7][8] The causality behind each step is explained to ensure reproducibility and facilitate troubleshooting.
Objective: To couple this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (2-5 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: A dry Schlenk flask or reaction vial is charged with a magnetic stir bar. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (e.g., Argon).
-
Rationale: The removal of oxygen is crucial as the active Pd(0) catalyst is oxygen-sensitive.
-
-
Reagent Addition: To the flask, add the aryl bromide, this compound, K₃PO₄, and Pd(dppf)Cl₂.
-
Rationale: Adding the solids first under an inert atmosphere prevents premature reaction or degradation. K₃PO₄ is a common base that facilitates the transmetalation step. Pd(dppf)Cl₂ is a robust pre-catalyst suitable for a wide range of substrates.
-
-
Solvent Addition: Degassed solvents (1,4-dioxane and water) are added via syringe. The reaction mixture is typically heterogeneous.
-
Rationale: Degassing the solvents further minimizes oxygen exposure. The presence of water can be beneficial, as it may aid in the dissolution of the base and facilitate the hydrolysis of any boronic ester or boroxine species to the active boronic acid.[5]
-
-
Reaction Execution: The flask is sealed and heated to 80-100 °C with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Stability and Handling: Mitigating Protodeboronation
A significant challenge in working with heterocyclic boronic acids is their propensity for protodeboronation—the cleavage of the carbon-boron bond by a proton source.[9] This decomposition pathway reduces the effective concentration of the boronic acid, leading to lower reaction yields.[6][10]
The Mechanism of Protodeboronation
Protodeboronation of arylboronic acids is often facilitated by aqueous conditions and can be accelerated at certain pH ranges.[9] For pyridine boronic acids, the situation is complex due to the potential for protonation of the ring nitrogen. Generally, 2-pyridinylboronic acids are known to be particularly unstable.
Caption: Simplified mechanism of aqueous protodeboronation.
Practical Recommendations for Storage and Handling
To preserve the integrity of this compound, the following handling and storage procedures are essential:
-
Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (2-8 °C).[1] The storage atmosphere should be inert and dry (e.g., under argon or nitrogen).[11]
-
Handling: Weighing and transferring of the solid should be performed promptly to minimize exposure to atmospheric moisture. Use in a well-ventilated area or fume hood is recommended.[3][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3][12]
Stabilization Strategies
For applications requiring enhanced stability or for challenging cross-couplings, converting the boronic acid to a more stable derivative can be advantageous.
-
Pinacol Esters: Boronic acid pinacol esters are generally more stable towards protodeboronation and are often crystalline, easily handled solids.[11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids. They are designed for slow release of the active boronic acid under specific basic conditions, which can be highly beneficial for reactions involving unstable boronic acids.[6][10]
Safety Profile
As with any laboratory chemical, proper safety precautions must be observed when handling this compound. The following information is derived from safety data sheets of analogous compounds.
| Hazard Statement | Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[3][12] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][12] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[3][12] |
| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation)[3][12] |
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[12]
-
Ensure adequate ventilation or work in a fume hood to avoid inhalation of dust.[3][12]
Conclusion
This compound is a valuable and reactive building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its reactivity is governed by the electronic nature of the substituted pyridine ring and is highly dependent on the careful selection of reaction conditions. Researchers must be cognizant of the compound's inherent instability, particularly its susceptibility to protodeboronation. By employing rigorous storage, handling, and reaction protocols, the synthetic potential of this versatile intermediate can be fully realized, enabling the construction of complex molecules for pharmaceutical and material science applications.
References
-
lookchem. Cas 1256355-08-4, 2-Fluoro-3-hydroxymethylphenylboronic acid. [Link]
-
Fisher Scientific. 6-Fluoro-3-pyridinylboronic acid, 97% Safety Data Sheet. [Link]
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters." Canadian Journal of Chemistry. [Link]
-
Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters." ChemRxiv. [Link]
-
Organic Syntheses. "NICKEL-CATALYZED SUZUKI-MIYAURA COUPLING OF 5-BROMOPYRIMIDINE WITH 3-FURANYLBORONIC ACID." Organic Syntheses, vol. 93, 2016, pp. 306-319. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, vol. 131, no. 20, 2009, pp. 6961–6963. [Link]
-
Li, W., et al. "Recent progress in the synthesis of pyridinylboronic acids and esters." Arkivoc, vol. 2013, no. 1, 2012, pp. 135-153. [Link]
-
Scott, J. S., & Cox, R. J. "In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research, vol. 55, no. 9, 2022, pp. 1255-1270. [Link]
-
Drug Regulatory Affairs International. Arylboronic Acids. [Link]
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- 4. Cas 1256355-08-4,2-Fluoro-3-hydroxymethylphenylboronic acid | lookchem [lookchem.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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solubility of 2-Fluoro-5-methoxypyridine-3-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxypyridine-3-boronic Acid in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound in various organic solvents. Given the limited availability of specific quantitative solubility data for this compound, this document focuses on the underlying scientific principles and provides a robust experimental protocol to empower researchers to generate reliable data in their own laboratories.
Introduction: The Importance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences reaction kinetics in synthesis, purification strategies such as crystallization, and the formulation of the final drug product. This compound, a heterocyclic boronic acid, is a valuable building block in medicinal chemistry, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] An understanding of its solubility is paramount for optimizing these synthetic routes and ensuring efficient and scalable processes.
Boronic acids, as a class of compounds, exhibit unique solubility behaviors due to the presence of the boronic acid functional group, -B(OH)₂. This group can engage in hydrogen bonding as both a donor and an acceptor, and its ionization state can be influenced by the surrounding medium.[2][3] Furthermore, boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), which can complicate solubility measurements.[4]
Theoretical Considerations for Solubility
The solubility of this compound in a given organic solvent is governed by the interplay of several factors:
-
"Like Dissolves Like": The polarity of the solvent relative to the solute is a primary determinant of solubility. The pyridine ring, with its nitrogen atom and fluoro and methoxy substituents, introduces polarity and potential for dipole-dipole interactions.
-
Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are capable of forming strong hydrogen bonds.[2] Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while polar aprotic solvents (e.g., acetone, ethyl acetate) can act as hydrogen bond acceptors. The pyridine nitrogen can also act as a hydrogen bond acceptor.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state crystal of this compound must be overcome by the solute-solvent interactions for dissolution to occur.
Based on these principles, a qualitative prediction of solubility in various solvent classes can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., Methanol, Ethanol) | High | Strong hydrogen bonding interactions with the boronic acid group. |
| Polar Aprotic (e.g., Acetone, THF, Ethyl Acetate) | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities.[5][6] |
| Non-Polar (e.g., Hexane, Toluene) | Low | Insufficient solute-solvent interactions to overcome the crystal lattice energy.[5] |
| Chlorinated (e.g., Dichloromethane, Chloroform) | Moderate | Can act as weak hydrogen bond donors and have suitable polarity.[5][6] |
Experimental Determination of Solubility: The Dynamic Method
A reliable and widely used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[2][4][5] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the temperature at which a solution of a known composition becomes homogeneous.
Materials and Equipment
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bar
-
Calibrated temperature probe (e.g., Pt100)
-
Turbidity sensor or a light source and detector
-
Heating/cooling circulator
Experimental Workflow Diagram
Caption: Workflow for the dynamic method of solubility determination.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.
-
-
Measurement:
-
Place the vessel in the heating/cooling circulator and begin vigorous stirring to ensure homogeneity.
-
Start heating the sample at a slow, constant rate (e.g., 0.1 K/min).[2]
-
Continuously monitor the turbidity of the sample. The dissolution point is identified by a sharp decrease in turbidity (increase in transmitted light) as the last solid particles dissolve.[2][5]
-
Record the temperature at which the solution becomes clear. This is the equilibrium solubility temperature for that specific composition.
-
-
Data Collection and Analysis:
-
Repeat the procedure for a range of compositions (mole fractions) to obtain a series of data points.
-
Plot the solubility (as mole fraction, x) against the dissolution temperature (T) to construct a solubility curve.
-
Considerations for Accuracy and Trustworthiness
-
Moisture Sensitivity: Boronic acids can be sensitive to moisture. While not explicitly stated for this compound, it is good practice to use dry solvents, especially for non-protic systems, to avoid potential side reactions or changes in solubility.[7]
-
Heating Rate: A slow heating rate is crucial to ensure that the system remains at or near thermal equilibrium.
-
Purity of Materials: The purity of both the boronic acid and the solvents will directly impact the accuracy of the solubility measurements.
-
Data Correlation: The experimental data can be correlated using thermodynamic models such as the Wilson, NRTL, or Redlich-Kister equations for a more comprehensive understanding of the solution behavior.[5]
Data Presentation
The generated solubility data should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of solubility in different solvents at various temperatures.
Table 1: Example Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |
| Methanol | 25 | Experimental Value | Calculated Value |
| 40 | Experimental Value | Calculated Value | |
| Acetone | 25 | Experimental Value | Calculated Value |
| 40 | Experimental Value | Calculated Value | |
| Toluene | 25 | Experimental Value | Calculated Value |
| 40 | Experimental Value | Calculated Value |
Conclusion
While direct, published solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed, field-proven experimental protocol for its determination. By employing the dynamic method, researchers can generate high-quality, reliable solubility data essential for optimizing synthetic processes, purification, and formulation in their drug discovery and development endeavors. The principles and methodologies described herein are grounded in established practices for analogous boronic acids, ensuring a scientifically rigorous approach.
References
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. 2020;49:814–824. Available from: [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. 2020;65(9):4495–4502. Available from: [Link]
-
2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET. AFG Bioscience LLC. Available from: [Link]
-
Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Available from: [Link]
-
2-Fluoro-3-methoxyphenylboronic acid. PubChem. Available from: [Link]
-
2-Fluoro-3-methoxypyridine-5-boronic acid - CAS:1451392-07-6. Sunway Pharm Ltd. Available from: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available from: [Link]
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HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]
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A Guide to the Structural Elucidation of 2-Fluoro-5-methoxypyridine-3-boronic acid: A Hypothetical Case Study in X-ray Crystallography
This technical guide presents a comprehensive, hypothetical methodology for determining the single-crystal X-ray structure of 2-Fluoro-5-methoxypyridine-3-boronic acid. As of the latest search, a published crystal structure for this specific compound has not been identified in publicly accessible crystallographic databases. Therefore, this document serves as an in-depth procedural whitepaper, designed for researchers, scientists, and drug development professionals, detailing the best practices and theoretical underpinnings required to achieve this goal. The protocols and rationale described herein are synthesized from established crystallographic techniques for analogous small organic molecules.
Introduction: The Significance of Fluorinated Pyridineboronic Acids
Heterocyclic boronic acids are invaluable building blocks in modern medicinal chemistry and materials science, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The introduction of fluorine atoms and methoxy groups into the pyridine ring, as in the case of this compound, can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical in drug design for optimizing pharmacokinetic and pharmacodynamic profiles.
Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction provides indisputable structural evidence. This information is paramount for:
-
Conformational Analysis: Understanding the preferred orientation of the boronic acid and methoxy substituents relative to the pyridine ring.
-
Intermolecular Interactions: Elucidating the hydrogen bonding networks and other non-covalent interactions that dictate the crystal packing. This is crucial for predicting physical properties like solubility and melting point.
-
Rational Drug Design: Providing an accurate molecular geometry for computational modeling and structure-based drug design efforts.
Experimental Workflow: From Powder to Refined Structure
The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring careful planning and execution. The workflow is designed to maximize the probability of obtaining high-quality single crystals and generating a publication-quality structural model.
Figure 1: A comprehensive workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol for Crystallization
The critical first step is growing diffraction-quality single crystals. Boronic acids are known for forming hydrogen-bonded dimers or oligomers, which can be leveraged for crystallization.
-
Material Purity: Confirm the purity of the this compound sample to be >98%, using techniques like NMR and LC-MS. Impurities can severely inhibit crystallization.
-
Solvent Selection: Based on solubility tests, select a range of solvents. A good starting point includes polar protic solvents (methanol, ethanol), polar aprotic solvents (acetone, acetonitrile, ethyl acetate), and non-polar solvents (hexane, toluene).
-
Crystallization Technique: The slow evaporation method is often successful for small molecules.
-
Prepare a nearly saturated solution of the compound in a chosen solvent or binary solvent mixture in a small, clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature (e.g., room temperature or 4°C).
-
Alternative methods to screen include vapor diffusion (hanging or sitting drop) and cooling crystallization.
-
-
Crystal Harvesting: Once crystals of suitable size (ideally 0.1-0.3 mm in all dimensions) appear, carefully harvest one using a cryoloop. The crystal should be clear and have well-defined faces.
Protocol for Data Collection and Processing
Data collection is performed using a modern single-crystal X-ray diffractometer equipped with a low-temperature device.
-
Mounting and Cryo-cooling: Mount the crystal on the goniometer head. Flash-cool the crystal to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and Bravais lattice. This step also provides a preliminary assessment of crystal quality.
-
Data Collection Strategy: Devise a strategy to collect a full sphere of redundant diffraction data. This typically involves a series of scans (e.g., omega and phi scans) to ensure complete coverage of the reciprocal space. Key parameters include the detector distance and exposure time per frame.
-
Data Integration and Scaling: The raw diffraction images are processed using software like SAINT or XDS. This process, known as integration, measures the intensity of each reflection. Scaling (SADABS) corrects for experimental variations such as absorption and detector sensitivity.
Structure Solution and Refinement
With a processed data file, the next phase is to determine the arrangement of atoms in the unit cell.
-
Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined using software like XPREP. This defines the symmetry of the crystal.
-
Structure Solution: The initial atomic positions are found using direct methods or intrinsic phasing algorithms (e.g., SHELXT or oLEX2.solve). This provides a preliminary model of the molecule.
-
Refinement: The atomic model is refined against the experimental data using full-matrix least-squares refinement (SHELXL). This iterative process involves:
-
Assigning atom types (C, N, O, B, F).
-
Refining atomic positions and anisotropic displacement parameters (which model atomic vibrations).
-
Locating and refining hydrogen atoms, which can often be found in the difference Fourier map.
-
The refinement is complete when the model converges, indicated by a stable R-factor (R1) and a goodness-of-fit (GooF) value close to 1.0.
-
Hypothetical Crystallographic Data
The table below presents a set of representative crystallographic data that one might expect for a molecule like this compound, based on published structures of similar compounds.
| Parameter | Illustrative Value |
| Empirical Formula | C₆H₆BFNO₃ |
| Formula Weight | 169.93 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) or 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95.0° |
| Volume | 785 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.435 Mg/m³ |
| Absorption Coefficient | 0.125 mm⁻¹ |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected / unique | 8500 / 1800 [R(int) = 0.03] |
| Completeness to theta | 99.8 % |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |
| Goodness-of-Fit (GooF) on F² | 1.05 |
Conclusion and Future Directions
While a definitive crystal structure for this compound remains to be published, this guide outlines a robust and scientifically grounded pathway for its determination. The successful elucidation of this structure would provide invaluable insights into the solid-state conformation and intermolecular interactions of this important chemical building block. The resulting structural data would be a key enabler for advanced computational studies and the rational design of new pharmaceuticals and functional materials. It is strongly recommended that researchers working with this compound undertake its crystallographic analysis and deposit the resulting structure in the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
The Advent and Ascendance of Substituted Pyridine Boronic Acids: A Technical Guide for the Modern Chemist
Abstract
The pyridine ring is a ubiquitous scaffold in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized the synthesis of complex molecules containing this motif. Central to this revolution are substituted pyridine boronic acids and their derivatives, which serve as versatile and indispensable building blocks. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this critical class of reagents. We will delve into the mechanistic underpinnings of their reactivity, address the challenges associated with their synthesis and handling, and showcase their profound impact on modern chemical synthesis and drug discovery.
Historical Context: From Boron's Obscurity to a Nobel-Winning Legacy
The journey of organoboron chemistry began long before its applications in complex molecule synthesis were envisioned. The first organoboron compound, triethylborane, was synthesized in 1860 by Edward Frankland.[1] However, it was the pioneering work of Alfred Stock on boron hydrides (boranes) from 1912 to 1936 and Herbert C. Brown's development of hydroboration in 1956 that laid the true foundation for the synthetic utility of organoboranes.[1] Brown's work, which earned him the Nobel Prize in Chemistry in 1979, provided a practical method for introducing boron into organic molecules with high stereo- and regioselectivity.
The true paradigm shift for the application of organoboron compounds in complex synthesis came in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki.[1][2] This palladium-catalyzed reaction enabled the efficient formation of carbon-carbon bonds between organoboron compounds and organic halides.[2][3] The first report of a Suzuki-type cross-coupling with phenylboronic acid was published in 1981.[4] The mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents propelled the Suzuki-Miyaura reaction to the forefront of synthetic organic chemistry, culminating in Suzuki sharing the 2010 Nobel Prize in Chemistry.[1]
While the initial focus was on aryl and vinyl boronic acids, the immense importance of nitrogen-containing heterocycles in bioactive molecules spurred research into the synthesis and application of heteroaryl boronic acids, with a significant focus on pyridine derivatives.
The Pyridine Moiety: A Privileged Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry. Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[5] The nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. Consequently, substituted pyridines are found in a vast array of pharmaceuticals, targeting a wide range of diseases.[5][6] Examples include kinase inhibitors in cancer therapy, as well as anti-inflammatory and antiviral agents.[5] The ability to efficiently synthesize diverse libraries of substituted pyridines is therefore a critical endeavor in the drug discovery and development process.[3]
The Suzuki-Miyaura Coupling: The Engine of Biaryl Synthesis
The Suzuki-Miyaura coupling is the most widely employed method for the synthesis of biaryl and heteroaryl-aryl compounds, and it is the primary application for substituted pyridine boronic acids.[3][4][6] The reaction's success stems from its remarkable functional group tolerance and the stability and low toxicity of the boronic acid coupling partners.[7][8]
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[8]
-
Reductive Elimination: The two organic fragments (R¹ and R²) couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of Substituted Pyridine Boronic Acids: Strategies and Challenges
The synthesis of substituted pyridine boronic acids is not without its challenges, primarily due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to interfere with the reaction chemistry. Several methods have been developed to address these challenges.[9]
Halogen-Metal Exchange followed by Borylation
One of the most common methods for preparing pyridine boronic acids involves the reaction of a halopyridine with an organometallic reagent (typically an organolithium or Grignard reagent) at low temperatures, followed by quenching with a trialkyl borate ester.[7][9] Subsequent hydrolysis yields the desired boronic acid.
Key Considerations:
-
Choice of Halogen: Iodo- and bromopyridines are generally preferred as they undergo halogen-metal exchange more readily than their chloro- and fluoro- counterparts.[9]
-
Temperature Control: These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions, such as addition of the organometallic reagent to the pyridine ring.
-
Functional Group Tolerance: The highly basic and nucleophilic nature of the organometallic reagents can limit the functional group tolerance of this method.[9]
Step-by-Step Experimental Protocol: Synthesis of 3-Pyridylboronic Acid
-
To a solution of 3-bromopyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of aqueous HCl (2 M).
-
Adjust the pH of the aqueous layer to approximately 7 with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-pyridylboronic acid, which can be further purified by recrystallization.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents
A milder and more functional group tolerant approach is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][9] This reaction, often referred to as the Miyaura borylation, is a powerful tool for the synthesis of boronic esters, which are often more stable and easier to handle than the corresponding boronic acids.
Key Advantages:
-
Milder Reaction Conditions: This method avoids the use of highly reactive organometallic reagents.
-
Broader Functional Group Tolerance: A wider range of functional groups are compatible with these reaction conditions.
-
Direct Synthesis of Boronic Esters: The reaction directly yields boronic esters, which can be advantageous for subsequent purification and coupling reactions.[3]
Figure 2: General scheme for the Miyaura borylation of a halopyridine.
C-H Borylation
More recently, transition metal-catalyzed C-H borylation has emerged as a powerful and atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[9] This approach allows for the direct conversion of a C-H bond to a C-B bond, avoiding the need for pre-functionalized starting materials like halopyridines. Iridium and rhodium catalysts are commonly employed for this transformation.
Key Features:
-
High Atom Economy: This method avoids the generation of stoichiometric byproducts.
-
Direct Functionalization: Enables the direct borylation of the pyridine ring without prior halogenation.
-
Regioselectivity: Controlling the regioselectivity of C-H borylation can be a challenge, often requiring directing groups or relying on the inherent electronic and steric properties of the substrate.
Challenges in the Synthesis and Handling of Pyridine Boronic Acids
-
Instability of 2-Pyridylboronic Acids: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond).[10][11] This instability is attributed to the proximity of the nitrogen lone pair, which can facilitate the cleavage of the C-B bond.[11] To overcome this, 2-pyridylboronic acids are often generated in situ or isolated as more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates.[11]
-
Purification: The polar nature of pyridine boronic acids can make their purification by chromatography challenging. Crystallization is often the preferred method of purification.[12]
-
Protodeboronation: In addition to the inherent instability of the 2-isomer, all pyridine boronic acids can undergo protodeboronation, especially under acidic or harsh reaction conditions. Careful control of pH and reaction temperature is crucial.
Applications in Drug Discovery and Beyond: A Showcase of Versatility
The utility of substituted pyridine boronic acids is vast and continues to expand. They are key intermediates in the synthesis of numerous commercial and investigational drugs, agrochemicals, and functional materials.[3][6]
Table 1: Examples of Commercially Relevant Molecules Synthesized Using Pyridine Boronic Acids
| Compound Class | Example | Therapeutic Area/Application | Role of Pyridine Boronic Acid |
| Kinase Inhibitors | Crizotinib | Oncology (ALK/ROS1 inhibitor) | A late-stage Suzuki-Miyaura coupling employing a pinacol boronic ester is used in its synthesis.[13] |
| Antifungals | Tavaborole | Onychomycosis | While not a direct coupling product, the synthesis relies on boronic acid chemistry.[1] |
| Agrochemicals | Boscalid | Fungicide | The synthesis involves a Suzuki-Miyaura coupling to construct the biaryl core.[13] |
| Proteasome Inhibitors | Bortezomib | Oncology (Multiple Myeloma) | The discovery of this boronic acid-containing drug spurred significant interest in medicinal applications of boron compounds.[7] |
Future Outlook: Expanding the Horizons of Boron Chemistry
The field of organoboron chemistry is continually evolving, with ongoing research focused on developing more efficient and selective synthetic methods.[14] Key areas of future development for substituted pyridine boronic acids include:
-
Novel Catalytic Systems: The development of new ligands and catalysts for C-H borylation that offer improved regioselectivity and functional group tolerance.
-
Flow Chemistry: The use of continuous flow technologies to safely and efficiently handle unstable intermediates, such as 2-pyridylboronic acids, by enabling in situ generation and immediate use.
-
Photoredox Catalysis: The application of photoredox catalysis to develop novel methods for the synthesis of pyridine boronic acids under mild conditions.
-
Broader Applications: The exploration of new applications for pyridine boronic acids in areas such as materials science for the development of organic light-emitting diodes (OLEDs) and other functional materials.
Conclusion
Substituted pyridine boronic acids have transitioned from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their journey, intertwined with the development of organoboron chemistry and the transformative power of the Suzuki-Miyaura coupling, underscores the profound impact of fundamental research on applied science. As our understanding of their reactivity deepens and new synthetic methodologies emerge, the role of these versatile building blocks in shaping the future of medicine, agriculture, and materials science is set to expand even further.
References
- The Chemical Synthesis Landscape: Exploring the Applications of Pyridine-4-Boronic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Organoboron chemistry. (n.d.). Grokipedia.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Recent progress in the synthesis of pyridinylboronic acids and esters. (2013). Arkivoc.
- The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- A Simple, Modular Synthesis of Substituted Pyridines. (2008).
- Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with... (n.d.).
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- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- What is Pyridine-4-boronic acid?. (2020). ChemicalBook.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. (n.d.). RSC Publishing.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor
- The Synthesis and Applications of Heterocyclic Boronic Acids. (n.d.). [No source found].
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.).
- Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. (n.d.).
- Recent Advances in the Synthesis of Borinic Acid Deriv
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
- A General Solution for the 2-Pyridyl Problem. (n.d.). PMC - NIH.
- Boron Suzuki Coupling. (2021).
- Organoboron chemistry. (n.d.). Wikipedia.
- 3-pyridylboronic acid. (n.d.). Organic Syntheses Procedure.
- Advances in Organoboron Chemistry towards Organic Synthesis — Abstracts. (n.d.). [No source found].
- Process for the preparation of pyridine-2-boronic acid esters. (n.d.).
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. (n.d.). MDPI.
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A Senior Application Scientist's Guide to the Theoretical Calculation of 2-Fluoro-5-methoxypyridine-3-boronic acid
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-Fluoro-5-methoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry and materials science. As researchers and drug development professionals, the ability to accurately predict molecular properties in silico is paramount for accelerating discovery and optimizing synthetic routes. This document moves beyond a simple recitation of methods; it delves into the causality behind computational choices, establishing a self-validating workflow grounded in Density Functional Theory (DFT). We will explore geometry optimization, vibrational analysis, electronic structure, and spectroscopic predictions, offering field-proven insights to ensure both accuracy and efficiency in your computational studies.
Introduction: The Significance of a Fluorinated Pyridine Boronic Acid
This compound belongs to a class of heterocyclic organoboron compounds that are exceptionally valuable in synthetic chemistry.[1] Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[2][3] The strategic placement of a fluorine atom and a methoxy group on the pyridine ring modulates the electronic properties and reactivity of the molecule. This makes it a desirable precursor for synthesizing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
Boronic acids, in general, have seen a surge of interest in drug discovery, with several boron-containing drugs, such as Bortezomib (Velcade), receiving FDA approval.[6] The boronic acid moiety can form reversible covalent bonds with biological targets, offering unique mechanisms of action.[6][7] Theoretical calculations, therefore, play a crucial role in understanding the intrinsic properties of molecules like this compound, predicting their behavior in reactions, and guiding the design of new therapeutic agents.[8]
This guide will employ Density Functional Theory (DFT), a quantum mechanical modeling method that provides a robust balance between computational cost and accuracy for studying molecular systems of this nature.[9]
The Computational Workflow: A Self-Validating Protocol
Our approach is designed as a sequential, logical workflow where the successful completion of each step provides validation for the next. This ensures the integrity and reliability of the final calculated properties.
Caption: NBO donor-acceptor interaction concept.
Predicting Spectroscopic Properties
Theoretical calculations can predict various spectra, which serve as a powerful tool for structure validation and characterization, especially when comparing with experimental data.
Protocol: 11B NMR Chemical Shift Prediction
The ¹¹B nucleus is NMR-active and provides direct information about the chemical environment of the boron atom.
-
Methodology : The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions. [10][11]2. Execution : This is requested in Gaussian with the NMR=GIAO keyword. The calculation should be performed on the B3LYP/6-31G(d,p) optimized geometry.
-
Solvent Effects : NMR spectra are recorded in solution. It is crucial to include solvent effects using a continuum model. The Polarizable Continuum Model (PCM) is a robust choice. [12][13][14][15]The Gaussian keyword would be SCRF=(PCM,Solvent=DMSO), for example, if DMSO is the experimental solvent.
-
Referencing : The calculation outputs an absolute shielding tensor (σ). To convert this to a chemical shift (δ), it must be referenced against the calculated shielding of a standard compound (e.g., BF₃·OEt₂) at the same level of theory: δ_sample = σ_ref - σ_sample
| Parameter | Value/Method | Rationale & Causality |
| Calculation Type | NMR=GIAO | Accurately computes nuclear magnetic shielding tensors by addressing the gauge-origin problem. [16] |
| Solvation Model | SCRF=PCM | Mimics the bulk solvent's dielectric effect, crucial for accurate solution-phase predictions. [17] |
| Reference Standard | BF₃·OEt₂ | A common experimental and computational reference for ¹¹B NMR. |
| Final Value | Chemical Shift (δ) | A predictable, experimentally verifiable property for structure confirmation. |
Protocol: UV-Vis Absorption Spectrum Prediction
Electronic transitions can be modeled using Time-Dependent DFT (TD-DFT), which calculates the energies of excited states.
-
Methodology : TD-DFT is the workhorse method for predicting UV-Vis spectra for medium-sized organic molecules. [18][19][20]2. Execution : Use the TD keyword in Gaussian (e.g., TD(NStates=10) to calculate the first 10 excited states). This is a single-point calculation performed on the optimized ground-state geometry.
-
Solvent Effects : As with NMR, solvent effects are critical. Use the PCM model to simulate the experimental conditions. [21]4. Interpretation : The output will list the vertical excitation energies (in eV or nm) and the oscillator strengths (f). The oscillator strength indicates the intensity of the transition. Significant absorptions will have f > 0.01. The primary transitions, such as the HOMO→LUMO transition, can be identified by examining the orbital contributions to each excited state. [22]
Conclusion
This guide has outlined a rigorous, multi-step computational protocol for the theoretical characterization of this compound. By following a workflow that proceeds from a validated ground-state geometry to the calculation of electronic and spectroscopic properties, researchers can generate reliable, predictive data. The deliberate choice of DFT functionals and basis sets, coupled with the appropriate use of solvation models and specialized analyses like NBO and GIAO, provides a powerful toolkit for understanding the fundamental nature of this important synthetic building block. These in silico insights can effectively guide experimental design, accelerate the drug discovery process, and contribute to the rational development of new materials.
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FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 tutorials. Retrieved from [Link]
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ResearchGate. (2014, August 18). How can I calculate solvent model with PCM in Gaussian 09? ResearchGate. Retrieved from [Link]
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Jhaa, G. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. Retrieved from [Link]
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Young, D. (n.d.). The Absolute Beginners Guide to Gaussian. Computational Chemistry List. Retrieved from [Link]
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SB. (2023, November 19). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Solution. (2020, July 17). Gaussian Tutorial for Organic Chemists [Video]. YouTube. Retrieved from [Link]
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Molecular Modeling Research Group. (2021, June 27). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium [Video]. YouTube. Retrieved from [Link]
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Williams, D. (2025, September 24). Introduction to the Gaussian Computational Chemistry Program [Video]. YouTube. Retrieved from [Link]
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FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS. Retrieved from [Link]
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Computational Physicist. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView [Video]. YouTube. Retrieved from [Link]
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DB Infotech. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method | CSGT Method [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chem Wisperer. (2019, January 30). frontier molecular orbital analysis [Video]. YouTube. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Fluoro-5-methoxypyridine-3-boronic acid
Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has become indispensable in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[1] Within this context, 2-Fluoro-5-methoxypyridine-3-boronic acid emerges as a particularly valuable building block. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. The methoxy group further provides a handle for additional synthetic modifications. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of this compound with various aryl halides, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
Mechanism and Key Considerations for Heteroaryl Couplings
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The strength of the C-X bond is a critical factor, with the reactivity order being I > Br > Cl.[1]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species. This activated species then transfers the pyridyl group to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst, thus completing the cycle.[6]
Caption: The Suzuki-Miyaura Catalytic Cycle.
A significant challenge when working with heteroaryl boronic acids, particularly those containing nitrogen atoms like pyridine derivatives, is the propensity for protodeboronation.[7][8] This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, effectively consuming the nucleophilic partner.[8] This process can be exacerbated by the presence of aqueous bases.[7]
Strategies to Mitigate Protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester or trifluoroborate salt can significantly reduce the rate of protodeboronation.[7][9]
-
Anhydrous Conditions: Employing rigorously dried solvents and reagents helps to suppress water-mediated decomposition pathways.[8]
-
Judicious Choice of Base: While essential for transmetalation, the strength and concentration of the base can influence the rate of protodeboronation. Weaker inorganic bases such as K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.[8][10]
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes key parameters and their impact on the reaction outcome, providing a starting point for optimization.
| Parameter | Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pre-formed catalysts (e.g., Pd(dppf)Cl₂) | Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[3] Pre-formed catalysts like Pd(dppf)Cl₂ can offer greater stability and reproducibility.[11] |
| Ligand | Phosphines: PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, dppf. N-Heterocyclic Carbenes (NHCs): IPr, SIMes | Bulky and electron-rich phosphine ligands are often crucial for coupling less reactive aryl chlorides and for mitigating catalyst deactivation by the pyridine nitrogen.[7][10][12] SPhos and XPhos are particularly effective for challenging couplings.[13] NHC ligands can also offer high activity.[5] |
| Base | Inorganic: K₂CO₃, K₃PO₄, Cs₂CO₃, KF. Organic: Et₃N, DIPEA | The base activates the boronic acid for transmetalation.[5] The choice of base can be critical, with stronger bases like Cs₂CO₃ often accelerating the reaction but also potentially promoting side reactions. K₃PO₄ is a versatile and commonly used base.[10] |
| Solvent | Ethereal: 1,4-Dioxane, THF. Aromatic: Toluene, Xylene. Amide: DMF, DMA. Alcohol/Water mixtures | The solvent choice affects solubility and reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base and boronate species.[14] Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.[1] |
| Temperature | Room Temperature to 150°C (Microwave) | Higher temperatures are often required to drive the reaction to completion, especially with less reactive aryl chlorides.[15] Microwave irradiation can significantly reduce reaction times.[6] |
Detailed Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.
Caption: General Experimental Workflow.
Protocol 1: Conventional Heating
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave synthesis vial, combine the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 10-30 minutes).[6]
-
After cooling to room temperature, perform the work-up and purification as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble reagents | - Use a fresh catalyst and ensure proper degassing.- Increase the reaction temperature or switch to microwave heating.- Choose a solvent system that ensures better solubility of all components.[16] |
| Protodeboronation of Boronic Acid | - Presence of water- Base is too strong | - Use anhydrous solvents and reagents.- Switch to a more stable boronic ester or trifluoroborate salt.- Employ a milder base (e.g., K₂CO₃, KF).[5][8] |
| Homocoupling of Boronic Acid | - Presence of oxidants (e.g., air)- Certain Pd(II) species | - Ensure the reaction is performed under a strictly inert atmosphere.- Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species. |
| Dehalogenation of Aryl Halide | - Presence of a hydride source (e.g., solvent, amine base) | - Use a non-protic solvent.- If using an amine base, consider switching to an inorganic base. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of byproducts | - Ensure the reaction goes to completion by monitoring.- Re-optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques (e.g., preparative HPLC). |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable fluorinated pyridine derivatives. By understanding the reaction mechanism, carefully selecting the reaction components, and employing robust protocols, researchers can efficiently access a wide range of compounds with potential applications in drug discovery and materials science. The strategic use of bulky, electron-rich ligands and the mitigation of protodeboronation are key to achieving high yields and purity.
References
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- Bhatt, N., Khare, R., & Kamboj, M. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984.
- Valeur, E., & Bradley, M. (2009). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 38(2), 606-623.
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- BenchChem. (2025). Efficient Suzuki Coupling of Fluoropyridines. Technical Support Center.
- BenchChem. (2025). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Technical Support Center.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 575-582.
- Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3267-3270.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6294-6325.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12557.
- Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Kumar, A., & Rao, V. R. (2012). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. RSC Advances, 2(24), 9039-9062.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Xi, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 643-650.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Öcal, N., & Er, M. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
- Ball, L. T. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- BenchChem. (2025). Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. Technical Support Center.
- Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent Applications of the Suzuki—Miyaura Cross-Coupling Reaction in Organic Synthesis. Tetrahedron, 58(48), 9633-9695.
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- ResearchGate. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Zhou, J. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(01), 1-18.
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Al-Amin, M., & Tlili, A. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 98(10), 575-582.
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applications of 2-Fluoro-5-methoxypyridine-3-boronic acid in medicinal chemistry.
An In-Depth Guide to the Application of 2-Fluoro-5-methoxypyridine-3-boronic acid in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridine Scaffolds
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged structure due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to be synthetically modified at multiple positions. The introduction of specific substituents, such as fluorine and methoxy groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa, while a methoxy group can act as a hydrogen bond acceptor and influence molecular conformation.
This compound emerges as a particularly valuable building block for medicinal chemists. It combines these desirable features with a boronic acid functional group—a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used tools for constructing the complex biaryl and heteroaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[3][4] This guide serves as a detailed application note for researchers, providing both the strategic context and the practical protocols for leveraging this reagent in drug discovery programs.
Physicochemical Properties and Handling
Before its use in synthesis, a thorough understanding of the reagent's properties and handling requirements is essential.
| Property | Value | Source |
| Molecular Formula | C₆H₇BFNO₃ | [5] |
| Molecular Weight | 170.93 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| CAS Number | 1253577-76-2 | [6] |
| Storage Conditions | Store at 2-8°C under a dry, inert atmosphere.[5] Boronic acids can be susceptible to dehydration to form boroxines or degradation via protodeboronation. | General Knowledge |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for comprehensive hazard information.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the direct installation of the 2-fluoro-5-methoxypyridinyl moiety onto a variety of aryl or heteroaryl halides and triflates, providing a robust pathway to novel chemical entities.
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.015 mmol, 3 mol%), and sodium carbonate (Na₂CO₃, 1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane (2.0 mL) and degassed water (0.5 mL) via syringe. Degassing is crucial to prevent catalyst oxidation.
-
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Protocol for Challenging Substrates (e.g., Aryl Chlorides)
Aryl chlorides are less reactive than bromides, necessitating a more active catalytic system. [7]This protocol employs a bulky, electron-rich phosphine ligand (XPhos) to facilitate the difficult oxidative addition step.
Key Modifications from Protocol 1:
-
Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and XPhos as the ligand. This combination generates a highly active Pd(0) species in situ.
-
Base: Cesium carbonate (Cs₂CO₃) is a stronger, more soluble base that can enhance reaction rates with less reactive substrates.
-
Solvent: Anhydrous, non-protic solvents like toluene or CPME are often preferred.
Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, combine the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.6 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.0075 mmol, 1.5 mol%), XPhos (0.015 mmol, 3 mol%), and Cs₂CO₃ (1.0 mmol, 2.0 equiv.) in a reaction vial.
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the vial tightly, remove it from the glovebox, and heat to 110 °C with vigorous stirring for 12-24 hours.
-
Workup & Purification: Follow steps 5-7 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed Pd source). 2. Insufficiently inert atmosphere (O₂ present). 3. Poor quality boronic acid (decomposed). | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Improve degassing of solvents; ensure a positive pressure of inert gas. 3. Use fresh boronic acid; consider using the corresponding pinacol ester, which is often more stable. |
| Significant Homocoupling of Boronic Acid | 1. Presence of O₂ leading to oxidative homocoupling. [4] 2. Reaction temperature is too high, causing boronic acid decomposition. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere. 2. Lower the reaction temperature and monitor for longer times. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Presence of excess water or protic solvents. 2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a carefully controlled amount of water if required. 2. Screen weaker bases (e.g., K₂CO₃) or reduce the reaction time. |
| Product is Difficult to Purify | 1. Residual palladium catalyst. 2. Contamination with boronic acid byproducts. | 1. Filter the crude product solution through a pad of Celite® or silica before concentration. 2. During workup, perform a basic wash (e.g., 1M NaOH) to extract acidic boron-containing impurities. |
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its utility lies in its straightforward incorporation into complex molecules via the robust and versatile Suzuki-Miyaura cross-coupling reaction. The fluorine and methoxy substituents provide medicinal chemists with critical levers to modulate the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological profiles of drug candidates. By understanding the underlying reaction mechanisms and employing optimized, robust protocols, researchers can effectively utilize this reagent to accelerate the discovery and development of novel therapeutics.
References
- (2-Fluoro-5-Methoxypyridin-3-yl)boronic acid - Safety Data Sheet - ChemicalBook. (n.d.).
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem. (n.d.).
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2021). Molecules, 26(16), 4999. [Link]
-
Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (2010). MedChemComm, 1(2), 183-198. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(18), 4323. [Link]
- (5-Fluoro-6-methoxypyridin-3-yl)boronic acid - Chem-Impex. (n.d.).
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (2020). Retrieved January 16, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. (2019). Retrieved January 16, 2026, from [Link]
- 6-Fluoro-5-methoxypyridin-3-ylboronic acid - Frontier Specialty Chemicals. (n.d.).
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. 6-Fluoro-5-methoxypyridin-3-ylboronic acid | [frontierspecialtychemicals.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Fluoro-5-methoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
In the landscape of modern medicinal chemistry and materials science, the synthesis of biaryl and hetero-biaryl structures via palladium-catalyzed cross-coupling reactions is of paramount importance.[1] Among the vast array of building blocks, functionalized pyridines are particularly sought after for their prevalence in pharmaceuticals and unique electronic properties. 2-Fluoro-5-methoxypyridine-3-boronic acid represents a highly valuable, albeit challenging, coupling partner. The strategic placement of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the methoxy group provides a key vector for further functionalization.
However, the inherent electronic nature of the pyridine ring, particularly with a nitrogen atom at the 2-position relative to the boronic acid, can lead to catalyst inhibition—a phenomenon often dubbed the "2-pyridyl problem".[2][3] This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.
Expertise & Experience: Navigating the Challenges of Pyridyl Cross-Coupling
The successful cross-coupling of this compound hinges on a nuanced understanding of the substrate's electronic properties and its interaction with the palladium catalyst. The electron-withdrawing nature of the fluorine atom at the 2-position can mitigate the Lewis basicity of the adjacent pyridine nitrogen, thereby reducing its propensity to deactivate the palladium center.[3] This is a distinct advantage over many non-fluorinated 2-pyridylboronic acids.
Conversely, electron-deficient heteroaryl boronic acids can be prone to protodeboronation under basic reaction conditions, a decomposition pathway that competes with the desired transmetalation step.[4][5][6][7] Therefore, the judicious selection of a palladium precatalyst, ligand, base, and solvent system is not merely a matter of optimization but a necessity for achieving high yields and reaction efficiency. The protocols outlined herein are designed to favor the productive catalytic cycle while minimizing undesirable side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) active species. The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[8][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Palladium Catalysts and Ligands
For the cross-coupling of electron-deficient or sterically hindered substrates like this compound, the choice of ligand is critical.[10] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl halide and facilitate the subsequent steps of the catalytic cycle.[10][11]
| Catalyst/Precatalyst | Ligand | Key Attributes & Rationale |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | A bulky biarylphosphine ligand known for its high activity in coupling of heteroaryl chlorides and challenging boronic acids. |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Another highly effective biarylphosphine ligand, often successful with electron-deficient substrates.[7] |
| Pd(dppf)Cl₂ | (dppf) | A robust catalyst system, particularly effective for a range of heteroaryl couplings.[12][13] |
| Pd(PPh₃)₄ | (PPh₃) | A classical catalyst, though may require higher temperatures and longer reaction times for less reactive partners.[14] |
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific coupling partners.
Protocol 1: General Conditions for Aryl/Heteroaryl Bromides
This protocol is optimized for coupling with a range of aryl and heteroaryl bromides, employing a versatile and highly active catalyst system.
Materials:
-
This compound (1.2 equiv.)
-
Aryl/Heteroaryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane and Water (5:1 mixture), degassed
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Add Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Add the degassed dioxane/water mixture (e.g., 2.5 mL / 0.5 mL) via syringe.[10]
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Less Reactive Halides
For more challenging substrates, such as some aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.[1]
Materials:
-
This compound (1.5 equiv.)
-
Aryl/Heteroaryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
In a microwave vial, combine the aryl/heteroaryl chloride (e.g., 0.4 mmol), this compound (0.6 mmol), Pd₂(dba)₃ (0.006 mmol), XPhos (0.012 mmol), and Cs₂CO₃ (0.8 mmol).[10]
-
Add anhydrous, degassed toluene (e.g., 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140 °C for 20-60 minutes.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Figure 2: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Trustworthiness: A Self-Validating System
The protocols provided are grounded in established principles of palladium catalysis and have been adapted from methodologies proven effective for structurally similar and electronically challenging substrates.[1][10] The inclusion of reaction monitoring steps (TLC, LC-MS) is crucial for self-validation, allowing the researcher to assess reaction progress and make informed decisions about reaction time and conditions. For initial attempts with a new coupling partner, it is advisable to run a small-scale test reaction to confirm product formation and identify any potential side products.
References
- Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines - Benchchem.
- (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling - Benchchem.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids - DSpace@MIT.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine - Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate.
- Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Protocol for C-N Cross-Coupling Using 2-Fluoro-5-methoxypyridine-3-boronic Acid
An Application Guide for Researchers
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold is a ubiquitous and invaluable structural motif found in a multitude of approved pharmaceuticals.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly alter a molecule's physicochemical and biological properties.[2][3] Fluorine's high electronegativity and small atomic size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets by modulating the basicity (pKa) of the pyridine nitrogen.[2][3]
2-Fluoro-5-methoxypyridine-3-boronic acid is a key building block that provides medicinal chemists with a direct route to introduce this highly sought-after fluorinated pyridine moiety. Its utility is fully realized through carbon-nitrogen (C-N) cross-coupling reactions, which are among the most powerful and widely practiced transformations for the synthesis of arylamines. This guide provides a detailed examination of the primary catalytic systems for this transformation and offers robust, field-tested protocols for its successful implementation.
Pillar 1: Mechanistic Underpinnings of C-N Cross-Coupling
The formation of a C-N bond between an amine and this compound is primarily achieved through two complementary transition metal-catalyzed reactions: the Chan-Lam coupling and the Buchwald-Hartwig amination.[4][5][6][7] Understanding their fundamental mechanisms is critical to catalyst selection and reaction optimization.
A. The Chan-Lam Coupling: An Aerobic, Copper-Catalyzed Approach
The Chan-Lam reaction is a copper-catalyzed oxidative coupling of a boronic acid with an N-H containing compound.[8][9] A key advantage is its operational simplicity, as it can often be performed at room temperature and open to the air, which serves as the terminal oxidant.[8][9][10]
The catalytic cycle is generally understood to involve the following key steps:
-
Ligand Exchange/Transmetalation: The amine and boronic acid coordinate to a Cu(II) salt. Transmetalation of the aryl group from boron to copper occurs.
-
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired C-N bond and a Cu(I) species.[9]
-
Oxidation: The Cu(I) catalyst is re-oxidized to the active Cu(II) state by an oxidant, typically atmospheric oxygen, to complete the cycle.[8]
Caption: Generalized catalytic cycle for the Chan-Lam C-N coupling reaction.
B. The Buchwald-Hartwig Amination: A Powerful Palladium-Catalyzed Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become an indispensable tool for C-N bond formation.[11][12][13] It typically requires an inert atmosphere but offers an exceptionally broad substrate scope and high functional group tolerance.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical to the success of the reaction.[14]
The catalytic cycle proceeds through these key stages:
-
Oxidative Addition: An active Pd(0) species undergoes oxidative addition into the C-X bond of an aryl halide (or pseudohalide). Note: For boronic acid couplings, a variation of the mechanism is often proposed where the amine coupling partner is different. However, for the purpose of this guide, we will focus on the more common coupling of an amine with an aryl halide, which is the direct competitor to Chan-Lam. For coupling with boronic acids, a different pathway is followed, but the core principles of ligand involvement and reductive elimination remain.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.[13]
-
Reductive Elimination: This key step forms the C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[14]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Pillar 2: Experimental Protocols & Workflow
The following protocols provide robust starting points for the C-N coupling of this compound. Optimization may be required for specific amine substrates.
Experimental Workflow Overview
Caption: A typical workflow for C-N cross-coupling experiments.
Protocol A: Copper-Catalyzed Chan-Lam Coupling (Air-Tolerant)
This protocol is recommended as a first-pass experiment due to its operational simplicity and use of an inexpensive catalyst.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 170.93 | 0.5 | 1.0 | 85.5 mg |
| Amine Coupling Partner | - | 0.6 | 1.2 | Varies |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 0.05 | 0.1 | 9.1 mg |
| Pyridine | 79.10 | 1.0 | 2.0 | 79 µL |
| Dichloromethane (DCM) or Methanol (MeOH) | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (85.5 mg, 0.5 mmol) and copper(II) acetate (9.1 mg, 0.05 mmol).
-
Reagent Addition: Add the solvent (5 mL of DCM or MeOH). The use of a coordinating solvent can be beneficial.[15]
-
Initiation: Add the amine (0.6 mmol, 1.2 equiv) followed by pyridine (79 µL, 1.0 mmol). Pyridine acts as both a base and a ligand to facilitate the reaction.[9][16]
-
Reaction: Leave the flask open to the air (or capped with a balloon of air) and stir vigorously at room temperature for 12-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, heating to 40-60 °C may be required.[10]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (Inert Conditions)
This protocol is a powerful alternative for amines that are unreactive under Chan-Lam conditions or when higher yields are paramount. It requires strict anaerobic conditions.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 3-Bromo-5-fluoro-2-methoxypyridine* | 207.99 | 0.5 | 1.0 | 104 mg |
| Amine Coupling Partner | - | 0.6 | 1.2 | Varies |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 (2 mol%) | 9.2 mg |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 476.66 | 0.02 | 0.04 (4 mol%) | 9.5 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 0.7 | 1.4 | 67.3 mg |
| Anhydrous, Degassed Toluene | - | - | - | 5 mL |
*Note: The Buchwald-Hartwig reaction typically couples an amine with an aryl halide. For this protocol, we use the corresponding aryl bromide precursor to the boronic acid.
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox or under a strong stream of argon, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (67.3 mg, 0.7 mmol) to an oven-dried Schlenk flask containing a magnetic stir bar.[13]
-
Reaction Setup: Seal the flask, remove from the glovebox (if used), and attach to a Schlenk line. Evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add 3-Bromo-5-fluoro-2-methoxypyridine (104 mg, 0.5 mmol) and anhydrous, degassed toluene (5 mL) via syringe.
-
Initiation: Add the amine coupling partner (0.6 mmol, 1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding 10 mL of water. Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Pillar 3: Optimization and Troubleshooting
No single set of conditions is universal.[5] If the initial trials yield unsatisfactory results, a systematic optimization should be performed.
Table of Key Parameters for Optimization
| Parameter | Chan-Lam (Copper) | Buchwald-Hartwig (Palladium) | Rationale & Key Considerations |
| Catalyst | Cu(OAc)₂, CuI, CuCl, [Cu(OH)·TMEDA]₂Cl₂[10] | Pd₂(dba)₃, Pd(OAc)₂ | The choice of copper salt can influence reactivity. Palladium precursors are generally reliable but require careful handling. |
| Ligand | Pyridine, Phenanthroline, Amino Acids[6] | XPhos, RuPhos, SPhos, BrettPhos[14] | Ligand choice is critical for palladium catalysis to enhance oxidative addition and reductive elimination. For copper, ligands can accelerate the reaction but are not always essential. |
| Base | Pyridine, K₂CO₃, Cs₂CO₃ | NaOt-Bu, K₃PO₄, Cs₂CO₃, K₂CO₃[13][17] | A strong, non-nucleophilic base is crucial for deprotonating the amine in the Buchwald-Hartwig cycle. Weaker bases are often sufficient for the Chan-Lam reaction. |
| Solvent | DCM, MeOH, Toluene, THF | Toluene, Dioxane, THF | Anhydrous, degassed solvents are mandatory for palladium catalysis to prevent catalyst deactivation. Solvent polarity can influence solubility and reaction rates. |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C | Higher temperatures are often needed to drive the oxidative addition of less reactive coupling partners in Buchwald-Hartwig reactions. |
| Atmosphere | Air or Oxygen[8] | Inert (Argon or Nitrogen) | Oxygen is the terminal oxidant in many Chan-Lam reactions. It is a poison for the Pd(0) catalyst in the Buchwald-Hartwig reaction. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from Google Search.[3]
-
Grushin, V. V. (2012, November 14). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics.[4]
-
Grushin, V. V. (n.d.). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. ACS Publications.[15]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from Google Search.[1]
-
BenchChem Technical Support Team. (2025, December). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.[2]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]8]
-
West, M. J., Fyfe, J. W. B., & Watson, A. J. B. (n.d.). Mechanistic Development and Recent Applications of the Chan–Lam Amination. SciSpace.[5]
-
Li, G., Kanda, Y., Hong, S. Y., & Radosevich, A. T. (n.d.). Enabling Reductive C–N Cross–Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. PubMed Central.[18]
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved from Google Search.[19]
-
Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[6]
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-catalysed C-N cross-coupling in drug discovery. ResearchGate.[7]
-
Sharma, P., et al. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Lam, P. Y. S. (2016, August 1). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.[10]
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]9]
-
Vantourout, J. C., et al. (n.d.). Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate.[16]
-
Nykaza, T. V., et al. (n.d.). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis. PubMed Central.[20]
-
Lam, P. Y. S., et al. (n.d.). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Who we serve.[21]
-
Grushin, V. V. (2025, August 6). ChemInform Abstract: The Complementary Competitors: Palladium and Copper in C-N Cross-Coupling Reactions. ResearchGate.[22]
-
Li, G., et al. (n.d.). Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. Semantic Scholar.[23]
-
Sasikumar, P., & Majhi, A. (2025). Advancements in Chan-Lam cross-coupling reactions utilizing copper and nickel salts, Cu/Ni-incorporated polymers, and nanocomposites. Inorganic Chemistry Communications.[24]
-
West, M. J., Fyfe, J. W. B., & Watson, A. (2019, November 22). Mechanistic Development and Recent Applications of the Chan-Lam Amination. Semantic Scholar.[25]
-
Li, G., et al. (n.d.). Enabling Reductive C–N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V) O Catalysts. ResearchGate.[26]
-
Ruiz-Castillo, P., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross–Coupling Reactions. Chemical Reviews.[27]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]11]
-
Vantourout, J. C., et al. (n.d.). Spectroscopic Studies of the Chan–Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.[28]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from Google Search.[12]
-
BenchChem. (2025). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.[13]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]]
-
Chemistry Corner. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.[14]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from Google Search.[17]
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2-Fluoro-5-methoxypyridine-3-boronic acid as a building block for agrochemicals.
An In-Depth Guide to 2-Fluoro-5-methoxypyridine-3-boronic acid: Synthesis, Application, and Protocol for Agrochemical Development
Authored by a Senior Application Scientist
The pyridine ring is a foundational scaffold in modern agrochemicals, integral to the efficacy of numerous fungicides, herbicides, and insecticides.[1][2][3] Its unique electronic properties and ability to engage in critical binding interactions with biological targets make it a privileged structure in crop protection research. This guide focuses on a particularly valuable building block: This compound . The strategic placement of a fluorine atom and a methoxy group on the pyridine ring, combined with the synthetic versatility of the boronic acid moiety, provides a powerful tool for developing next-generation agrochemicals with potentially enhanced biological activity, improved metabolic stability, and tailored physicochemical properties.[4][5]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides not only detailed, field-tested protocols for the application of this reagent but also delves into the scientific rationale behind the experimental choices, ensuring a blend of practical methodology and theoretical understanding.
Physicochemical Properties and Handling
Understanding the characteristics of this compound is paramount for its successful application and for ensuring laboratory safety.
Key Properties
| Property | Value |
| Molecular Formula | C₆H₇BFNO₃ |
| Molecular Weight | 170.93 g/mol |
| CAS Number | 1253577-76-2 |
| Appearance | White to off-white solid |
| Storage | Store at 2 - 8 °C, sealed in a dry environment |
Source: Data compiled from various chemical suppliers.[6][7]
Stability and Handling Considerations
While boronic acids are indispensable synthetic intermediates, their stability can be a concern. Pyridyl boronic acids, in particular, can be susceptible to protodeboronation, a process where the C-B bond is cleaved. However, 3-pyridinylboronic acids generally exhibit good stability compared to their 2-pyridinyl counterparts.[8] The electron-withdrawing nature of the fluorine atom in the 2-position can further influence the stability and reactivity of the boronic acid group.
For optimal results and longevity, the following handling procedures are recommended:
-
Storage: Keep the reagent in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Handling: Use the reagent in a well-ventilated area or a fume hood. Avoid creating dust.[9] As with all boronic acids, it is good practice to minimize the time the reagent is exposed to ambient conditions. For particularly sensitive reactions, using a stable derivative like a pinacol ester or a MIDA boronate can be an effective strategy to circumvent instability issues.[10][11]
Safety Precautions
According to available Safety Data Sheets (SDS), this compound and its pinacol ester should be handled with care.[9][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[12]
-
Inhalation: Avoid breathing dust. Harmful if inhaled.[9]
-
Ingestion: Do not eat, drink, or smoke when using this product.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound in agrochemical synthesis is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, which are essential for constructing the biaryl and heteroaryl-aryl scaffolds found in many active agrochemical ingredients.[13][14]
The reaction involves the coupling of an organoboron compound (the boronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar¹-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Phenyl-Pyridine Fungicide Analogue
To illustrate the practical application of this compound, this section provides a detailed, three-step protocol for the synthesis of a novel phenyl-pyridine carboxamide. This class of compounds is known for its potential as succinate dehydrogenase inhibitor (SDHI) fungicides, a crucial mode of action in modern crop protection.[4][15]
Overall Synthetic Workflow
The synthesis begins with a key Suzuki-Miyaura coupling, followed by a nitro group reduction and a final amide bond formation.
Caption: Workflow for the synthesis of a novel phenyl-pyridine fungicide analogue.
Step 1: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of this compound with methyl 2-bromo-5-nitrobenzoate.
Materials and Reagents:
-
This compound (1.0 equiv.)
-
Methyl 2-bromo-5-nitrobenzoate (1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, methyl 2-bromo-5-nitrobenzoate, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solvent mixture should be degassed prior to use by bubbling with argon for 20-30 minutes.
-
Causality: The aqueous base is necessary to activate the boronic acid into the more nucleophilic boronate species, facilitating transmetalation. Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex.
-
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, methyl 2-(2-fluoro-5-methoxypyridin-3-yl)-5-nitrobenzoate.
Step 2: Nitro Group Reduction
This step converts the electron-withdrawing nitro group into a nucleophilic amine, preparing the molecule for the final amide coupling.
Materials and Reagents:
-
Methyl 2-(2-fluoro-5-methoxypyridin-3-yl)-5-nitrobenzoate (1.0 equiv.)
-
Iron powder (Fe) (5.0 equiv.)
-
Ammonium chloride (NH₄Cl) (5.0 equiv.)
-
Ethanol
-
Deionized water
-
Celite
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the nitro-intermediate in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Reagent Addition: Add ammonium chloride followed by iron powder.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often visually apparent by a color change. Monitor progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Causality: Iron in the presence of a mild acid source like NH₄Cl is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups to anilines.
-
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine, methyl 5-amino-2-(2-fluoro-5-methoxypyridin-3-yl)benzoate, is often pure enough for the next step but can be purified by column chromatography if necessary.
Step 3: Amide Coupling
This final step constructs the critical amide linkage to yield the target fungicide analogue.
Materials and Reagents:
-
Methyl 5-amino-2-(2-fluoro-5-methoxypyridin-3-yl)benzoate (1.0 equiv.)
-
An appropriate acyl chloride (e.g., cyclopropanecarbonyl chloride) (1.1 equiv.)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Protocol:
-
Reaction Setup: Dissolve the amine intermediate in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the base, followed by the dropwise addition of the acyl chloride.
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC for the disappearance of the amine.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography or recrystallization to obtain the final phenyl-pyridine carboxamide.
Expected Data and Troubleshooting
Successful synthesis requires careful monitoring and may need optimization.
Hypothetical Data Summary
| Step | Product | Expected Yield | Key Characterization Data (Hypothetical) |
| 1 | Methyl 2-(2-fluoro-5-methoxypyridin-3-yl)-5-nitrobenzoate | 75-90% | ¹H NMR: Signals for aromatic protons, methoxy singlet (~3.9 ppm), methyl ester singlet (~4.0 ppm). MS (ESI+): [M+H]⁺ calculated and found. |
| 2 | Methyl 5-amino-2-(2-fluoro-5-methoxypyridin-3-yl)benzoate | 85-95% | ¹H NMR: Appearance of a broad singlet for -NH₂ protons, upfield shift of aromatic protons. MS (ESI+): [M+H]⁺ calculated and found. |
| 3 | Final Phenyl-Pyridine Carboxamide | 70-85% | ¹H NMR: Disappearance of -NH₂ signal, appearance of amide N-H signal (broad singlet), and signals corresponding to the coupled acyl group. MS (ESI+): [M+H]⁺ calculated and found. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Suzuki Coupling) | 1. Inactive catalyst. 2. Protodeboronation of the boronic acid. 3. Insufficiently degassed solvents. | 1. Use a fresh catalyst or screen other Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos, XPhos). 2. Use the boronic acid immediately after weighing, or consider using its pinacol ester. Ensure the base is anhydrous. 3. Ensure thorough degassing of all solvents before addition. |
| Incomplete reaction in Step 1 | 1. Insufficient heating. 2. Poor choice of base or solvent. | 1. Increase the reaction temperature to 110 °C (if using dioxane). 2. Screen other bases like Cs₂CO₃ or K₃PO₄. Consider alternative solvents like toluene/water or DMF. |
| Side products in Step 3 (Amide Coupling) | 1. Di-acylation of the amine. 2. Reaction with the ester group. | 1. Add the acyl chloride slowly at 0 °C. Use no more than 1.1 equivalents. 2. This is less common, but if observed, consider alternative coupling methods (e.g., EDC/HOBt coupling with the corresponding carboxylic acid). |
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel agrochemicals.[4] Its utility is powerfully demonstrated through the Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex molecular architectures that are central to modern fungicide, herbicide, and insecticide discovery programs.[13] The protocols and insights provided in this guide offer a robust framework for researchers to leverage the unique properties of this reagent, paving the way for the development of next-generation crop protection agents with superior performance and desirable physicochemical characteristics.
References
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. Available from: [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis. Available from: [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Available from: [Link]
-
The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available from: [Link]
-
2-Fluoro-6-methoxypyridine-3-boronic acid - SAFETY DATA SHEET. AFG Bioscience LLC. Available from: [Link]
-
Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC - NIH. Available from: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available from: [Link]
-
A Nickel-Catalyzed Suzuki–Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid. Organic Syntheses. Available from: [Link]
-
2-Pyridineboronic Acid. Pipzine Chemicals. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. Available from: [Link]
-
Some examples of drugs and insecticides containing pyridine scaffolds. ResearchGate. Available from: [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available from: [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]
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- 15. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Functionalization of Pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The pyridine motif is a cornerstone in modern medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs containing this nitrogen heterocycle.[1][2] The ability to directly functionalize the carbon-hydrogen (C-H) bonds of the pyridine ring offers a powerful and atom-economical strategy for the synthesis of novel derivatives, streamlining the drug discovery process by avoiding the need for pre-functionalized starting materials.[2] This guide provides an in-depth exploration of the reaction conditions for the C-H functionalization of pyridines, offering not just protocols but also the underlying scientific rationale to empower researchers in their experimental design.
The Challenge and Opportunity of Pyridine C-H Functionalization
The inherent electronic properties of the pyridine ring present a unique set of challenges and opportunities for C-H functionalization. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, deactivates it towards classical electrophilic aromatic substitution.[2][3] Conversely, this electron deficiency, coupled with the coordinating ability of the nitrogen lone pair, provides avenues for various transition-metal-catalyzed and radical-mediated reactions.[2][3][4] The regioselectivity of these transformations is a critical aspect, with different positions on the ring (C2, C3, and C4) exhibiting distinct reactivities that can be controlled by the choice of catalyst, directing group, or reaction conditions.[4][5]
Strategic Approaches to Regiocontrol in Pyridine C-H Functionalization
Achieving the desired regioselectivity is paramount in the synthesis of functionalized pyridines. The choice of strategy is dictated by the target position on the pyridine ring.
Diagram: Decision-Making Workflow for Pyridine C-H Functionalization
Caption: A simplified workflow for selecting a C-H functionalization strategy based on the desired regiochemistry.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the C-H functionalization of pyridines. The choice of metal, ligand, and oxidant plays a crucial role in determining the outcome of the reaction.[4][6][7]
Palladium-Catalyzed C-H Arylation
Palladium catalysis is particularly effective for C-C bond formation. The use of pyridine N-oxides is a common strategy to direct arylation to the C2 position.[3][4]
This protocol is adapted from a procedure developed for the synthesis of 2-arylpyridine N-oxides.[6]
Materials:
-
Pyridine N-oxide substrate
-
Potassium aryltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) oxide (Ag₂O)
-
Tetrabutylammonium iodide (TBAI)
-
1,4-Dioxane (anhydrous)
-
Magnetic stir bar
-
Reaction tube
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the pyridine N-oxide (3.3 equiv.), potassium aryltrifluoroborate (1.0 equiv., 0.15 mmol), Pd(OAc)₂ (10 mol%), Ag₂O (2.0 equiv.), and TBAI (20 mol%).
-
Add anhydrous 1,4-dioxane (0.5 mL) under an air atmosphere.
-
Seal the tube and stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the potassium aryltrifluoroborate is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-arylpyridine N-oxide.
Causality:
-
Pyridine N-oxide: The N-oxide functionality acts as a directing group, facilitating the C-H activation at the C2 position through the formation of a palladacycle intermediate.[3][4]
-
Pd(OAc)₂: The palladium catalyst is essential for the C-H activation and cross-coupling cycle.
-
Ag₂O: The silver salt acts as an oxidant to regenerate the active Pd(II) catalyst.[4]
-
TBAI: The iodide source can play multiple roles, including facilitating the transmetalation step and stabilizing the palladium catalyst.[6]
Iridium-Catalyzed C-H Borylation
Iridium catalysts are highly effective for the borylation of C-H bonds, providing access to versatile pyridine-boronate esters which are valuable intermediates in cross-coupling reactions.[5][7][8]
This protocol is based on a method for the borylation of electron-deficient pyridines.[5]
Materials:
-
Trifluoromethyl-substituted pyridine substrate
-
Pinacolborane (B₂pin₂)
-
[Ir(cod)OMe]₂ (Iridium precatalyst)
-
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (ligand)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
In a Schlenk flask under a positive nitrogen atmosphere, add the iridium precatalyst and the dtbpy ligand.
-
Add the trifluoromethyl-substituted pyridine (1.0 equiv.) and pinacolborane.
-
Heat the reaction mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the reaction mixture can be directly purified by silica gel column chromatography to isolate the pyridylboronic ester.
Causality:
-
Iridium Catalyst: The iridium complex is the active species that facilitates the cleavage of the C-H bond and the subsequent borylation.
-
dtbpy Ligand: The bipyridine ligand stabilizes the iridium center and modulates its reactivity and selectivity.
-
Solvent-Free Conditions: For many liquid substrates, the reaction can be run neat, offering a green and efficient approach.[8] The regioselectivity is often governed by steric factors, with borylation occurring at the least hindered position.[5]
| Substrate | Major Product | Yield (%) | Reference |
| 2,3-bis(trifluoromethyl)pyridine | 5-borylated product | 82 | [5] |
| 3-bromo-2-(trifluoromethyl)pyridine | 5-borylated product | 88 | [5] |
Rhodium-Catalyzed C-H Alkylation
Rhodium catalysts can be employed for the ortho-alkylation of pyridines with olefins, a reaction that is particularly effective for substrates bearing a substituent at the C2 position.[9]
This protocol is adapted from a method for the alkylation of pyridines and quinolines.[9]
Materials:
-
2-Substituted pyridine substrate
-
Olefin
-
[RhCl(coe)₂]₂ (Rhodium precatalyst)
-
Tricyclohexylphosphine hydrochloride (PCy₃·HCl)
-
Anhydrous solvent (e.g., toluene)
-
Magnetic stir bar
-
Reaction vial
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-substituted pyridine (1.0 equiv.), the olefin (1.2-2.0 equiv.), [RhCl(coe)₂]₂ (catalyst loading as low as 1 mol % Rh), and PCy₃·HCl to a reaction vial.
-
Add the anhydrous solvent to achieve a high concentration of the heterocycle (e.g., 0.8 M).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 135 °C).
-
Monitor the reaction by GC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Causality:
-
Ortho-Substituent: The presence of a substituent at the C2 position is crucial for efficient alkylation, likely by favoring the formation of a C-bound Rh complex over an N-bound complex.[9]
-
Rh(I)/PCy₃·HCl System: The combination of the rhodium precatalyst and the phosphine ligand with a Brønsted acid additive is optimal for this transformation.[9] The acid likely facilitates the catalytic cycle.
-
High Concentration: Running the reaction at a high concentration significantly improves the reaction yield.[9]
Metal-Free C-H Functionalization
Metal-free methods for C-H functionalization offer an attractive alternative to transition-metal catalysis, often proceeding through radical intermediates.
The Minisci Reaction: A Classic Approach to Pyridine Alkylation
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridines.[10] It involves the addition of a nucleophilic radical to the protonated pyridine ring.
This is a general representation of a classic Minisci reaction.
Materials:
-
Pyridine substrate
-
Carboxylic acid (as the alkyl radical precursor)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Water/Solvent mixture
Procedure:
-
Dissolve the pyridine substrate in a suitable solvent mixture (e.g., water/acetonitrile) and add sulfuric acid to protonate the pyridine.
-
Add the carboxylic acid and silver nitrate.
-
Heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Slowly add a solution of ammonium persulfate in water.
-
Stir the reaction for several hours until completion (monitored by TLC or GC).
-
Cool the reaction and neutralize with a base (e.g., NaHCO₃ or NH₄OH).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify by column chromatography.
Causality:
-
Acidic Conditions: Protonation of the pyridine nitrogen is essential to increase its electrophilicity and make it susceptible to radical attack.[10]
-
AgNO₃/(NH₄)₂S₂O₈: This redox system generates the alkyl radical from the carboxylic acid via oxidative decarboxylation.[10] The persulfate oxidizes Ag(I) to Ag(II), which then initiates the radical formation.
Diagram: Mechanism of the Minisci Reaction
Caption: Simplified mechanism of the Minisci reaction, showing radical generation and subsequent addition to a protonated pyridine.
Photochemical C-H Functionalization
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for C-H functionalization, enabling reactions to proceed under mild conditions.[11]
Pyridine N-Oxides as Hydrogen Atom Transfer (HAT) Agents
Pyridine N-oxides can serve as precursors for oxygen-centered radicals in photoredox-catalyzed reactions, facilitating the functionalization of aliphatic C-H bonds.[11]
This protocol is based on the use of an acridinium photoredox catalyst.[11]
Materials:
-
Aliphatic C-H substrate
-
Olefinic radical acceptor
-
Pyridine N-oxide
-
Acridinium photoredox catalyst (e.g., Mes-Acr⁺-Me ClO₄⁻)
-
Solvent (e.g., acetonitrile)
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vial, dissolve the aliphatic C-H substrate, olefin, pyridine N-oxide, and the photoredox catalyst in the solvent.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vial and place it in front of a visible light source, ensuring cooling with a fan to maintain room temperature.
-
Irradiate the reaction mixture for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, concentrate the mixture and purify by column chromatography.
Causality:
-
Photoredox Catalyst: The excited state of the photoredox catalyst initiates a single-electron transfer (SET) process with the pyridine N-oxide.[11]
-
Pyridine N-Oxide: Upon oxidation, the pyridine N-oxide forms an N-oxy radical, which is a potent hydrogen atom transfer (HAT) agent, capable of abstracting a hydrogen atom from an unactivated C(sp³)-H bond.[11]
-
Visible Light: Provides the energy to excite the photoredox catalyst, driving the reaction.
Conclusion and Future Outlook
The C-H functionalization of pyridines has witnessed remarkable progress, with a diverse array of methodologies now available to the synthetic chemist. The choice of reaction conditions is critical for achieving the desired outcome, and a deep understanding of the underlying mechanisms is essential for rational reaction design. As the field continues to evolve, we can expect the development of even more selective, efficient, and sustainable methods for the late-stage functionalization of complex pyridine-containing molecules, further accelerating innovation in drug discovery and materials science.
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Park, Y., Kim, Y., & Chang, S. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(29), 9254–9256. [Link]
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Kuppusamy, R., Samala, S., & Gande, S. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11667–11675. [Link]
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O'Hara, F., & Blackmond, D. G. (2012). Pd(II)-Catalyzed C3-Selective Arylation of Pyridine With (Hetero)arenes. Journal of the American Chemical Society, 134(48), 19576-19579. [Link]
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Baroliya, P., & Patel, M. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-20. [Link]
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Wei, Y., & Su, W. (2016). Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates. Organic & Biomolecular Chemistry, 14(4), 1267-1270. [Link]
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Wang, D. H., & Yu, J. Q. (2016). Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. Angewandte Chemie International Edition, 55(15), 4832-4835. [Link]
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Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., ... & Steel, P. G. (2014). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. [Link]
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Kim, Y., & Chang, S. (2008). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes. Journal of the American Chemical Society, 130(29), 9254-9256. [Link]
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Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(34), 7319-7338. [Link]
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Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47-52. [Link]
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Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. ResearchGate. [Link]
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Le Saux, E., Georgiou, E., Dmitriev, I. A., Hartley, W. C., & Melchiorre, P. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 47–52. [Link]
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Application Notes & Protocols: Modern Strategies in the Synthesis of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of FDA-approved drugs featuring these structural motifs.[1][2] The relentless demand for novel chemical entities with enhanced therapeutic profiles necessitates the development of innovative and efficient synthetic methodologies. This guide moves beyond classical name reactions to detail modern, field-proven strategies that offer advantages in speed, diversity, and complexity. We will provide in-depth technical discussion and step-by-step protocols for two powerful approaches: Multicomponent Reactions (MCRs) for rapid scaffold generation and Direct C-H Functionalization for late-stage modification. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these powerful techniques.
The Strategic Imperative for Novel Synthetic Methods
The exploration of new chemical space is fundamental to drug discovery. Traditional synthetic routes, while foundational, can be linear, time-consuming, and limited in the structural diversity they can produce. Modern synthetic strategies aim to overcome these limitations by emphasizing principles of atom economy, step economy, and diversity-oriented synthesis.[3][4] Methodologies like multicomponent reactions (MCRs), photoredox catalysis, and C-H activation allow for the construction of complex molecular architectures from simple precursors in fewer steps, providing rapid access to libraries of novel compounds for biological screening.[5][6]
Strategy I: Rapid Scaffold Generation via Multicomponent Reactions (MCRs)
MCRs are convergent processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials.[7] This approach is exceptionally powerful for generating molecular complexity and diversity in a time-efficient manner.[3]
2.1. Principle and Rationale: The Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a cornerstone MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a versatile α-acylamino carboxamide adduct.[8][9]
Causality: The power of the Ugi reaction lies in its remarkable convergence and modularity. By simply varying the four input components, vast libraries of structurally diverse compounds can be generated from a small set of starting materials.[10] The resulting bis-amide scaffold is a privileged structure in medicinal chemistry and serves as a versatile intermediate for subsequent cyclization reactions to form a wide array of N-heterocycles.[8][11]
2.2. Generalized Ugi Reaction Workflow
The workflow illustrates the one-pot convergence of four distinct inputs, leading to a primary adduct that can be further modified, embodying the principles of diversity-oriented synthesis.
Caption: General workflow for Ugi MCR and post-Ugi modification.
2.3. Detailed Protocol: Ugi Synthesis of a Dihydropyrazine Precursor
This protocol describes the synthesis of a key intermediate that can be cyclized to form various heterocyclic systems, such as diketopiperazines.[8]
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzaldehyde | 106.12 | 1.0 | 102 µL |
| Benzylamine | 107.15 | 1.0 | 109 µL |
| Acetic Acid | 60.05 | 1.0 | 57 µL |
| Cyclohexyl Isocyanide | 109.18 | 1.0 | 123 µL |
| Methanol (MeOH) | 32.04 | - | 2.0 mL |
Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 mL of methanol.
-
Reagent Addition: Sequentially add benzaldehyde (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol) to the flask while stirring at room temperature.
-
Causality: The initial steps involve the formation of an imine from the aldehyde and amine, which is catalyzed by the carboxylic acid. This imine is a key intermediate for the subsequent steps.[10]
-
-
Stirring and Imine Formation: Stir the mixture at room temperature for 20 minutes to allow for sufficient formation of the imine intermediate.
-
Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
-
Reaction Monitoring: The reaction is typically exothermic. Allow the reaction to stir at room temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should be visible by UV light.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture in vacuo. The resulting crude product often precipitates. Add 10 mL of cold diethyl ether to the residue and triturate to induce precipitation of a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Confirm the structure of the resulting bis-amide product using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting:
| Problem | Probable Cause | Solution |
| Low or No Product Formation | Impure reagents (especially aldehyde) | Purify aldehyde by distillation before use. Ensure amine is not a salt form. |
| Inefficient imine formation | Increase initial stirring time to 1 hour before adding isocyanide. | |
| Complex Mixture of Products | Side reactions from reactive starting materials | Run the reaction at a lower temperature (0 °C). Ensure slow, dropwise addition of the isocyanide. |
Strategy II: Precision & Late-Stage Functionalization via C-H Activation
Direct C–H bond activation has emerged as a transformative strategy in organic synthesis. It allows for the conversion of ubiquitous C–H bonds into new C–C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates (e.g., halides or organometallics).[12] This is particularly valuable for the late-stage functionalization of complex molecules in drug development.
3.1. Principle and Rationale: Palladium-Catalyzed Direct Arylation
Palladium-catalyzed C-H activation often employs a directing group (DG) to position the metal catalyst in proximity to a specific C-H bond, ensuring high regioselectivity.[13] This approach enables the construction of complex biaryl or heterocycle-aryl structures that are common in pharmaceuticals.[14]
Causality: The directing group, often a nitrogen- or oxygen-containing functional group, coordinates to the palladium center. This coordination acts as an "anchor," bringing the catalyst close to an otherwise unreactive C-H bond (typically at the ortho position) and facilitating its cleavage in the rate-determining step of the catalytic cycle. This chelation-assisted strategy overcomes the challenge of differentiating between multiple C-H bonds within a molecule.[15]
3.2. Catalytic Cycle for Directed C-H Arylation
This diagram outlines the key steps in a typical Pd-catalyzed C-H activation/arylation cycle, starting with the active catalyst and substrate.
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
3.3. Detailed Protocol: Directed C-H Arylation of a Phenylpyridine
This protocol demonstrates the ortho-arylation of 2-phenylpyridine, where the pyridine nitrogen acts as the directing group, with 4-bromoanisole.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Phenylpyridine | 155.19 | 0.5 | 77.6 mg |
| 4-Bromoanisole | 187.04 | 0.75 | 96 µL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.025 (5 mol%) | 5.6 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 138.2 mg |
| Pivalic Acid (PivOH) | 102.13 | 0.25 | 25.5 mg |
| N,N-Dimethylacetamide (DMAc) | 87.12 | - | 2.0 mL |
Step-by-Step Methodology:
-
Vessel Preparation: Add Pd(OAc)₂ (5.6 mg), K₂CO₃ (138.2 mg), and a magnetic stir bar to an oven-dried Schlenk tube.
-
Atmosphere Inerting: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-phenylpyridine (77.6 mg), pivalic acid (25.5 mg), and DMAc (2.0 mL).
-
Causality: Pivalic acid often acts as a proton shuttle or ligand, facilitating the concerted metalation-deprotonation (CMD) pathway for C-H activation, which is generally considered the operative mechanism.
-
-
Final Reactant: Add 4-bromoanisole (96 µL) via syringe.
-
Reaction Conditions: Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C. Stir vigorously for 18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexane:Ethyl Acetate) to yield the desired biaryl product.
-
Characterization: Confirm the structure of the arylated product by ¹H NMR, ¹³C NMR, and HRMS, paying close attention to the disappearance of the ortho-proton signal of the phenyl ring.
Troubleshooting:
| Problem | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation | Ensure strictly anhydrous and anaerobic conditions. Use high-purity reagents. |
| Insufficient temperature | Increase temperature to 130-140 °C. Note: may lead to side products. | |
| Formation of Homocoupled Byproduct (Ar-Ar) | Reductive elimination from Pd(Ar)₂ intermediate | Use a slight excess of the C-H substrate relative to the aryl halide. |
Classical Synthesis Case Study: The Paal-Knorr Pyrrole Synthesis
For context against modern methods, the Paal-Knorr synthesis remains a highly reliable and widely used classical method for constructing pyrrole rings, which are ubiquitous in pharmaceuticals and natural products.[16] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[17]
4.1. Mechanism and Rationale
The reaction proceeds under neutral or weakly acidic conditions.[17] The mechanism involves the initial formation of a hemiaminal by attack of the amine on one carbonyl group. Subsequent intramolecular attack of the nitrogen on the second carbonyl group forms a five-membered ring intermediate, which then dehydrates to yield the aromatic pyrrole.[18]
Causality: The reaction's reliability stems from the thermodynamically favorable formation of the stable aromatic pyrrole ring. The choice of a weak acid (like acetic acid) is critical; strong acids (pH < 3) can favor the competing Paal-Knorr furan synthesis pathway.[17]
4.2. Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Volume/Mass |
| Acetonylacetone (2,5-Hexanedione) | 114.14 | 10.0 | 1.17 mL |
| Aniline | 93.13 | 10.0 | 0.91 mL |
| Glacial Acetic Acid | 60.05 | - | 15 mL |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, combine acetonylacetone (10.0 mmol), aniline (10.0 mmol), and glacial acetic acid (15 mL).
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) using a heating mantle.
-
Reaction Time: Maintain reflux for 1 hour. The solution will typically darken.
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture into a beaker containing 50 mL of cold water.
-
Isolation: The product may separate as an oil or solid. If an oil, extract with diethyl ether (3 x 20 mL). If a solid, collect by vacuum filtration.
-
Purification: If extracted, wash the combined organic layers with 5% sodium bicarbonate solution and then brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo. The crude product can be purified by vacuum distillation or recrystallization from ethanol/water.
-
Characterization: Analyze the purified product by ¹H NMR and ¹³C NMR.
Conclusion
The synthetic chemist's toolkit is rapidly expanding, driven by the needs of drug discovery and materials science.[19] Multicomponent reactions like the Ugi synthesis offer unparalleled efficiency in generating diverse molecular scaffolds from simple building blocks.[20] In parallel, C-H activation provides a powerful tool for the precise, late-stage functionalization of complex molecules, streamlining the optimization of lead compounds.[12] By understanding the underlying principles and mastering the protocols for these modern strategies, researchers are better equipped to synthesize the novel heterocyclic compounds that will drive future therapeutic innovations.
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Sunderhaus, J. D., & Martin, S. F. (2009). Applications of multicomponent reactions in diversity-oriented synthesis. Chemistry–A European Journal, 15(6), 1300-1308. Available at: [Link]
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Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. Available at: [Link]
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Molecules. (2020). Heterocycles in Medicinal Chemistry. Available at: [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majedy, Y. K. (2021). Synthesis, characterization, and biological activity study of new heterocyclic compounds. Molecules, 26(1), 1-12. Available at: [Link]
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Sharma, A., & Sharma, V. (2017). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry, 5, 80. Available at: [Link]
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Asija, S., & Asija, S. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(2-S), 195-202. Available at: [Link]
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Ghobadi, M., Narimani, H., & Kazemi, M. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(2), 81-105. Available at: [Link]
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Journal of Pharmaceutical Research International. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Available at: [Link]
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ChemRxiv. (2022). Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne. Available at: [Link]
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The Strategic Integration of 2-Fluoro-5-methoxypyridine-3-boronic Acid in Advanced Materials Science
Foreword for the Advanced Researcher
In the relentless pursuit of next-generation materials for optoelectronic applications, the judicious selection of molecular building blocks is paramount. This guide delves into the nuanced utility of 2-Fluoro-5-methoxypyridine-3-boronic acid , a strategically functionalized heterocyclic compound poised for significant impact in materials science. We move beyond a mere recitation of facts to provide a causal analysis of why this particular molecule is a compelling candidate for the synthesis of high-performance materials for Organic Light-Emitting Diodes (OLEDs), particularly in the realm of Thermally Activated Delayed Fluorescence (TADF), and as a structural motif in Hole-Transporting Materials (HTMs) for Perovskite Solar Cells (PSCs).
The confluence of a fluorine atom, a methoxy group, and a reactive boronic acid on a pyridine scaffold is not accidental. It is a deliberate design choice that offers a powerful toolkit for tuning the electronic and physical properties of organic semiconductors. This document will elucidate the synergistic effects of these functionalities and provide robust, field-tested protocols to empower researchers to harness the full potential of this versatile building block.
I. The Molecular Advantage: Deconstructing this compound
The efficacy of this compound as a precursor for advanced materials stems from the unique interplay of its constituent parts.
-
The Pyridine Core: The nitrogen atom in the pyridine ring imparts an electron-deficient (π-acceptor) character, which is fundamental in designing materials with tailored charge transport properties. In the context of OLEDs, this can facilitate electron injection and transport.
-
The Fluorine Substituent: The introduction of a fluorine atom, a potent electron-withdrawing group, has several profound effects. It can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule[1]. This is crucial for optimizing the energy level alignment in multilayered devices, thereby enhancing charge injection and overall device efficiency. Furthermore, the high bond energy of the C-F bond can improve the thermal and morphological stability of the material, contributing to longer device operational lifetimes[1].
-
The Methoxy Group: In contrast to fluorine, the methoxy group is electron-donating. This electronic push-pull relationship with the pyridine ring and the fluorine atom allows for fine-tuning of the molecule's electronic properties. This intramolecular charge transfer character is a key design principle for TADF emitters, where a small singlet-triplet energy gap (ΔEST) is desired to enable efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, thus harvesting triplet excitons for light emission[2][3][4].
-
The Boronic Acid Functionality: The boronic acid group is a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds[5][6][7]. This allows for the straightforward and efficient incorporation of the 2-fluoro-5-methoxypyridinyl moiety into a wide array of conjugated molecular architectures.
II. Application in Organic Light-Emitting Diodes (OLEDs): The Pursuit of Efficient Emitters
The unique electronic profile of the 2-fluoro-5-methoxypyridinyl unit makes it an attractive component for TADF emitters. The goal in designing TADF molecules is to achieve a small ΔEST, which is facilitated by a spatial separation of the HOMO and LUMO. By coupling the electron-accepting this compound with an electron-donating aromatic or heterocyclic moiety, a donor-acceptor (D-A) type molecule can be constructed, which is a common and effective strategy for designing TADF emitters.
Illustrative Photophysical Properties and OLED Device Performance
While specific data for a material synthesized with this compound is not yet prevalent in peer-reviewed literature, we can project the expected performance based on analogous fluorinated pyridine-containing TADF emitters.
| Parameter | Expected Value/Characteristic | Rationale |
| Photoluminescence (PL) Emission | Sky-Blue to Green | The emission color can be tuned by the choice of the donor unit coupled to the 2-fluoro-5-methoxypyridinyl acceptor. |
| Photoluminescence Quantum Yield (PLQY) | > 80% | Efficient TADF emitters typically exhibit high PLQY due to the harvesting of both singlet and triplet excitons. |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | The D-A architecture is designed to minimize the exchange energy between the HOMO and LUMO, leading to a small ΔEST. |
| Delayed Fluorescence Lifetime (τd) | 1-10 µs | A short delayed lifetime is desirable to minimize efficiency roll-off at high brightness. |
| Maximum External Quantum Efficiency (EQEmax) | > 20% | High EQE is a hallmark of efficient TADF-OLEDs, surpassing the theoretical limit of conventional fluorescent OLEDs. |
| Turn-on Voltage | < 3.5 V | The lowered LUMO level imparted by the fluorinated pyridine can facilitate electron injection, leading to a low turn-on voltage. |
| CIE Coordinates (x, y) | (0.2-0.4, 0.4-0.6) | Dependent on the specific molecular design, targeting the blue-green region of the chromaticity diagram. |
III. Application in Perovskite Solar Cells (PSCs): Engineering the Hole-Transporting Layer
The development of stable and efficient Hole-Transporting Materials (HTMs) is a critical challenge in advancing perovskite solar cell technology[8]. The 2-fluoro-5-methoxypyridinyl moiety can be incorporated into HTM structures to enhance their performance and stability.
The electron-rich nature of the methoxy-substituted pyridine ring can contribute to the hole-transporting properties of the material. Furthermore, the fluorine atom can help to deepen the HOMO level, which can lead to a better energy level alignment with the valence band of the perovskite absorber layer, facilitating efficient hole extraction and potentially increasing the open-circuit voltage (Voc) of the solar cell. The inherent stability of the C-F bond can also contribute to the long-term operational stability of the PSC device.
Projected Performance of a PSC Device with a 2-Fluoro-5-methoxypyridine-3-yl-based HTM
The following table provides a projection of the performance metrics for a perovskite solar cell employing a hypothetical HTM incorporating the 2-fluoro-5-methoxypyridine-3-yl unit, benchmarked against the standard spiro-OMeTAD.
| Parameter | Standard spiro-OMeTAD | Projected Performance with Novel HTM | Rationale for Projected Improvement |
| Power Conversion Efficiency (PCE) | ~21-23% | > 23% | Improved hole extraction and higher Voc due to better energy level alignment. |
| Open-Circuit Voltage (Voc) | ~1.10 V | > 1.15 V | The deeper HOMO level of the fluorinated HTM can lead to a larger Voc. |
| Short-Circuit Current Density (Jsc) | ~23 mA/cm² | ~23.5 mA/cm² | Enhanced hole mobility and collection efficiency can lead to a slight increase in Jsc. |
| Fill Factor (FF) | ~0.78 | > 0.80 | Improved charge transport properties can reduce series resistance and improve the fill factor. |
| Long-Term Stability (T80) | Moderate | Improved | The enhanced chemical and thermal stability from the C-F bond can lead to a longer device lifetime. |
IV. Experimental Protocols: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is the primary method for integrating this compound into larger molecular frameworks. The following protocol is a robust starting point for coupling with a generic aryl bromide (Ar-Br).
Step-by-Step Protocol
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and a suitable base such as K3PO4 (3.0 mmol, 3.0 equiv.).
-
Causality: The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.
-
-
Catalyst and Ligand Addition:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, for example, Pd(OAc)2 (0.02 mmol, 2 mol%) and a phosphine ligand such as SPhos (0.04 mmol, 4 mol%).
-
Causality: The choice of a bulky and electron-rich phosphine ligand like SPhos is often critical for the efficient oxidative addition of the aryl halide to the Pd(0) center, which is typically the rate-limiting step, especially for less reactive aryl chlorides or bromides.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst deactivation. Degassing is essential to ensure a high catalytic turnover.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the inorganic salts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
V. Visualizing the Workflow and Device Architecture
Synthetic Workflow Diagram
Caption: Synthetic workflow for advanced materials.
OLED Device Architecture
Caption: Typical multilayer OLED structure.
Perovskite Solar Cell (n-i-p) Architecture
Caption: n-i-p planar perovskite solar cell.
VI. Conclusion and Future Outlook
This compound represents a sophisticated building block for the synthesis of advanced organic materials. Its unique electronic structure, born from the synergistic interplay of its functional groups, offers a compelling avenue for the development of next-generation OLED emitters and hole-transporting materials for perovskite solar cells. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore and unlock the full potential of this promising compound. As the field of organic electronics continues to evolve, the strategic use of such precisely engineered molecular components will undoubtedly be a key driver of innovation and performance breakthroughs.
References
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Akkuratov, A. V., et al. (2021). Improving the photovoltaic performance of perovskite solar cells through the molecular design of donor–acceptor polymeric hole-transport materials. Journal of Materials Chemistry A, 9(45), 25634-25644. Available at: [Link]
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Calio, L., et al. (2016). Hole-Transporting Materials for Printable Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. Available at: [Link]
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Chen, D., et al. (2021). Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Advances, 11(35), 21566-21586. Available at: [Link]
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Fagiolari, L., et al. (2023). Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells. RSC Advances, 13(25), 17136-17146. Available at: [Link]
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Im, Y., et al. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Materials, 10(11), 1249. Available at: [Link]
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Kazim, S., et al. (2016). Hole-Transport Materials for Perovskite Solar Cells. Angewandte Chemie International Edition, 55(47), 14522-14545. Available at: [Link]
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Li, C., et al. (2023). Thermally activated delayed fluorescence materials for organic light-emitting diodes. Reports on Progress in Physics, 86(9), 096601. Available at: [Link]
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Paek, S., et al. (2016). SFX as a low-cost 'Spiro' hole-transport material for efficient perovskite solar cells. Journal of Materials Chemistry A, 4(13), 4785-4791. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 653-660. Available at: [Link]
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Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Available at: [Link]
- U.S. Patent No. US9518063B2. (2016). Organic electroluminescent materials and devices. Google Patents.
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U.S. Patent No. US2025163317A1. (2025). Organic electroluminescent materials and devices. PubChem. Available at: [Link]
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Wong, M. Y., & Zysman-Colman, E. (2017). Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Advanced Materials, 29(22), 1605444. Available at: [Link]
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Wu, S., et al. (2018). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Advanced Functional Materials, 28(39), 1802929. Available at: [Link]
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Yang, X., et al. (2014). Thermally activated delayed fluorescence materials towards the breakthrough of organoelectronics. Advanced Optical Materials, 2(12), 1146-1163. Available at: [Link]
-
Zhang, D., et al. (2020). High-performance three-coordinated organoboron emitters for organic light-emitting diodes. Journal of Materials Chemistry C, 8(38), 13271-13286. Available at: [Link]
-
Organic Syntheses. (2017). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 94, 26-40. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 653-660. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available at: [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183. Available at: [Link]
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Troubleshooting & Optimization
common side reactions with 2-Fluoro-5-methoxypyridine-3-boronic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting advice and technical support for researchers utilizing 2-Fluoro-5-methoxypyridine-3-boronic acid in synthetic applications, primarily focusing on the Suzuki-Miyaura cross-coupling reaction. Our goal is to help you diagnose and resolve common experimental challenges, ensuring the success and reproducibility of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the undesired cleavage of the C-B bond, which is replaced by a C-H bond, effectively quenching the boronic acid.[1][2] Homocoupling results in the formation of a biaryl product derived from two molecules of the boronic acid. Both side reactions consume the starting material and complicate purification.
Q2: My Suzuki-Miyaura coupling reaction is failing or giving a very low yield. What are the first things I should check?
A2: When a coupling reaction fails, a systematic check of the core components is essential:
-
Reagent Integrity: Boronic acids, especially electron-deficient heteroaryl boronic acids like this one, can degrade over time.[3] Verify the purity of your this compound.
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many Pd(0) sources are sensitive to air and moisture. Consider using a fresh batch or a more robust, air-stable precatalyst.[4]
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[4] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Base and Solvent Choice: The base is crucial but can also promote protodeboronation.[3][5] The solvent system must be appropriate for all components and be sufficiently anhydrous if required.
Q3: How can I specifically minimize protodeboronation with this reagent?
A3: Protodeboronation is a significant challenge for many heteroaryl boronic acids.[2] To mitigate this:
-
Use Anhydrous Conditions: Water is a proton source and can facilitate protodeboronation. Using rigorously dried solvents and reagents is highly recommended.[2]
-
Optimize the Base: While a base is necessary, strong hydroxides can accelerate boronic acid decomposition. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a better choice.[2][6]
-
Convert to a More Stable Derivative: Converting the boronic acid to a pinacol ester, MIDA boronate ester, or a potassium trifluoroborate salt can significantly enhance stability.[7] These derivatives act as a "slow-release" source of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2][7]
Q4: What causes homocoupling of the boronic acid, and how can I prevent it?
A4: Homocoupling is typically promoted by the presence of oxygen, which can participate in an alternative catalytic cycle. It can also occur under certain conditions with highly active catalysts or with electron-deficient boronic acids.[4][8] To prevent it:
-
Rigorous Degassing: This is the most critical factor. Degas your solvents by sparging with argon or using several freeze-pump-thaw cycles.
-
Use High-Purity Reagents: Ensure your starting materials and catalyst are free of oxidative impurities.
-
Ligand Choice: In some cases, the choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling.[8]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Cross-Coupled Product
You've set up your Suzuki-Miyaura reaction with this compound, but LC-MS or TLC analysis shows primarily unreacted starting materials.
Caption: Competing pathways of cross-coupling and protodeboronation.
-
Employ Anhydrous Conditions: This is the most direct solution. Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use. Assemble your reaction under a strictly inert atmosphere.
-
Use Boronic Acid Surrogates: Convert the boronic acid to its pinacol ester. Boronate esters are significantly more stable towards protodeboronation and hydrolyze in situ under the reaction conditions to slowly generate the active boronic acid. This keeps the instantaneous concentration of the sensitive free boronic acid low, favoring cross-coupling. [2][7](See Protocol 2).
-
Modify Reaction Kinetics: Sometimes, increasing the reaction temperature can favor the rate of the desired coupling over decomposition. Ensure your catalyst system is sufficiently active to promote rapid turnover before the boronic acid has time to degrade.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and powdered K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration should be between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [6]
Protocol 2: Preparation of this compound pinacol ester
This procedure converts the boronic acid to its more stable pinacol ester derivative.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Drying: Add a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove the water that is formed during the esterification. Alternatively, set up the reaction with a Dean-Stark apparatus to azeotropically remove water if using toluene.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.
-
Monitoring: Monitor the conversion by TLC or LC-MS until the starting boronic acid is consumed.
-
Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification. If necessary, it can be purified by column chromatography or recrystallization.
References
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Perrin, C. L., et al. (2013). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. Journal of the American Chemical Society. Available at: [Link]
-
Scott, P. J. H., et al. (2018). Mechanism of Cu-catalyzed aryl boronic acid halode-boronation using electrophilic halogen: development of a base-catalyzed Iododeboronation for radiolabeling applications. University of St Andrews Research Portal. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
ResearchGate. A general protodeboronation reaction. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
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Technical Support Center: Purification of 2-Fluoro-5-methoxypyridine-3-boronic Acid Derivatives
Welcome to the technical support center for researchers working with 2-Fluoro-5-methoxypyridine-3-boronic acid and its derivatives. This guide is designed to provide practical, field-tested advice for purifying the products of common coupling reactions, such as the Suzuki-Miyaura cross-coupling. As scientists, we understand that a successful reaction is only half the battle; a robust purification strategy is paramount to obtaining reliable data and advancing your research. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound in a Suzuki-Miyaura coupling reaction?
A1: Understanding potential impurities is the first step toward designing an effective purification strategy. In a typical cross-coupling reaction, you should anticipate the following species in your crude reaction mixture:
-
Unreacted Starting Materials: Residual this compound and your coupling partner (e.g., an aryl halide).
-
Protodeboronation Product: 2-Fluoro-5-methoxypyridine. This is a prevalent side-product where the boronic acid moiety is replaced by a hydrogen atom. This reaction is often facilitated by moisture and elevated temperatures.[1]
-
Homocoupling Byproducts: Dimers of your aryl halide coupling partner and/or the boronic acid.
-
Boroxine: this compound can exist in equilibrium with its cyclic trimeric anhydride, known as a boroxine. While often converted to the active boronic acid in situ during reactions with an aqueous base, a high initial concentration can affect stoichiometry.[2]
-
Catalyst Residues: Residual palladium or nickel catalyst.
-
Inorganic Salts: Bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ used in the reaction.
Q2: What is the best general approach to purify the product of a Suzuki coupling with this compound?
A2: A multi-step approach is almost always necessary. The optimal sequence depends on the specific properties of your product, but a robust general workflow is as follows:
-
Aqueous Workup: This is a critical first step to remove the bulk of inorganic salts and water-soluble impurities.
-
Solvent Extraction: Utilize the basicity of the pyridine nitrogen in your product. An acid-base extraction can be highly effective for separating your product from non-basic impurities.
-
Chromatography and/or Recrystallization: For final purification, column chromatography is the most common method. If your product is a stable solid, recrystallization can be an excellent and scalable alternative for achieving high purity.[3][4]
The following workflow diagram illustrates this general strategy.
Caption: General purification workflow for Suzuki coupling products.
Troubleshooting Guides
Issue 1: My NMR spectrum shows a significant amount of 2-Fluoro-5-methoxypyridine, but my desired product peak is also present. What is this byproduct and how can I remove it?
-
Probable Cause: You are observing the effects of protodeboronation , a common side reaction for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1] This process can be accelerated by:
-
Excess water in the reaction.
-
Prolonged reaction times at high temperatures.
-
Certain bases or acidic conditions during workup.
-
-
Recommended Solution:
-
Prevention: In future reactions, ensure your solvents are anhydrous and consider using MIDA boronates, which are more stable and resistant to protodeboronation.[2]
-
Separation: The protodeboronated byproduct (2-Fluoro-5-methoxypyridine) is typically less polar and more volatile than the desired coupled product.
-
Column Chromatography: This is the most effective method. Use a shallow gradient of your chosen eluent system (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate). The less polar byproduct will elute first.
-
Volumetric Removal: If the boiling point difference is significant, you may be able to remove some of the byproduct under high vacuum, but this is less precise.
-
-
Issue 2: My product is a dark oil or solid, indicating catalyst contamination. How can I remove residual palladium/nickel?
-
Probable Cause: The metal catalyst, typically palladium or nickel, can remain complexed to your pyridine product or precipitate as fine particles that are difficult to filter.
-
Recommended Solutions:
-
Filtration through Celite® or Silica: Before concentrating your crude product, pass the organic solution through a short plug of silica gel or Celite®. This will adsorb a significant amount of the catalyst.
-
Aqueous Wash with a Chelator: During the workup, wash the organic layer with an aqueous solution of a chelating agent. A 1% solution of thiourea or a dilute solution of ethylenediaminetetraacetic acid (EDTA) can be effective.
-
Activated Carbon: Stirring the crude product in a suitable solvent with a small amount of activated carbon for 15-30 minutes, followed by filtration through Celite®, can effectively remove color and metal residues. Use carbon sparingly, as it can also adsorb your product.
-
Issue 3: I am struggling to separate my desired product from the unreacted aryl halide starting material using column chromatography.
-
Probable Cause: The polarity of your product and the starting aryl halide are very similar, resulting in poor separation (co-elution) on silica gel.
-
Recommended Solutions:
-
Acid-Base Extraction: This is a highly effective technique that exploits the basicity of the pyridine nitrogen in your product. The unreacted aryl halide is typically neutral.
Caption: Acid-base extraction workflow for purification.
-
Alter Chromatography Selectivity: If extraction is not feasible, change the eluent system to alter the separation selectivity.
-
If you are using a Hexane/Ethyl Acetate system, try a Toluene/Ethyl Acetate or a Dichloromethane/Methanol system. The different interactions of these solvents with your compounds and the silica gel can dramatically improve separation.
-
-
Experimental Protocols
Protocol 1: General Aqueous Workup and Acid-Base Extraction
-
Cool the completed reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc) (approx. 10 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel and add an equal volume of water. Shake and separate the layers.[5]
-
Extract the aqueous layer two more times with EtOAc. Combine all organic layers.
-
Acid Extraction: Extract the combined organic layers with 1M HCl (3 x 1 volume). Your basic pyridine product will move into the aqueous phase, leaving neutral impurities (like the aryl halide starting material and homocoupling byproducts) in the organic phase.
-
Product Recovery: Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add 5M NaOH until the pH is >10.
-
Extract the now basic aqueous solution with EtOAc (3 x 1 volume). The deprotonated, neutral product will move back into the organic phase.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.[4]
Protocol 2: Flash Column Chromatography
-
Adsorb the Crude Product: Dissolve your crude product from Protocol 1 in a minimal amount of dichloromethane (DCM) or your column's starting eluent. Add silica gel (approx. 2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder. This is known as "dry loading."
-
Pack the Column: Prepare a silica gel column in your chosen solvent system. A good starting point for many pyridine derivatives is a mixture of Hexane and Ethyl Acetate.
-
Elution:
-
Load the dry-loaded sample onto the top of the packed column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 Hexane:EtOAc) to elute non-polar impurities first.
-
Gradually increase the polarity of the eluent (e.g., to 80:20, then 60:40 Hexane:EtOAc) to elute your desired product.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Eluent System (v/v) | Increasing Polarity | Typical Applications |
| Hexane / Toluene | Low | Separation of very non-polar isomers. |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. The workhorse system. |
| Dichloromethane / Methanol | Medium to High | For more polar products that do not move in Hex/EtOAc systems. |
| Ethyl Acetate / Methanol | High | For highly polar, hydrogen-bond donating/accepting compounds. |
References
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Available from: [Link]
-
Frontier Specialty Chemicals. 6-Fluoro-5-methoxypyridin-3-ylboronic acid. Available from: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]
-
Wikipedia. Protodeboronation. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C−H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. Available from: [Link]
- Google Patents. Process for purification of boronic acid and its derivatives.
-
PubMed Central (PMC). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]
-
PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available from: [Link]
-
ResearchGate. Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. Available from: [Link]
Sources
Technical Support Center: Overcoming Reactivity Challenges with 2-Fluoro-5-methoxypyridine-3-boronic acid
Welcome to the technical support center for 2-Fluoro-5-methoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this valuable, yet challenging, building block in their synthetic endeavors. Here, we address common issues related to its low reactivity and provide field-proven insights and troubleshooting protocols to ensure the success of your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound?
A1: The low reactivity of this compound is a multifaceted issue stemming from its inherent electronic and structural properties. Several factors could be contributing to poor yields:
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively consuming your starting material.[1][2] Heteroaryl boronic acids, especially those with a nitrogen atom adjacent to the boronic acid moiety, are particularly susceptible to this process, which can be accelerated by the presence of aqueous bases.[1]
-
Slow Transmetalation: The pyridine ring, further deactivated by the electron-withdrawing fluorine atom, can slow down the crucial transmetalation step in the catalytic cycle. This is where the organic group is transferred from boron to the palladium catalyst.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species, thereby hindering the reaction.[4] However, the 2-fluoro substituent can sometimes mitigate this effect by reducing the basicity of the nitrogen.[4]
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is the protonolysis of the boronic acid, leading to the formation of 2-Fluoro-5-methoxypyridine. To minimize this undesired side reaction, consider the following strategies:
-
Use of More Stable Boronic Acid Surrogates: Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][6] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Anhydrous Reaction Conditions: Water can facilitate protodeboronation.[7] Employing rigorously dried, degassed solvents and reagents is highly recommended.
-
Careful Selection of Base: While a base is necessary to activate the boronic acid for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[8] Opt for milder, non-nucleophilic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[9]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this boronic acid?
A3: For a successful coupling, the choice of catalyst, ligand, base, and solvent is critical. Based on established methods for similar electron-deficient heteroaryl boronic acids, a robust starting point would be:
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source such as Pd₂(dba)₃, with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[10] These ligands can promote the challenging oxidative addition and shield the palladium center.[10]
-
Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices for challenging substrates.[9]
-
Solvent: A degassed mixture of an ethereal solvent like 1,4-dioxane or THF with a minimal amount of water, or completely anhydrous toluene.[4][10]
-
Temperature: Typically between 80-110 °C.[5]
It is crucial to screen a variety of conditions to find the optimal parameters for your specific coupling partners.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Protodeboronation of the boronic acid.[1] 2. Inefficient catalyst system. 3. Catalyst deactivation by pyridine nitrogen.[4] | 1. Switch to the corresponding pinacol or MIDA boronate ester.[5] 2. Use anhydrous, degassed solvents.[7] 3. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos).[10] 4. Increase catalyst loading (e.g., from 2 mol% to 5 mol%). 5. Try a stronger, non-nucleophilic base like K₃PO₄.[9] |
| Significant amount of Protodeboronated Byproduct | 1. Presence of excess water. 2. Base is too harsh or reaction time is too long at high temperature.[8] | 1. Use rigorously dried solvents and reagents. 2. Switch to a milder base (e.g., K₂CO₃ or KF).[5] 3. Reduce reaction time by monitoring closely with TLC or LC-MS. 4. Consider using a MIDA boronate for slow release of the active boronic acid.[6] |
| Incomplete Consumption of Starting Halide | 1. Inefficient oxidative addition. 2. Slow transmetalation.[3] | 1. For aryl chlorides, a more active catalyst system (e.g., with a Buchwald ligand) is often necessary.[10] 2. Increase the reaction temperature. 3. Ensure the base is adequately activating the boronic acid; consider screening different bases.[9] |
| Formation of Homocoupled Products | 1. Presence of oxygen in the reaction. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization for specific substrates is recommended.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-dioxane and water (e.g., 10:1 mixture)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).[10]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]
-
Add the degassed 1,4-dioxane/water mixture via syringe.[10]
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[10]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of this compound MIDA ester
This procedure is adapted from established methods for the synthesis of MIDA boronates from boronic acids.[11][12]
Reagents & Equipment:
-
This compound (1.0 equivalent)
-
N-methyliminodiacetic acid (MIDA) (1.0 equivalent)
-
Anhydrous DMF
-
Microwave reactor or conventional heating setup with a sealed vial
-
Equipment for solvent evaporation and product isolation
Procedure:
-
In a microwave reaction vial, dissolve this compound (1.0 equiv.) and MIDA (1.0 equiv.) in anhydrous DMF.[12]
-
Seal the vial and heat the reaction mixture to 160 °C for 10 minutes in a microwave reactor (a 5-minute ramp followed by a 10-minute hold time is a good starting point).[12]
-
After cooling to room temperature, remove the DMF under high vacuum.
-
The work-up procedure may vary. One common method is to add water to the residue to precipitate the MIDA boronate, which can then be collected by filtration. If no precipitate forms, extraction with an organic solvent like ethyl acetate may be necessary.[12]
Visualizing the Workflow and Challenges
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Reactivity
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
-
Al-Masum, M. A., & Al-Ghamdi, A. M. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1546–1557. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. [Link]
-
Rojas, J. M., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
Huck, L. A., et al. (2018). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 23(11), 2919. [Link]
-
ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
-
Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
MDPI. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. [Link]
-
ResearchGate. (n.d.). Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers). [Link]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating Catalyst Poisoning in Reactions with 2-Fluoro-5-methoxypyridine-3-boronic acid
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning and reaction optimization when using 2-Fluoro-5-methoxypyridine-3-boronic acid in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical solutions to overcome common experimental hurdles.
Introduction: The Challenge of Pyridyl Boronic Acids
This compound is a valuable building block in medicinal chemistry. However, like many nitrogen-containing heteroaryl boronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions, primarily stemming from catalyst poisoning and the inherent instability of the boronic acid itself. This guide will dissect these issues and provide a clear path toward successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?
A1: The most probable cause is a combination of catalyst poisoning and decomposition of the boronic acid. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This deactivation of the catalyst effectively halts the reaction. Additionally, pyridyl boronic acids are susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially under the basic and aqueous conditions often employed in Suzuki couplings.[1][3]
Q2: How do the fluoro and methoxy substituents on the pyridine ring affect the reaction?
A2: The electron-withdrawing fluorine atom can influence the electronic properties of the pyridine ring, potentially modulating the coordinating ability of the nitrogen atom to the palladium catalyst. While this effect can sometimes be beneficial, it adds a layer of complexity to reaction optimization. The electron-donating methoxy group will also alter the electron density of the aromatic system. The interplay of these substituents requires careful selection of ligands and reaction conditions to achieve a successful coupling.
Q3: What is protodeboronation and why is it a significant problem with this boronic acid?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your nucleophilic coupling partner.[3] Heteroaryl boronic acids, particularly those containing a basic nitrogen atom like pyridine, are prone to this decomposition pathway.[4] The reaction can be catalyzed by aqueous base or even occur under neutral pH through a zwitterionic intermediate.[1][3] This side reaction competes directly with the desired cross-coupling, leading to reduced yields of the target molecule.
Q4: I see a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling, the formation of a symmetrical biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen in the reaction mixture.[5] Oxygen can lead to the formation of Pd(II) species that facilitate this undesired side reaction. To prevent homocoupling, it is crucial to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Troubleshooting Guide: Overcoming Catalyst Poisoning and Instability
This section provides a systematic approach to troubleshooting and optimizing your cross-coupling reactions with this compound.
Problem: Low or No Product Formation
Potential Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The coordination of the pyridine nitrogen to the palladium catalyst is a primary mode of deactivation.
-
Solution 1: Strategic Ligand Selection. Employ bulky, electron-rich phosphine ligands. These ligands can promote rapid oxidative addition and reductive elimination, the key steps in the catalytic cycle, making the desired reaction kinetically favorable over catalyst inhibition. They also sterically hinder the coordination of the pyridine nitrogen to the palladium center.
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich, promotes fast catalytic turnover.[6] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for challenging couplings, including those with heteroaryl boronic acids.[7][8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Strong sigma-donating ligand, often used for challenging substrates.[9][10] |
-
Solution 2: Increase Catalyst Loading. In cases of severe poisoning, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion. However, this should be a secondary approach to optimizing the ligand and reaction conditions.
-
Solution 3: Consider a Lewis Acid Additive. The addition of a Lewis acid, such as trimethyl borate, can sometimes prevent catalyst poisoning by coordinating to the Lewis-basic heteroatom of the pyridine, thus preventing its interaction with the palladium catalyst.[5][11]
Potential Cause 2: Protodeboronation of the Boronic Acid
The instability of the boronic acid is a major contributor to low yields.
-
Solution 1: Use a More Stable Boronic Acid Surrogate. Convert the boronic acid to a more stable derivative that can slowly release the active boronic acid in situ. This "slow-release" strategy keeps the concentration of the unstable free boronic acid low, favoring the cross-coupling reaction over decomposition.[3][12]
| Surrogate | Preparation | Advantages |
| Pinacol Ester | Reaction with pinacol | Increased stability, commercially available for many boronic acids. |
| MIDA Boronate | Reaction with N-methyliminodiacetic acid | Air- and moisture-stable, allows for controlled slow release.[12] |
| Potassium Trifluoroborate Salt | Reaction with KHF₂ | Crystalline, stable solids with good reactivity. |
-
Solution 2: Employ Anhydrous Conditions. Water can accelerate protodeboronation.[1] Using rigorously dried solvents and reagents can significantly suppress this side reaction.
-
Solution 3: Optimize the Base. The choice of base is critical. Strong bases like hydroxides can promote rapid protodeboronation. Weaker, non-coordinating bases are often a better choice.
| Base | Comments |
| K₃PO₄ | Often a good choice for sensitive boronic acids. |
| K₂CO₃ | A milder base that can be effective. |
| CsF or KF | Fluoride bases can promote the reaction but can also have a complex, sometimes negative, role.[13][14] |
Visualizing the Problem: Catalyst Poisoning and Protodeboronation
Caption: Competing pathways in Suzuki-Miyaura couplings with pyridyl boronic acids.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with SPhos Ligand
This protocol is a good starting point for the coupling of this compound with aryl halides.
-
To an oven-dried reaction vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution with respect to the aryl halide) via syringe.
-
Seal the vial and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using a Palladium Precatalyst for Unstable Boronic Acids
For particularly challenging couplings where boronic acid decomposition is rapid, a precatalyst that quickly generates the active Pd(0) species is recommended.[7][8][15]
-
In a glovebox, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), and an appropriate palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in a reaction vial.
-
Add anhydrous, degassed solvent (e.g., THF) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40 °C) for the required time.
-
Follow steps 5-9 from Protocol 1 for workup and purification.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
References
-
Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 49(06), 1182–1189*. Available at: [Link]
-
Amatore, C., & Jutand, A. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal, 21(38), 13244-13249. Available at: [Link]
-
Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Sci-Hub. Available at: [Link]
-
DOI. (n.d.). Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Semantic Scholar. Available at: [Link]
-
ChemRxiv. (n.d.). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
-
Li, G. Y., & Zheng, G. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 7(18), 3981–3984. Available at: [Link]
-
PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Available at: [Link]
-
Moran, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Available at: [Link]
-
Grygorenko, O. O., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available at: [Link]
-
Li, W., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(15), 5394–5397. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. Available at: [Link]
-
ResearchGate. (n.d.). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pyridine-2-boronic acid esters.
-
Watson, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]
-
Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Available at: [Link]
-
PubMed. (2012). Poisoning of heterogeneous, late transition metal dehydrocoupling catalysts by boranes and other group 13 hydrides. Available at: [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3589. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Homocoupling of 2-Fluoro-5-methoxypyridine-3-boronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with 2-Fluoro-5-methoxypyridine-3-boronic acid. Our goal is to provide you with in-depth, field-proven insights to effectively manage and minimize the formation of the homocoupling byproduct, 3,3'-difluoro-5,5'-dimethoxy-2,2'-bipyridine, ensuring the successful synthesis of your target compounds.
Understanding the Challenge: The Duality of Reactivity
This compound is a valuable building block due to its unique electronic properties. The fluorine atom at the 2-position and the methoxy group at the 5-position create an electron-poor pyridine ring, which can be advantageous for certain cross-coupling reactions. However, this electronic profile also presents specific challenges, most notably the propensity for undesired homocoupling. This guide will dissect the underlying causes of this side reaction and provide actionable strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. In this case, it results in the formation of 3,3'-difluoro-5,5'-dimethoxy-2,2'-bipyridine. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can be difficult to separate during purification due to similar polarity. The electron-deficient nature of the pyridine ring in this compound can, under certain conditions, make it more susceptible to this side reaction.
Q2: What are the primary drivers of boronic acid homocoupling?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, a key intermediate in the homocoupling pathway. Similarly, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled dimer and regenerate the Pd(0) catalyst required for the desired Suzuki-Miyaura cycle.
Q3: Can the choice of palladium catalyst influence the extent of homocoupling?
A3: Absolutely. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pd(II) precatalysts require an initial reduction to the active Pd(0) state, and this reduction can be partially mediated by the homocoupling of the boronic acid. By starting with a Pd(0) source, you can minimize this initiation pathway for the homocoupling side reaction.
Q4: How do phosphine ligands affect the competition between cross-coupling and homocoupling?
A4: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃), are known to accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle. By making the main catalytic cycle more kinetically favorable, these ligands help the desired cross-coupling reaction outcompete the homocoupling pathway.
Q5: Is protodeboronation also a concern with this substrate?
A5: Yes, protodeboronation, the cleavage of the C-B bond to form a C-H bond, is a significant competing side reaction for many heteroaryl boronic acids, including pyridyl derivatives. This is often promoted by the presence of water and a strong base. For this compound, you must carefully balance the conditions to suppress both homocoupling and protodeboronation. Using anhydrous solvents and a carefully selected base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH) can help minimize protodeboronation.
Troubleshooting Guide: High Homocoupling Observed
If you are observing significant amounts of the homocoupled byproduct, consult the following decision tree to diagnose and address the issue.
Caption: A decision tree for troubleshooting high homocoupling.
Experimental Protocols
Protocol 1: Rigorous Deoxygenation for Suzuki-Miyaura Coupling
This protocol emphasizes the exclusion of oxygen, a key factor in promoting homocoupling.
Glassware and Reagent Preparation:
-
Drying: All glassware (reaction flask, condenser, stir bar) should be oven-dried at 120 °C overnight and allowed to cool in a desiccator.
-
Reagent Weighing: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), weigh the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), base (e.g., K₃PO₄, 2.0–3.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., SPhos, 2-4 mol%) into the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and backfilling with inert gas at least three times.
Solvent Degassing (Choose one method):
-
Freeze-Pump-Thaw (Most Effective): a. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. b. Once frozen, apply a high vacuum for 5-10 minutes. c. Close the vacuum tap and thaw the solvent. You should see gas bubbles being released. d. Repeat this cycle at least two more times.
-
Subsurface Sparge: a. Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface. b. Bubble the inert gas through the solvent for at least 30-60 minutes.
Reaction Setup and Execution:
-
Solvent Addition: Using a gas-tight syringe, transfer the degassed solvent to the reaction flask containing the solid reagents.
-
Heating: Place the flask in a pre-heated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stirring: Begin vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Protocol 2: Use of Boronic Ester to Mitigate Side Reactions
For particularly sensitive systems where both homocoupling and protodeboronation are problematic, converting the boronic acid to a more stable pinacol ester is recommended.
Synthesis of this compound pinacol ester:
-
To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., THF or Dichloromethane), add pinacol (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours. The formation of water can be managed by adding a drying agent like anhydrous MgSO₄.
-
Remove the solvent under reduced pressure and use the crude boronic ester directly in the Suzuki coupling or purify by column chromatography if necessary.
Suzuki-Miyaura Coupling with the Pinacol Ester:
-
Follow the setup in Protocol 1, substituting the boronic acid with the pinacol ester (1.2–1.5 equiv). A fluoride source, such as CsF or KF, is often used as the base in these cases to facilitate the transmetalation of the boronic ester.
Data Presentation: Understanding the Impact of Reaction Parameters
The following tables illustrate the expected impact of key variables on the ratio of the desired product to the homocoupled byproduct. These are representative data based on analogous systems and established principles.
Table 1: Effect of Atmosphere on Product Distribution
| Entry | Catalyst System | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ / PPh₃ | Air | Low | High |
| 2 | Pd(OAc)₂ / PPh₃ | Nitrogen | Moderate | Significantly Reduced |
| 3 | Pd₂(dba)₃ / SPhos | Air | Moderate | Moderate |
| 4 | Pd₂(dba)₃ / SPhos | Nitrogen (Sparge) | High | Minimal |
Table 2: Influence of Palladium Precatalyst
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | SPhos | Nitrogen | 75 | 15 |
| 2 | Pd₂(dba)₃ | SPhos | Nitrogen | 90 | <5 |
Visualization of Key Processes
The following diagrams illustrate the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Technical Support Center: Managing Deboronation of 2-Fluoro-5-methoxypyridine-3-boronic Acid
Welcome to the technical support center for organoboron chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Fluoro-5-methoxypyridine-3-boronic acid in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into a common challenge: the undesired deboronation of this valuable building block under typical reaction conditions, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a significant issue with this compound?
Protodeboronation (also called protodeborylation) is a prevalent and often yield-limiting side reaction in processes utilizing organoboronic acids.[1][2] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively converting your boronic acid starting material into a simple, unfunctionalized heteroarene (in this case, 2-Fluoro-5-methoxypyridine).
This is particularly problematic for heteroaromatic boronic acids like 2-Fluoropyridine-3-boronic acid.[3] The presence of the basic nitrogen atom in the pyridine ring introduces complex pH-dependent behaviors and mechanistic pathways that can accelerate this undesired reaction.[1][4] The result is a direct loss of your key coupling partner, leading to reduced yields of the target molecule and complicating purification efforts due to the formation of the deboronated byproduct.[3]
Q2: What are the primary chemical mechanisms and reaction conditions that promote the deboronation of this specific pyridineboronic acid?
The propensity for a boronic acid to undergo protodeboronation is highly dependent on the reaction conditions. For basic heteroaromatic boronic acids, the situation is more complex than for simple arylboronic acids.[1]
Key Influencing Factors:
| Factor | Impact on Deboronation of this compound | Causality & Mechanistic Insight |
| pH / Base | CRITICAL. Both acidic and basic conditions can catalyze deboronation, but heteroaromatics are often most unstable at neutral pH. | Pyridineboronic acids can exist as a zwitterion at neutral pH. This zwitterionic species is often highly reactive and can undergo rapid, unimolecular fragmentation to yield the deboronated product.[1][4] Under strongly basic conditions, the formation of the boronate anion [ArB(OH)₃]⁻ can lead to a base-catalyzed pathway where water acts as the proton source.[1][5] Strongly acidic conditions promote a direct, acid-catalyzed protonolysis of the C-B bond.[1] |
| Temperature | HIGH. Increased temperature accelerates the rate of all reactions, including protodeboronation. | Higher thermal energy increases the frequency and energy of molecular collisions, allowing the activation energy barrier for the C-B bond cleavage to be overcome more easily. For Suzuki couplings that require high temperatures, deboronation becomes a significant competitive pathway.[6] |
| Solvent | HIGH. Protic solvents, particularly water, are a primary source of protons for the reaction. | The presence of water is often required for the hydrolysis of boronic esters and for the activity of certain bases (e.g., Na₂CO₃, K₂CO₃) in Suzuki couplings. However, water is also the proton source for the base-catalyzed deboronation pathway.[1] |
| Catalyst Activity | MODERATE-HIGH. A slow or inefficient catalytic cycle increases the residence time of the boronic acid in the reactive medium. | If the rate of transmetalation in the Suzuki-Miyaura cycle is slow compared to the rate of protodeboronation, the boronic acid is more likely to decompose before it can productively engage with the palladium catalyst.[1][7] |
| Reaction Time | HIGH. The longer the boronic acid is exposed to destabilizing conditions, the more deboronation will occur. | Protodeboronation is a time-dependent degradation pathway. Extended reaction times, often employed to drive sluggish couplings to completion, will invariably lead to greater accumulation of the deboronated byproduct.[6] |
Below is a diagram illustrating the competing reaction pathways.
Caption: Competing pathways for this compound.
Troubleshooting Guide
Problem: My reaction yield is low, and I've isolated a significant amount of 2-Fluoro-5-methoxypyridine.
This is the classic signature of a reaction plagued by protodeboronation. The first step is to confirm the identity and quantity of the byproduct.
Step 1: How to Analytically Confirm and Quantify Deboronation
It is crucial to monitor the reaction progress to understand the kinetics of product formation versus byproduct generation.
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC-MS): This is the most effective technique.[8] A stability-indicating method can separate the boronic acid starting material, the desired coupled product, and the deboronated byproduct. Mass spectrometry (MS) provides definitive confirmation of the identity of each peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton that replaces the boronic acid group will appear as a new signal in the aromatic region, which can be used for quantification against an internal standard.
-
¹⁹F NMR: The fluorine atom provides a sensitive probe. The chemical shift of the fluorine will likely differ between the starting material, the desired product, and the deboronated species, allowing for clear differentiation and quantification.
-
¹¹B NMR: This technique can directly monitor the consumption of the boronic acid. The disappearance of the boronic acid signal without a corresponding increase in the desired product is a strong indicator of degradation.[8]
-
Step 2: Mitigation Strategies & Solutions
Once deboronation is confirmed, the following strategies, ordered from simplest to most robust, can be employed to suppress this side reaction.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Fluoro-5-methoxypyridine-3-boronic Acid
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-Fluoro-5-methoxypyridine-3-boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve reaction times and yields in your cross-coupling experiments. The insights provided herein are grounded in established mechanistic principles and validated through extensive field applications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format, offering both diagnostic insights and actionable protocols.
Issue 1: Low or No Product Yield
Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the likely causes and how can I rectify this?
Answer: Low to non-existent yields in couplings involving this substrate often stem from a few critical factors related to its electronic nature and stability. This compound is an electron-deficient heteroaryl boronic acid, which can present challenges in the Suzuki-Miyaura catalytic cycle.[1][2]
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is paramount for activating the aryl halide and facilitating the subsequent transmetalation and reductive elimination steps.[3][4]
-
Solution: Switch to a more active catalyst system. For electron-deficient heteroaryl boronic acids, bulky and electron-rich phosphine ligands are often necessary.[5][6] Consider using pre-formed catalysts or palladacycles which can be more stable and efficient at generating the active Pd(0) species.[7][8]
-
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.) in a dry reaction vessel.
-
Add a high-activity palladium precatalyst such as XPhos Pd G3 (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like SPhos or XPhos (2-4 mol%).[5][7]
-
Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) and heat the reaction to 80-110 °C, monitoring by LC-MS or TLC.[9][10]
-
-
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively quenching your nucleophile.[11][12] Heteroaryl boronic acids, especially those with nitrogen atoms, are particularly susceptible to this process, which can be accelerated by the presence of water and base.[12][13]
-
Solution: Minimize protodeboronation by using anhydrous conditions, selecting a weaker base, or converting the boronic acid to a more stable derivative.
-
Experimental Protocol (Anhydrous Conditions):
-
Thoroughly dry all glassware and use anhydrous, degassed solvents.
-
Employ a base that is less prone to hydrolysis, such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[14][15]
-
Consider converting the boronic acid to its corresponding pinacol ester or MIDA boronate, which are more stable and release the boronic acid slowly under the reaction conditions, a "slow-release" strategy.[11][16]
-
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[17] An inappropriate choice of base can lead to slow or incomplete reactions.
Issue 2: Slow Reaction Times
Question: My coupling reaction is proceeding, but it is extremely slow, often requiring more than 24 hours to reach a reasonable conversion. How can I accelerate the reaction?
Answer: Sluggish reaction rates are typically indicative of a high activation energy barrier for one or more steps in the catalytic cycle, often the oxidative addition or transmetalation.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal Catalyst-Ligand Combination: The electronic and steric properties of the ligand profoundly influence the rate of each step in the catalytic cycle.[19]
-
Solution: Employ a ligand that is known to accelerate the rate-limiting step. For electron-deficient substrates, bulky, electron-rich ligands often speed up both oxidative addition and reductive elimination.[6]
-
Ligand Screening: If your current ligand (e.g., PPh₃) is underperforming, switch to a more advanced biarylphosphine ligand like RuPhos, SPhos, or XPhos.[7]
-
-
Insufficient Temperature: The reaction may simply require more thermal energy to overcome the activation barriers.
-
Solution: Increase the reaction temperature in a controlled manner.
-
Experimental Protocol: Gradually increase the temperature of the reaction mixture in 20 °C increments, from 80 °C up to 120 °C, while carefully monitoring the reaction progress and for any signs of decomposition. Microwave-assisted heating can also be a powerful tool for accelerating slow reactions.[20]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[5]
-
Solution: Screen different solvent systems. Aprotic polar solvents or mixtures with water can sometimes accelerate the reaction.
-
Solvent Recommendations: 1,4-dioxane, toluene, DMF, or THF, often with a small amount of water (e.g., 10:1 organic solvent to water), can be effective.[21] The water can aid in the dissolution of the base and facilitate the transmetalation step.[22][23]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium source for coupling with this compound?
A1: For challenging substrates like this, it is highly recommended to use a Pd(0) source or a precatalyst that readily generates the active Pd(0) species in situ.[4][6] While Pd(OAc)₂ can be used, it requires in-situ reduction which can sometimes be inefficient. Precatalysts like (XPhos)Pd G3 or Pd₂(dba)₃ are often more reliable and provide more reproducible results.[7]
Q2: How can I prevent homocoupling of the boronic acid?
A2: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is often promoted by the presence of oxygen and Pd(II) species.[6] To minimize this side reaction:
-
Maintain an Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.[3][24]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst or a precatalyst that efficiently generates Pd(0) can reduce the amount of Pd(II) available for homocoupling.[5]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[5]
Q3: Is the addition of water always necessary in Suzuki-Miyaura couplings?
A3: Not always, but it is often beneficial. Water can play multiple roles: it can aid in the dissolution of inorganic bases, and it can participate in the transmetalation step by facilitating the formation of the boronate species.[21][22] For many systems, a mixture of an organic solvent and water (e.g., dioxane/water 10:1) provides optimal results.[9] However, for substrates highly prone to protodeboronation, anhydrous conditions may be preferable.[12]
Q4: Can I use a different base than the ones recommended?
A4: Yes, but the choice of base is critical and often substrate-dependent.[18] Strong bases like NaOH or KOtBu can be effective but may also promote side reactions, including protodeboronation and degradation of sensitive functional groups.[5][24] Weaker inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally a good starting point for optimization.[12]
Q5: My reaction works well at a small scale, but the yield drops upon scale-up. What could be the issue?
A5: Scale-up issues are often related to mass and heat transfer, as well as the efficiency of degassing.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially if the base is not fully soluble.
-
Degassing: Larger volumes of solvent require more thorough degassing. Consider sparging with an inert gas for an extended period.
-
Heat Transfer: Ensure the internal temperature of the reaction is reaching the desired setpoint.
Data & Diagrams
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Substrate Type | Recommended Ligands | Recommended Base | Recommended Solvent(s) | Key Considerations |
| Electron-Deficient Heteroaryl Boronic Acids | XPhos, SPhos, RuPhos[7] | K₃PO₄, Cs₂CO₃[5] | Dioxane/H₂O, Toluene[9] | Prone to protodeboronation; use of boronic esters or rapid catalysts is beneficial.[25] |
| Sterically Hindered Substrates | XPhos, SPhos, RuPhos, NHC ligands[7] | K₃PO₄, t-BuOK[7] | Dioxane, Toluene[7] | Requires bulky, electron-rich ligands and often higher temperatures. |
| Aryl Chlorides (as coupling partner) | Buchwald ligands (e.g., XPhos, SPhos), NHC ligands[3] | Stronger bases (e.g., K₃PO₄, KOtBu)[26] | Dioxane, Toluene, DMF | Oxidative addition is often the rate-limiting step.[27] |
Diagrams
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 22. quora.com [quora.com]
- 23. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 24. quora.com [quora.com]
- 25. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Suzuki-Miyaura Reactions with Electron-Deficient Boronic Acids
Welcome to our dedicated technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists who are encountering challenges with electron-deficient boronic acids. These substrates, while crucial for accessing a wide range of important molecules, are notoriously prone to specific side reactions that can hinder success.
This resource is structured as a series of frequently asked questions (FAQs) that directly address common experimental failures. We will delve into the mechanistic rationale behind these issues and provide actionable, field-tested protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Suzuki-Miyaura reaction with an electron-deficient boronic acid is resulting in low to no yield of the desired product. What are the primary causes and how can I address this?
Low or non-existent yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids are a frequent issue. The primary culprits are often the inherent instability of the boronic acid and suboptimal reaction conditions that fail to promote the key steps of the catalytic cycle.
Core Problem: Protodeboronation
Electron-deficient boronic acids are particularly susceptible to a detrimental side reaction known as protodeboronation.[1][2][3] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid and preventing its participation in the cross-coupling.[1] This reaction is often accelerated by the basic and aqueous conditions typically employed in Suzuki-Miyaura couplings.[3]
Troubleshooting Strategy:
-
Stabilize the Boronic Acid: The most effective strategy to combat protodeboronation is to use a more stable derivative of the boronic acid.[2][3]
-
Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids and are a common first choice for problematic substrates.[3]
-
MIDA Boronates: These are highly stable, crystalline solids that are even robust enough for chromatography. They are particularly useful in complex syntheses requiring multiple steps.[3]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are very stable to air and moisture and often exhibit enhanced reactivity.[3]
-
-
Optimize Reaction Conditions to Minimize Degradation:
-
Use a Slight Excess: Employing a slight excess (1.2-1.5 equivalents) of the boronic acid derivative can help compensate for any degradation that may still occur.
-
Anhydrous Conditions: For highly sensitive boronic acids, switching to strictly anhydrous conditions can suppress protodeboronation.[3] However, be aware that some inorganic bases require a small amount of water for optimal activity.[3]
-
Question 2: I am observing significant homocoupling of my boronic acid. How can I prevent this side reaction?
Homocoupling, the reaction of two molecules of the boronic acid to form a symmetrical biaryl species, is another common side reaction. This is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative side reactions and decomposition of the palladium catalyst.
Troubleshooting Strategy:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration. This will minimize the ingress of oxygen.
-
High-Quality Palladium Source: Use a fresh, high-quality palladium catalyst. Older or improperly stored catalysts may have partially decomposed, leading to the formation of palladium black, which can promote homocoupling. The use of pre-catalysts can often provide more reproducible results.
Question 3: The reaction is sluggish and does not go to completion, even with extended reaction times. How can I increase the reaction rate?
The slow rate of reaction with electron-deficient boronic acids is often linked to a slow transmetalation step.[4] The electron-withdrawing groups on the boronic acid reduce its nucleophilicity, making the transfer of the organic group to the palladium center more difficult.
Troubleshooting Strategy:
-
Ligand Selection: The choice of ligand is critical for facilitating the catalytic cycle. For challenging substrates like electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often necessary.[5] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium species, which accelerates both oxidative addition and reductive elimination.[6]
-
Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for these types of couplings.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. A stronger base is often required to facilitate the formation of the more nucleophilic boronate species.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[7]
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial, particularly in anhydrous conditions.
-
-
Solvent Choice: The solvent can significantly impact the solubility of the reagents and the overall reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid Pinacol Ester
This protocol provides a robust starting point for the coupling of an aryl halide with an electron-deficient boronic acid pinacol ester using a Buchwald-type ligand and precatalyst.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-deficient boronic acid pinacol ester (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl halide (1.0 equiv), the electron-deficient boronic acid pinacol ester (1.2 equiv), the base (2.0 equiv), and the magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Common Bases for Suzuki-Miyaura Couplings
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Na₂CO₃ | 10.3 | Toluene/Water, Dioxane/Water | A mild and commonly used base. |
| K₂CO₃ | 10.3 | Toluene/Water, Dioxane/Water | Similar to Na₂CO₃, but slightly more soluble. |
| K₃PO₄ | 12.3 | Toluene, Dioxane, THF | A stronger base, often effective for challenging couplings.[7] |
| Cs₂CO₃ | 10.3 | Dioxane, THF, DMF | Highly soluble in organic solvents, often very effective.[7] |
| KF | 3.2 | Toluene, THF | A mild base, useful for base-sensitive substrates.[3] |
Table 2: Recommended Ligands for Electron-Deficient Boronic Acid Couplings
| Ligand | Type | Key Advantages |
| SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[8] |
| XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[8] |
| RuPhos | Buchwald-type phosphine | Effective for a wide variety of cross-coupling reactions. |
| PPh₃ | Triphenylphosphine | Readily available and well-understood, but may have lower activity for challenging substrates.[8] |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Fluoro-5-methoxypyridine-3-boronic Acid and Its Analogs
In the landscape of modern drug discovery and development, the structural integrity and purity of building blocks are paramount. Heterocyclic boronic acids, such as 2-Fluoro-5-methoxypyridine-3-boronic acid, are pivotal intermediates in the synthesis of a multitude of pharmaceutical candidates, primarily through their utility in Suzuki-Miyaura cross-coupling reactions.[1][2][3] The precise characterization of these reagents is not merely a quality control checkpoint; it is a critical determinant of reaction efficiency, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[1][4]
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will delve into the technical nuances of each method, offering field-proven insights and experimental protocols to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Analytical Challenge: Understanding the Chemistry of Boronic Acids
Boronic acids are not without their analytical complexities. Their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines, can complicate analysis and interpretation of results.[1][5][6] Furthermore, the boronic acid functional group is susceptible to hydrolysis, particularly in the context of reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9] A robust analytical strategy must therefore account for these inherent instabilities to provide an accurate assessment of purity and identity.
A Multi-Pronged Approach to Characterization
A comprehensive understanding of a boronic acid product is best achieved through the synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a detailed picture of the compound's identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment
HPLC is the cornerstone of purity analysis for most small organic molecules, and this compound is no exception. However, as previously mentioned, the potential for on-column hydrolysis of boronate esters and the polar nature of boronic acids themselves present unique challenges.[7][9]
Causality Behind Experimental Choices: The selection of the stationary phase and mobile phase is critical to mitigate on-column degradation and achieve adequate retention of the polar boronic acid. A column with low silanol activity is often preferred to minimize interactions that can catalyze hydrolysis.[9][10] The mobile phase composition, including pH and organic modifier, must be carefully optimized.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A C18 column with low silanol activity (e.g., Waters XTerra MS C18) is recommended.[9][10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute less polar impurities. For example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.[10]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in a diluent with minimal water content, such as acetonitrile or tetrahydrofuran, to prevent hydrolysis prior to injection.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Impurity Profiling
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an indispensable tool for confirming the identity of the main component and identifying unknown impurities.[1]
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids.[6] Running the analysis in both positive and negative ion modes can provide complementary information. The formation of adducts with solvents or the observation of the deprotonated molecule [M-H]⁻ can aid in mass confirmation.[6] Optimized instrument parameters are crucial to minimize in-source reactions like boroxine formation.
Experimental Protocol: LC-MS for Identity Confirmation
-
LC System: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Both positive and negative ion modes should be evaluated.
-
Data Acquisition: Full scan mode to identify all ions present.
-
Data Analysis: Extract the ion chromatogram for the expected mass of this compound (C6H7BFNO3, MW: 170.93 g/mol )[11] and any observed impurities. The negative ion mode is often effective, showing a strong [M-H]⁻ signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it the most powerful technique for unambiguous structure confirmation. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all valuable for characterizing this compound.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Is highly sensitive to the electronic environment of the fluorine atom, providing a clean spectrum for fluorine-containing compounds.[12]
-
¹¹B NMR: Directly probes the boron atom. The chemical shift can indicate the coordination state of the boron (trigonal planar boronic acid vs. tetrahedral boronate ester).[13][14] It is important to use quartz NMR tubes to avoid a broad signal from the borosilicate glass of standard tubes.[14]
Experimental Protocol: Multi-nuclear NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃).
-
Experiments: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group protons.
-
¹⁹F NMR: A singlet or a multiplet depending on coupling to nearby protons.
-
¹¹B NMR: A single, broad peak in the characteristic range for tricoordinate boronic acids.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Niche Application for Volatile Impurities
While boronic acids themselves are generally not volatile enough for direct GC analysis, GC-MS can be a powerful tool for detecting and quantifying volatile impurities or for the analysis of boronic acids after derivatization.[4][15] Derivatization, for example, by silylation, increases volatility and thermal stability.[6]
X-Ray Crystallography: Definitive Solid-State Structure
For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule.[16][17] This technique is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.[18][19] While not a routine quality control method, it is the ultimate tool for structural confirmation.
Comparative Analysis of Analytical Techniques
| Technique | Primary Application | Advantages | Disadvantages | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Purity assessment and quantification of known impurities.[4] | Robust, reproducible, widely available. | Potential for on-column hydrolysis, may require derivatization for compounds without a chromophore.[4][7] | µg/mL to ng/mL.[4] |
| LC-MS | Identity confirmation, impurity identification, trace-level quantification.[1] | High sensitivity and selectivity, provides molecular weight information.[1] | Susceptible to matrix effects, potential for in-source reactions.[4][5] | ng/mL to pg/mL.[4] |
| NMR Spectroscopy | Unambiguous structural elucidation and confirmation.[20] | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, can be complex to interpret. | mg-scale for routine analysis. |
| GC-MS | Analysis of volatile impurities or derivatized boronic acids.[4] | Excellent chromatographic separation for volatile compounds.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[4] | ng/mL.[4] |
| X-Ray Crystallography | Absolute 3D structure determination.[16] | Provides definitive structural information.[16] | Requires a suitable single crystal, not a high-throughput method. | Not applicable for quantification. |
Workflow for Comprehensive Characterization
The following diagram illustrates a logical workflow for the analytical characterization of this compound.
Caption: Workflow for the analytical characterization of boronic acids.
Conclusion
The robust characterization of this compound is a critical, multi-faceted process that underpins the success of its application in pharmaceutical synthesis. A judicious combination of chromatographic and spectroscopic techniques is essential to gain a comprehensive understanding of the product's identity, purity, and stability. By understanding the underlying principles and potential pitfalls of each analytical method, researchers can develop and implement a self-validating system of protocols that ensures the quality and consistency of this vital synthetic building block. This guide serves as a foundational resource for establishing such a system, enabling confident decision-making in the fast-paced environment of drug discovery and development.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3278-3285. [Link]
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Luchini, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3357–3364. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Williams, J. P., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
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San Diego State University. 11B NMR Chemical Shifts. [Link]
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Xu, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 227-234. [Link]
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Kim, H., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. National Institutes of Health. [Link]
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Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Bohrium. [Link]
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B'Hymer, C., & Day, C. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 524-530. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. [Link]
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ResearchGate. (2025). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]
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Soares, M. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]
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Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). (Pyridin-4-yl)boronic acid. PubChem. [Link]
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Li, W., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(1), 135-153. [Link]
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University of Sheffield. Boron NMR. [Link]
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Trujillo, J., et al. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. Journal of Organometallic Chemistry, 571(2), 235-241. [Link]
-
Al-Zoubi, R. M. (2020). Analytical and Synthetic Studies of Boronic Acids and Their Derivatives (Doctoral dissertation, University of Glasgow). [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
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Trujillo, J., et al. (1998). X-ray crystallographic study of boroxazolidones obtained from l-ornithine, l-methionine, kainic acid and 2,6-pyridinedicarboxylic acid. Semantic Scholar. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Wouters, J., & Ooms, F. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 36. [Link]
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Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. [Link]
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A Senior Application Scientist's Guide to 2-Fluoro-5-methoxypyridine-3-boronic Acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. Pyridineboronic acids are indispensable reagents for constructing complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of 2-Fluoro-5-methoxypyridine-3-boronic acid , a uniquely functionalized reagent, against other common pyridineboronic acids. We will delve into the electronic effects of its substituents, supported by experimental data, to provide a clear rationale for its application in catalysis.
Introduction: The Unique Electronic Profile of this compound
Pyridine-containing molecules are ubiquitous scaffolds in pharmaceuticals and functional materials.[1] The Suzuki-Miyaura coupling is a powerful method for their synthesis, but the reactivity of the requisite pyridineboronic acids can be challenging.[2][3] Factors such as stability, the rate of transmetalation, and the potential for catalyst inhibition by the pyridine nitrogen must be carefully managed.[2][4]
This compound presents a compelling case study in substituent effects. The pyridine ring is decorated with two electronically opposing groups:
-
An ortho-Fluoro group : Strongly electron-withdrawing and a hydrogen bond acceptor.
-
A para-Methoxy group : Strongly electron-donating through resonance.
This electronic "push-pull" arrangement significantly modulates the properties of the molecule. The fluorine substituent increases the Lewis acidity of the boronic acid moiety, which can influence the crucial transmetalation step in the catalytic cycle.[5][6] Conversely, the methoxy group increases the electron density of the pyridine ring. Understanding this interplay is key to predicting and optimizing its performance in cross-coupling reactions.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
The true measure of a building block's utility is its performance in chemical transformations. While direct, side-by-side comparative studies are rare, we can infer reactivity trends from the vast body of literature on Suzuki-Miyaura couplings of substituted pyridines. The challenges often associated with nitrogen-containing heterocycles, such as catalyst inhibition and slow transmetalation rates for electron-deficient systems, have led to the development of highly active catalyst systems.[2][4]
Key Challenges with Pyridineboronic Acids:
-
Protodeboronation: The C-B bond can be cleaved by acidic protons, especially in electron-deficient systems, leading to decomposition of the reagent.[2]
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[4]
-
Transmetalation Rate: The rate at which the organic group is transferred from boron to palladium is highly sensitive to the electronic nature of the pyridine ring.[2]
The substituents on this compound directly address some of these challenges. The increased acidity from the fluorine atom can facilitate the formation of the boronate species required for transmetalation.[5] However, the overall electron-deficient nature of the ring, influenced by the fluorine, may slow the transmetalation step, often necessitating more active, specialized palladium catalysts.[2]
Data Summary: A Qualitative and Quantitative Comparison
To provide a clear comparison, the table below summarizes the properties and typical reactivity profiles of this compound against other relevant pyridineboronic acids. Yields are context-dependent, but these trends are generally observed.
| Boronic Acid | Key Structural Features | Expected Acidity (pKa)[6][7] | Stability Profile | Typical Suzuki Coupling Performance & Considerations |
| Pyridine-3-boronic acid | Unsubstituted parent compound. | Higher pKa (less acidic). | Moderate; susceptible to protodeboronation. | Standard reactivity; may require optimized conditions for challenging substrates.[3] |
| 2-Fluoropyridine-3-boronic acid | Single electron-withdrawing group (EWG). | Lower pKa (more acidic). | Prone to instability and protodeboronation due to strong electron deficiency.[2] | Can be challenging; often requires highly active catalysts (e.g., Buchwald ligands) and careful base selection to achieve good yields.[2][8] |
| 5-Methoxypyridine-3-boronic acid | Single electron-donating group (EDG). | Higher pKa. | Generally more stable than electron-deficient counterparts. | Good reactivity; the EDG can facilitate oxidative addition and transmetalation. |
| This compound | Ortho EWG (Fluoro) and Para EDG (Methoxy). | Intermediate acidity, modulated by both groups. | Potentially enhanced stability compared to 2-fluoropyridine-3-boronic acid due to the methoxy group. | Offers a balanced reactivity profile. Requires active catalyst systems, but potentially less prone to decomposition than analogs with only EWGs.[9] |
Experimental Workflow and Protocols
Achieving success with substituted pyridineboronic acids requires meticulous attention to experimental detail. The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, based on established methods for similar challenging couplings.[9][10]
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Coupling of this compound with 4-Bromoanisole
Causality Behind Choices:
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is chosen. These ligands promote the difficult oxidative addition of aryl chlorides/bromides and accelerate the reductive elimination step.[9] For electron-deficient pyridines, they are crucial for achieving high catalytic turnover.[2][4]
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is used. The base is critical for activating the boronic acid to form the boronate, which is the active species in the transmetalation step.[11] Cesium carbonate is often effective due to its high solubility in organic solvents.
-
Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane or toluene are used to prevent protodeboronation and ensure reagent stability.[9]
Step-by-Step Procedure:
-
Preparation: In a nitrogen-filled glovebox, add 4-bromoanisole (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to an oven-dried reaction vial equipped with a stir bar.[9]
-
Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 110 °C.
-
Monitoring: Stir the reaction mixture for 12-24 hours. Progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Analysis: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The properties of this compound are most relevant in the Transmetalation step. The base activates the boronic acid to form an anionic boronate species, which is more nucleophilic and readily transfers its aryl group (Ar²) to the palladium(II) center. The increased Lewis acidity conferred by the ortho-fluoro substituent can facilitate the formation of this key intermediate, potentially accelerating this often rate-limiting step.[5][11]
Conclusion and Outlook
This compound is a sophisticated building block whose reactivity is governed by a delicate balance of competing electronic effects. The ortho-fluoro group enhances Lewis acidity, while the para-methoxy group donates electron density, creating a unique profile compared to simpler pyridineboronic acids. This makes it a valuable tool for accessing novel chemical space, particularly in drug discovery programs where fluorine incorporation is often desired to modulate properties like metabolic stability and binding affinity.[1]
While its use necessitates active palladium catalyst systems, the insights provided in this guide—from comparative data to a robust experimental protocol—should empower researchers to effectively harness the unique reactivity of this reagent for the synthesis of complex, high-value molecules.
References
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Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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Burke, M. D., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis. [Link]
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Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]
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Hodgson, D. M., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross‐Coupling Reaction. Tetrahedron Letters. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling in the Synthesis of Biologically Active Compounds. Journal of Medicinal Chemistry.
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Li, W., et al. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
-
Hu, X., et al. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. Nature Catalysis. [Link]
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Occhiato, E. G., et al. (2005). Preparation and Suzuki—Miyaura Coupling Reactions of Tetrahydropyridine‐2‐boronic Acid Pinacol Esters. The Journal of Organic Chemistry. [Link]
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LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
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Szatylowicz, H., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]
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Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Zhang, L., et al. (2021). Comparison of reactivity of different boron reagents. Nature Communications. [Link]
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LibreTexts Chemistry. (2019). Suzuki-Miyaura Coupling. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid. PubChem Compound Database. [Link]
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Szatylowicz, H., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PubMed. [Link]
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Ball, N. D., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. University of Calgary. [Link]
-
Hansen, M. R., et al. (2020). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Hudson, D. A., et al. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews. [Link]
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yield comparison of 2-Fluoro-5-methoxypyridine-3-boronic acid vs its pinacol ester
An In-Depth Yield Comparison for Drug Discovery Professionals: 2-Fluoro-5-methoxypyridine-3-boronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
In the landscape of modern pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates not only the success of the coupling reaction but also the efficiency of the entire synthetic workflow, from synthesis and purification to storage and handling. This guide provides a detailed, evidence-based comparison between this compound and its corresponding pinacol ester, offering researchers the insights needed to select the optimal reagent for their specific application.
The Stability Paradigm: A Foundation for Yield
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between inherent reactivity and stability. This balance has profound implications for the entire lifecycle of the reagent, from shelf-life to the final reaction yield.
-
This compound: As a free boronic acid, this compound is susceptible to several degradation pathways. It can undergo spontaneous dehydration to form a cyclic trimer known as a boroxine.[1][2][3] This process is often reversible but complicates accurate mass measurement and can lead to inconsistent reactivity. Furthermore, under certain conditions, boronic acids can be prone to protodeboronation, where the C-B bond is cleaved, rendering the reagent inactive.[1][4] These stability issues can result in a diminished effective concentration of the active reagent over time, directly impacting reproducibility and yield.
-
This compound Pinacol Ester: The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system by reacting the boronic acid with pinacol provides a robust shield for the boron atom.[1] This structural modification significantly enhances the compound's stability, making it less susceptible to dehydration and protodeboronation.[1][3][5] Pinacol esters are generally crystalline, free-flowing solids with a significantly longer shelf-life, ensuring that the reagent's purity and reactivity are maintained over extended periods.[1][5] This enhanced stability is a cornerstone of achieving reliable and reproducible outcomes, particularly in multi-step syntheses or high-throughput screening campaigns.
Table 1: Physicochemical Properties
| Property | This compound | This compound Pinacol Ester |
| CAS Number | 1253577-76-2 | Not uniformly assigned; derivative of parent acid |
| Molecular Formula | C₆H₇BFNO₃ | C₁₂H₁₇BFNO₃ |
| Molecular Weight | 170.93 g/mol | 253.08 g/mol |
| Typical Form | Solid | Crystalline Solid |
| Stability | Moderate; prone to boroxine formation | High; stable to air and moisture |
| Handling | Requires careful handling and storage | Easier to handle and weigh accurately |
Synthesis and Purification: The First Yield Bottleneck
The overall yield of a synthetic sequence begins with the preparation and purification of the key reagents. It is here that the first significant differences in practical yield between the boronic acid and its pinacol ester emerge.
Synthetic Pathways
The synthesis of the boronic acid typically involves a halogen-metal exchange of a brominated precursor followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.[6] The pinacol ester can be prepared either by a one-step Miyaura borylation of the corresponding aryl halide or by the esterification of the pre-synthesized boronic acid with pinacol.[2][3]
Figure 1: General synthetic workflows for the boronic acid and its pinacol ester.
The Purification Hurdle
Purification is arguably the most critical step where the pinacol ester demonstrates a clear advantage in recoverable yield.
-
Boronic Acid Purification: The high polarity of boronic acids makes them challenging to purify via standard silica gel chromatography, often resulting in significant streaking and poor recovery.[2] Alternative methods like recrystallization or derivatization into a salt for purification followed by reversion to the free acid are often necessary, which can be time-consuming and lead to material loss at each step.[7][8]
-
Pinacol Ester Purification: Pinacol esters are significantly less polar and more amenable to silica gel chromatography. However, a common issue is the interaction between the Lewis acidic boron atom and the acidic silanol groups on the silica surface, which can lead to product loss through strong adsorption or hydrolysis back to the more polar boronic acid.[9]
Expert Tip for Maximizing Recovery: To mitigate these issues and maximize purification yield, treating the silica gel is highly recommended. Creating a slurry of silica gel with a 5% w/v solution of boric acid in methanol, followed by drying, effectively passivates the active sites and suppresses the undesired adsorption of the pinacol ester, leading to vastly improved recovery.[9][10][11] Alternatively, using a less acidic stationary phase like neutral alumina can be effective.[7]
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
While the pinacol ester's stability and purification advantages are clear, the ultimate test is its performance in the cross-coupling reaction itself.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic acids are generally considered more reactive partners in the transmetalation step of the Suzuki cycle compared to their ester counterparts.[5][12] However, this does not always translate to a higher isolated yield. The stability of the pinacol ester often leads to cleaner reactions with fewer byproducts arising from reagent degradation.
Recent studies have shown that for some Suzuki-Miyaura couplings, especially those involving challenging substrates, the addition of water to the reaction mixture when using a pinacol ester can be beneficial.[12] Water can facilitate the in situ hydrolysis of the stable ester to the more reactive boronic acid, effectively combining the stability advantage of the ester for storage with the reactivity of the free acid at the point of use.[12]
Table 2: Representative Yield Comparison in Suzuki-Miyaura Coupling
The following data, adapted from studies on similar heteroaryl systems, illustrates the expected performance.[12][13] Absolute yields will vary based on the specific coupling partner and reaction conditions.
| Reagent Type | Coupling Partner | Conditions | Expected Yield | Key Considerations |
| Boronic Acid | Aryl Bromide | Anhydrous Dioxane, Pd(dppf)Cl₂, Na₃PO₄, 100 °C | Good to Excellent | Sensitive to storage conditions; potential for lower yield if reagent has degraded. Prone to protodeboronation. |
| Pinacol Ester | Aryl Bromide | Anhydrous Dioxane, Pd(dppf)Cl₂, Na₃PO₄, 100 °C | Moderate to Good | Slower reaction rate. Often requires higher temperatures or longer reaction times. |
| Pinacol Ester | Aryl Bromide | Dioxane/H₂O (4:1), Pd(dppf)Cl₂, Na₃PO₄, 100 °C | Good to Excellent | Water facilitates in situ hydrolysis to the more reactive boronic acid, often improving yield.[12] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimization of the base, solvent, and catalyst is recommended for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound or its pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1–5 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, Toluene, DME, often with 10-20% water) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80–110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Recommendation
The choice between this compound and its pinacol ester is a strategic one, hinging on the specific demands of the project.
| Feature | Boronic Acid | Pinacol Ester |
| Stability & Shelf-Life | Moderate | Excellent |
| Handling | More Difficult | Easier & More Accurate |
| Purification Recovery | Lower / More Complex | Higher (with proper technique) |
| Inherent Reactivity | Higher | Lower |
| Reaction Cleanliness | Variable | Generally Higher |
| Overall Effective Yield | Good | Often Superior |
| Reproducibility | Good | Excellent |
Recommendation:
For rapid, small-scale exploratory work where the boronic acid is synthesized and used immediately, it can be a viable and cost-effective option.
However, for applications demanding high reproducibility, larger-scale synthesis, or in multi-step sequences where reagent stability is paramount, the pinacol ester is the demonstrably superior choice . Its ease of handling, stability, and amenability to robust purification protocols often translate to a higher overall effective yield and more reliable, cleaner reactions. The initial investment in preparing or purchasing the pinacol ester is frequently offset by the savings in time, materials, and the avoidance of failed or low-yielding reactions.[5]
References
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]
-
Novochems (Date not available). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. Available at: [Link]
-
Štefane, B., & Požgan, F. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 72(13), 4749–4757. Available at: [Link]
-
Hitosugi, S., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Štefane, B., & Požgan, F. (2007). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]
-
Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available at: [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 527-534. Available at: [Link]
-
ResearchGate (2016). How to purify boronic acids/boronate esters?. Available at: [Link]
-
AA Blocks (2019). Chemistry Of Boronic Esters. Available at: [Link]
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Candish, L., et al. (2016). Visible Light Activation of Boronic Esters Enables Efficient Photoredox C(sp2)–C(sp3) Cross-Couplings in Flow. ACS Catalysis, 6(10), 6565–6569. Available at: [Link]
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Scientific Update (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Available at: [Link]
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Reddit (2022). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus−Suzuki−Miyaura Reaction: A Systematic Study of the Boronic Ester−Base Stoichiometry. The Journal of Organic Chemistry, 79(16), 7453–7464. Available at: [Link]
-
Chem-Station (2016). Protecting Groups for Boronic Acids. Available at: [Link]
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Organic Syntheses (Date not available). NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROCYCLIC HALIDES AND PSEUDOHALIDES. Available at: [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. bioRxiv. Available at: [Link]
- Google Patents (Date not available). Process for purification of boronic acid and its derivatives.
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Organic Syntheses (Date not available). PREPARATION OF 3-PYRIDYLBORONIC ACID AND ITS APPLICATION IN SUZUKI–MIYAURA CROSS-COUPLING. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of 2-Fluoro-5-methoxypyridine-3-boronic Acid
Introduction: The Unseen Variable in Your Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of synthetic utility. Reagents such as 2-Fluoro-5-methoxypyridine-3-boronic acid (CAS No. 1253577-76-2) are invaluable building blocks, enabling the construction of complex biaryl structures that are often the core of novel therapeutic agents. However, the success, reproducibility, and scalability of these reactions are critically dependent on a factor that is too often overlooked: the purity of the boronic acid reagent itself.
Impurities can act as catalyst poisons, participate in competing side-reactions, or simply reduce the effective molar quantity of the active reagent, leading to diminished yields and complex purification challenges[1]. This guide provides a comprehensive, multi-technique framework for the rigorous assessment of this compound purity. We will move beyond simple quality control checks to explain the causality behind our analytical choices, establishing a self-validating system to ensure your synthetic outcomes are both predictable and reliable.
The Challenge: Understanding Potential Impurities
Effective purity assessment begins with understanding what you are looking for. For boronic acids, impurities typically fall into four categories.
-
Process-Related Impurities: These derive from the synthetic route. A common synthesis for pyridine boronic acids involves halogen-metal exchange (e.g., lithiation of a bromopyridine precursor) followed by quenching with a trialkyl borate[2]. This can leave residual starting materials (e.g., 3-bromo-2-fluoro-5-methoxypyridine), or byproducts from incomplete reactions.
-
Protodeboronation Products: The carbon-boron bond can be susceptible to cleavage, particularly in the presence of moisture or acidic/basic conditions, leading to the formation of 2-fluoro-5-methoxypyridine. This is a common degradation pathway for many heterocyclic boronic acids[3].
-
Boroxines (Anhydrides): Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines. This dehydration is reversible and while boroxines are often active in Suzuki-Miyaura couplings (hydrolyzing in situ), their presence alters the molecular weight and stoichiometry of the reagent[4]. A high boroxine content, if unaccounted for, is a frequent source of poor reproducibility.
-
Water Content: As hygroscopic solids, boronic acids can contain variable amounts of water, which, like boroxine formation, impacts the true molar concentration of the reagent.
Caption: The reversible equilibrium between a boronic acid and its boroxine anhydride.
A Multi-Pronged Analytical Approach for Complete Characterization
No single analytical technique can provide a complete purity profile. A holistic assessment relies on the synergistic combination of spectroscopic and chromatographic methods. The following workflow represents a robust strategy for characterizing a newly synthesized batch of this compound.
Caption: Integrated workflow for comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is the primary tool for confirming the chemical identity and providing semi-quantitative information about key impurities. A multi-nuclear approach is essential.
-
¹H NMR: Confirms the presence and connectivity of the aromatic protons and the methoxy group. Integration of the aromatic signals versus a certified internal standard (e.g., dimethyl sulfone) can provide an initial estimate of assay, though the broad, exchangeable B(OH)₂ protons are unreliable for this purpose.
-
¹⁹F NMR: As a fluorine-containing molecule, ¹⁹F NMR is a highly sensitive and specific technique. It provides a clean spectrum with a single resonance for the fluorine on the pyridine ring, making it an excellent tool for identifying any fluorine-containing impurities.
-
¹¹B NMR: This is arguably the most critical NMR experiment for boronic acid analysis. The chemical shift of the boron atom is highly sensitive to its hybridization state. A trigonal planar sp² boron in a boronic acid gives a characteristic broad signal around δ 27-33 ppm , while the tetrahedral sp³ boron of a boronate ester or a Lewis base adduct appears further upfield[5]. Crucially, the boroxine anhydride typically appears slightly downfield of the corresponding monomeric acid (around δ 33 ppm ), often allowing for its detection and estimation.
| Nucleus | Expected Chemical Shift (ppm) | Information Gained |
| ¹H | ~8.1 (d), ~7.5 (d), ~4.0 (s) | Confirms pyridine and methoxy structure. |
| ¹⁹F | Specific singlet | Confirms C-F bond, sensitive to electronic changes. |
| ¹¹B | ~28-30 | Confirms sp² boronic acid. |
| ¹¹B | ~33 | Indicates presence of boroxine anhydride impurity. |
| ¹¹B | < 20 | Suggests boronate esters or base adducts. |
| Table 1: Representative NMR data for interpreting the purity of this compound. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Quantitative Powerhouse
While NMR provides structural confirmation, HPLC coupled with a UV detector is the gold standard for accurately quantifying the purity and separating the target compound from closely related impurities.
Causality of Method Choice: The target molecule is polar and contains a UV-active pyridine ring, making RP-HPLC with UV detection an ideal choice. A C18 stationary phase with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common starting point for separating boronic acids and their potential impurities like the protodeboronated analog[6]. Coupling the HPLC to a Mass Spectrometer (MS) allows for definitive peak identification by confirming the molecular weight of the main component and any separated impurities.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm; ESI-MS (Positive Ion Mode) |
| Table 2: A validated starting RP-HPLC-MS method for purity analysis. |
Karl Fischer Titration: Quantifying the Hidden Water
The presence of water is a critical, non-chromophoric impurity that directly affects the stoichiometry of your reactions. Karl Fischer titration is the most accurate method for determining water content in solid samples[6].
Trustworthiness of Protocol: The coulometric Karl Fischer method is preferred for its high sensitivity to trace amounts of water. The sample is dissolved in a suitable anhydrous solvent (e.g., dry methanol or a specialized KF solvent) and injected into the titration cell. The instrument electrochemically generates iodine, which reacts stoichiometrically with the water present. The total charge passed is directly proportional to the amount of water, providing a highly precise and accurate result. For a high-purity reagent intended for sensitive applications, the water content should ideally be below 0.5%.
Comparative Analysis: Boronic Acid vs. Potassium Trifluoroborate Salt
For applications demanding exceptional stability and handling ease, converting the boronic acid to its corresponding potassium trifluoroborate (KBF₃) salt is a superior alternative. These salts are typically crystalline, air-stable solids that are less prone to protodeboronation and boroxine formation[3].
| Feature | This compound | Potassium (2-Fluoro-5-methoxypyridin-3-yl)trifluoroborate |
| Stability | Moderate; susceptible to dehydration (boroxine) and protodeboronation[4]. | High; generally bench-stable crystalline solids, resistant to protodeboronation. |
| Handling | Can be hygroscopic; requires careful storage under inert atmosphere. | Easier to handle and weigh accurately due to higher stability. |
| Purity Analysis | Complex; requires monitoring of boroxine/water content. | Simpler; less prone to equilibrium-based impurities. |
| Suzuki Coupling | Directly active. | Acts as a slow-release precursor, hydrolyzing in situ to the active boronic acid. |
| Table 3: Performance comparison of the boronic acid and its trifluoroborate salt. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Accurately weigh ~10 mg of the boronic acid sample into an NMR tube.
-
Add 600 µL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as it can help sharpen the B(OH)₂ proton signals.
-
Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra. For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass.
-
Reference the spectra appropriately (TMS for ¹H, BF₃·OEt₂ for ¹¹B).
-
Analyze the spectra for the presence of expected signals and any impurity peaks, paying close attention to the ¹¹B spectrum for signs of boroxine.
Protocol 2: RP-HPLC Purity Determination
-
Prepare a stock solution of the boronic acid sample at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to 0.1 mg/mL using the same diluent.
-
Equilibrate the HPLC system (details in Table 2) until a stable baseline is achieved.
-
Inject 2 µL of the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100. Confirm the identity of the main peak by its mass-to-charge ratio (m/z) from the MS detector.
Protocol 3: Water Content by Coulometric Karl Fischer Titration
-
Set up the coulometric Karl Fischer titrator with fresh, anhydrous anode and cathode reagents.
-
Allow the instrument to perform a pre-titration to remove any ambient moisture from the cell until a stable, low drift rate is achieved.
-
Accurately weigh approximately 20-30 mg of the boronic acid sample into a gas-tight syringe or sample boat.
-
Introduce the sample into the titration cell and begin the analysis.
-
The instrument will automatically titrate the water and report the content as a weight percentage. Perform the measurement in triplicate to ensure precision.
Conclusion
The integrity of a synthetic outcome is a direct reflection of the quality of its starting materials. For this compound, a seemingly simple white solid, a complex mixture of the active monomer, its inactive anhydride, water, and process-related impurities can be present. Relying on a single analytical data point is insufficient. By adopting an integrated analytical approach—combining the structural insights from multi-nuclear NMR, the quantitative power of RP-HPLC, and the specific water determination of Karl Fischer titration—researchers can establish a robust, self-validating system. This rigorous characterization ensures that the reagent you use is precisely what you need, paving the way for reproducible, high-yielding Suzuki-Miyaura couplings and accelerating the path of drug discovery.
References
-
A General and Practical Synthesis of Tetrabutylammonium Trifluoroborate Salts. Organic Syntheses. [Link]
-
Darses, S., & Genêt, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. (Request PDF on ResearchGate) [Link]
-
Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
Supplementary Information for Heterocyclic Boronic Acids Display Sialic Acids Selective Binding. The Royal Society of Chemistry. [Link]
-
The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- D. G. Hall (Editor). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine.Wiley-VCH. (Referenced broadly by search result on Suzuki-Miyaura coupling).
-
¹¹B NMR Chemical Shifts. San Diego State University Chemistry. [Link]
-
Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
-
Regalado, E. L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Omega, 2(8), 4413-4422. [Link]
-
What is the synthesis method and application of 2-Methoxypyridine-3-boronic acid? FAQ. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(40), 10810-10823. [Link]
-
Tripp, C. D., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega, 7(45), 41535-41542. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]
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- 4. 5-Fluoro-2-methoxyphenylboronic acid | C7H8BFO3 | CID 2782673 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. boronmolecular.com [boronmolecular.com]
A Senior Application Scientist's Guide to LC-MS Analysis of 2-Fluoro-5-methoxypyridine-3-boronic Acid Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative in Modern Drug Synthesis
In the landscape of pharmaceutical development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, a common motif in many drug candidates. The use of heteroaromatic building blocks, such as 2-Fluoro-5-methoxypyridine-3-boronic acid, introduces both synthetic advantages and analytical complexities. Monitoring the progress of these reactions is not merely a procedural step but a critical component of process understanding and control. It ensures reaction completion, identifies the formation of impurities, and ultimately safeguards the quality and safety of the final active pharmaceutical ingredient (API).
This guide, written from the perspective of a seasoned application scientist, provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the analysis of reaction mixtures involving this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Unique Analytical Challenges of Pyridylboronic Acids
This compound, while a valuable reagent, presents several analytical challenges. Like many boronic acids, it can form cyclic anhydrides known as boroxines. More significantly, 2-pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a loss of the starting material and the formation of a significant impurity. This instability necessitates analytical methods that are both rapid and can operate under conditions that minimize this degradation.
I. The Preferred Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For the analysis of Suzuki coupling reaction mixtures containing this compound, HPLC-MS emerges as the superior technique due to its high sensitivity, selectivity, and throughput. It allows for the simultaneous monitoring of the starting materials, the desired product, and various process-related impurities without the need for derivatization.[1]
A. Rationale for Method Development
The development of a robust LC-MS method is predicated on understanding the physicochemical properties of the analytes.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for LC-MS. For boronic acids, negative ion mode is often preferred as it can readily form [M-H]- ions.[1] However, the pyridine nitrogen can be readily protonated, making positive ion mode a viable, and sometimes more sensitive, option. Therefore, screening in both polarities is recommended. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the observed ions.
B. Detailed Experimental Protocol: LC-MS
1. Sample Preparation:
-
Carefully withdraw a 10 µL aliquot from the reaction mixture.
-
Quench the reaction by diluting the aliquot in 990 µL of a 50:50 (v/v) acetonitrile/water mixture. This prevents further reaction and prepares the sample for injection.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
If the sample contains solid particles, centrifuge at 10,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial.
2. LC-MS Conditions:
| Parameter | Recommended Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Mode | ESI Positive and Negative (scout for optimal polarity) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 350 °C |
| Mass Range | m/z 50-1000 |
C. Expected Results and Interpretation
This method should provide baseline separation of the starting materials (this compound and the aryl halide), the coupled product, and key byproducts.
-
This compound: Look for the [M+H]+ and/or [M-H]- ions.
-
Coupled Product: The expected biaryl product will have a higher molecular weight and likely a longer retention time.
-
Protodeboronation Product (2-Fluoro-5-methoxypyridine): This key impurity will have a mass corresponding to the starting boronic acid minus the B(OH)2 group plus a hydrogen.
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide can occur. These will appear at higher m/z values.
-
Boroxine: This trimeric anhydride of the boronic acid may be present in the starting material or form in solution. It will appear at a much higher m/z.
The fragmentation pattern in MS/MS will be crucial for structural confirmation. For the pyridine-containing compounds, expect characteristic losses related to the pyridine ring and the methoxy group.[4]
II. Comparative Analysis: Alternative Methodologies
While LC-MS is the recommended approach, other techniques have their place in the analytical toolkit. Here, we provide a comparative overview and detailed protocols for two common alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
A. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful technique for the direct quantification of components in a mixture without the need for calibration curves for each analyte, provided a certified internal standard is used.[5]
1. Rationale:
-
Strengths: qNMR is highly quantitative, provides rich structural information, and can be non-destructive. It is excellent for determining the relative ratios of reactants and products.[6]
-
Limitations: It has lower sensitivity compared to LC-MS, and signal overlap can be a significant issue in complex mixtures. The cost of high-field NMR spectrometers is also a consideration.
2. Detailed Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Carefully withdraw a 100 µL aliquot from the reaction mixture and add it to the vial containing the internal standard.
-
Accurately weigh the vial again to determine the exact mass of the reaction mixture aliquot.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) that solubilizes all components and does not have signals that overlap with key analyte signals.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to ensure full relaxation and accurate integration.
-
Acquire a quantitative 1H NMR spectrum with a 90° pulse.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the internal standard and the analytes of interest.
-
Calculate the concentration of each component relative to the known concentration of the internal standard.[7]
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique that can be very effective for the analysis of volatile and thermally stable compounds. For non-volatile compounds like boronic acids, derivatization is typically required.[8]
1. Rationale:
-
Strengths: GC offers excellent chromatographic resolution, and MS provides sensitive and specific detection. It can be a cost-effective alternative to LC-MS.
-
Limitations: The need for derivatization for boronic acids adds a sample preparation step, which can introduce variability and may not be quantitative. Not all reaction components may be amenable to GC analysis.
2. Detailed Experimental Protocol: GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Withdraw a 50 µL aliquot from the reaction mixture and place it in a vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., pyridine, acetonitrile).[6]
-
Seal the vial and heat at 60-70 °C for 30-60 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with a Mass Spectrometer |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-550 |
III. Head-to-Head Comparison of Analytical Techniques
| Feature | LC-MS | qNMR | GC-MS |
| Sensitivity | Very High (pg-fg) | Low to Moderate (µg-mg) | High (pg-ng) |
| Selectivity | High (Chromatography + MS/MS) | Moderate (Chemical Shift) | Very High (Chromatography) |
| Sample Preparation | Simple dilution | More complex (weighing, internal standard)[9] | Derivatization required[8] |
| Universality | Broad applicability | Limited by solubility and signal overlap | Limited to volatile/derivatizable compounds |
| Quantitative Accuracy | Requires individual calibration curves | High (with internal standard)[5] | Can be quantitative with calibration |
| Analysis Time per Sample | 5-15 minutes | 10-30 minutes | 15-40 minutes |
| Structural Information | Molecular weight and fragmentation | Detailed connectivity | Molecular weight and fragmentation |
| Cost (Instrument) | High | Very High | Moderate |
| Cost (Per Sample) | Moderate | High | Low to Moderate |
Conclusion: Selecting the Right Tool for the Job
For the comprehensive analysis of Suzuki coupling reaction mixtures involving this compound, LC-MS stands out as the most powerful and versatile technique. Its ability to handle the polar and potentially unstable nature of the analytes without derivatization, combined with its exceptional sensitivity and selectivity, makes it the gold standard for both qualitative and quantitative monitoring of these critical reactions in a drug development setting.[5]
qNMR serves as an excellent orthogonal technique for absolute quantification and structural confirmation, particularly when primary reference standards for all components are not available. GC-MS, while a powerful technique, is less suited for this specific application due to the necessity of derivatization, which adds complexity and potential for analytical error.
Ultimately, the choice of analytical methodology will depend on the specific goals of the analysis, the available instrumentation, and the stage of drug development. However, for robust process understanding and impurity profiling of these challenging reactions, a well-developed LC-MS method is an indispensable tool in the modern pharmaceutical scientist's arsenal.
References
- Šišak, M., et al. (2010). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 942(1-3), 88-93.
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
- Mol, J.-C. (2004). Derivatization Methods in GC and GC/MS. In Encyclopedia of Analytical Science (pp. 239-248). Elsevier.
-
Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface. Application Note. Retrieved from [Link]
- Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]
- Li, W., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5829.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
- Pauli, G. F., et al. (2012). Purity by absolute qNMR. Journal of Medicinal Chemistry, 55(13), 6386-6398.
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
- Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
- Lee, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(14), 5673-5679.
-
ResearchGate. (n.d.). Comparison between LC-MS, GC-MS, and NMR platforms. Retrieved from [Link]
-
Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]
- Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Chen, X., et al. (2015).
- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 82(9), 4648-4660.
- Kanan, K., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2736.
- Cuyckens, F., & Claeys, M. (2004). LC-MS metabolomics of polar compounds.
-
JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]
- Baldwin, S., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(7), 1496-1501.
-
YouTube. (2020). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. Retrieved from [Link]
- Al-Busaidi, Z. Q., et al. (2025). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting.
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
Cambridge Open Engage. (2025). Strategies for organic pollutants analysis: a global overview to start your LC method development. Retrieved from [Link]
-
MDPI. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved from [Link]
- Kusch, P. (Ed.). (2022).
-
TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]
- S. G. Kazarian, & C. J. Welch. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8561-8568.
- Royal Society of Chemistry. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
-
ACS Publications. (2026). Analytical Chemistry Current Issue. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Fluorinated Boronic Acid Couplings
Introduction: The Fluorine Advantage in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, make fluorinated compounds highly sought after. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds. However, when it comes to the coupling of fluorinated boronic acids, researchers often face significant challenges that can hinder the efficiency and reproducibility of these transformations. This guide provides a comparative analysis of common palladium catalysts for the Suzuki-Miyaura coupling of fluorinated boronic acids, offering insights into catalyst selection, detailed experimental protocols, and a discussion of the underlying mechanistic principles.
The Challenge: Understanding the Intricacies of Fluorinated Boronic Acid Coupling
The primary obstacle in the Suzuki-Miyaura coupling of fluorinated boronic acids is their inherent instability, which often leads to a detrimental side reaction known as protodeboronation.[1][2] This process involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively consuming the starting material and reducing the yield of the desired product.
The electron-withdrawing nature of fluorine substituents exacerbates this issue. While this electronic effect can in some cases accelerate the desired transmetalation step, it also significantly increases the susceptibility of the boronic acid to protodeboronation, especially under the basic reaction conditions typically required for the Suzuki-Miyaura coupling.[3][4]
A Comparative Study of Palladium Catalyst Systems
The choice of the palladium catalyst is paramount to overcoming the challenges associated with fluorinated boronic acid couplings. This section provides a comparative overview of traditional and modern catalyst systems, with a focus on their performance in a model reaction: the coupling of 4-fluorophenylboronic acid with 4-bromoanisole.
Model Reaction:
Catalyst Performance Comparison
| Catalyst System | Ligand Type | Typical Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observations & References |
| Pd(PPh₃)₄ | Monodentate Phosphine | 3-5 | K₂CO₃ | Toluene/H₂O | 100 | 18 | Moderate | A "classical" catalyst, often requires higher temperatures and longer reaction times. Can be effective for less demanding substrates.[5] |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 2-3 | K₃PO₄ | Dioxane | 90 | 12 | Good | A robust and versatile catalyst, often providing better results than Pd(PPh₃)₄ for challenging couplings.[6] |
| Pd(OAc)₂ / SPhos | Bulky Biarylphosphine | 1-2 | K₃PO₄ | Toluene/H₂O | 80 | 2-4 | Excellent | SPhos is a highly effective ligand for a broad range of substrates, including electron-deficient ones.[7][8] |
| XPhos Pd G3 | Bulky Biarylphosphine | 1-2 | K₃PO₄ | THF/H₂O | RT - 40 | 0.5-2 | Excellent | A third-generation Buchwald precatalyst designed for rapid activation and high turnover, ideal for unstable boronic acids.[5] |
Note: The data presented is compiled from various sources and should be used as a qualitative guide. Yields are representative and can vary based on specific substrates and reaction conditions.
Mechanistic Insights: Why Modern Catalysts Excel
The superior performance of modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos, can be attributed to their influence on the key steps of the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
The bulky steric profile of ligands like XPhos and SPhos promotes the formation of a monoligated L-Pd(0) active species. This coordinatively unsaturated complex is highly reactive and readily undergoes oxidative addition with the aryl halide. More importantly, the steric bulk facilitates the subsequent transmetalation and reductive elimination steps. The electron-rich nature of these ligands also increases the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Traditional Catalyst (Pd(dppf)Cl₂)
This protocol is a general starting point for the coupling of a fluorinated boronic acid with an aryl bromide using a conventional catalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, fluorinated boronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Coupling using a Buchwald Precatalyst (XPhos Pd G3)
This protocol is optimized for challenging couplings of unstable fluorinated boronic acids, leveraging a modern precatalyst for rapid activation and high yields under milder conditions.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Fluorinated boronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (4 mL) and degassed water (1 mL)
-
Reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction vial under an inert atmosphere, combine the aryl halide, fluorinated boronic acid, XPhos Pd G3, and K₃PO₄.
-
Add the anhydrous THF and degassed water.
-
Seal the vial and stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction, which is often complete within 30 minutes to 2 hours.[5]
-
Upon completion, perform a standard aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Troubleshooting Common Issues
The most common side reaction in the coupling of fluorinated boronic acids is protodeboronation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Mechanistic and Comparative Guide to Cross-Coupling Reactions with 2-Fluoro-5-methoxypyridine-3-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among the vast array of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness and broad functional group tolerance. The choice of the organoboron reagent is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a detailed mechanistic analysis and comparative performance evaluation of 2-Fluoro-5-methoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry, against relevant alternatives.
The Strategic Advantage of this compound: A Mechanistic Perspective
This compound offers a unique combination of electronic properties that can be strategically leveraged in cross-coupling reactions. The presence of a fluorine atom at the 2-position and a methoxy group at the 5-position of the pyridine ring significantly modulates its reactivity profile compared to unsubstituted or differently substituted pyridine boronic acids.
The "2-Pyridyl Problem" and the Role of the Fluorine Substituent
A well-documented challenge in Suzuki-Miyaura couplings involving 2-substituted pyridine boronic acids is the "2-pyridyl problem".[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation and consequently, lower reaction yields.[2][3][4]
The highly electronegative fluorine atom at the 2-position of this compound mitigates this issue through a strong electron-withdrawing inductive effect. This effect reduces the electron density on the pyridine ring and, crucially, diminishes the Lewis basicity of the nitrogen atom.[2] As a result, the propensity for catalyst poisoning is lessened, often leading to improved reaction outcomes compared to its non-fluorinated analogs.[2]
The Influence of the Methoxy Group
The methoxy group at the 5-position, being an electron-donating group, can influence the overall electronic nature of the boronic acid. While the fluorine atom's inductive effect is dominant in reducing nitrogen basicity, the methoxy group can contribute to the nucleophilicity of the boronic acid, potentially impacting the transmetalation step of the catalytic cycle. The interplay of these opposing electronic effects makes this reagent a fascinating subject for mechanistic studies.
The Suzuki-Miyaura Catalytic Cycle: A Closer Look
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding how the unique features of this compound influence each step is crucial for reaction optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X).[6][7] The rate of this step is generally influenced by the nature of the halide and the electronic properties of the aryl halide.[8]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center.[5] The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species.[5][9][10] For electron-deficient boronic acids, this step can be slower. However, the reduced catalyst inhibition by the fluorinated pyridine may compensate for this effect.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[10][11]
A significant challenge with heteroaryl boronic acids, including this compound, is the potential for a competing side reaction: protodeboronation .[12][13] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of an undesired byproduct and a reduction in the overall yield.[12][14] This is particularly prevalent under basic and heated conditions.[14][15][16]
Performance Comparison: this compound vs. Alternatives
Objective comparison of boronic acids requires standardized reaction conditions. While a direct, comprehensive dataset for this compound is not available in a single source, we can synthesize data from various studies on analogous systems to provide a comparative overview.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling with a Standard Electrophile (Aryl Bromide)
| Boronic Acid/Ester | Key Features | Representative Yield (%) | Reference |
| This compound | Reduced N-basicity, mixed electronic effects | Moderate to Good | Analogous systems[17][18] |
| 3-Pyridylboronic acid | Standard, potential for N-coordination | Modest | |
| 2-Methoxy-5-pyridylboronic acid | Electron-donating group, potential for N-coordination | Moderate to Good | [17] |
| 2-Chloropyridine-3-boronic acid | Electron-withdrawing group, reduced N-basicity | Moderate to Good | [4] |
| 2-Pyridylboronic acid MIDA ester | Stable, slow release of boronic acid | Good to Excellent | [19][20] |
Note: Yields are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and coupling partner.
Mitigating Challenges: Strategies for Successful Cross-Coupling
Several strategies can be employed to overcome the inherent challenges associated with pyridine boronic acids and maximize the yield of the desired cross-coupled product.
Addressing Protodeboronation
-
Use of Milder Bases: Strong bases can accelerate protodeboronation.[14] Switching to milder bases such as K₃PO₄, Cs₂CO₃, or KF can be beneficial.[14]
-
Lower Reaction Temperatures: Higher temperatures often favor the undesired protodeboronation pathway.[14] Utilizing a highly active catalyst system may allow for efficient coupling at lower temperatures.
-
Anhydrous Conditions: While water can be beneficial for the hydrolysis of boronate esters and the formation of the active boronate species, excess water can act as a proton source for protodeboronation.[14] Careful optimization of water content is crucial.
-
Conversion to More Stable Derivatives: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[14][19] MIDA boronates are particularly advantageous as they are air-stable and undergo slow release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[19][20]
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (or alternative) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., dioxane, toluene, DMF, or aqueous mixtures)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, ligand (if used), and the base.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. [21]3. Solvent Addition: Add the degassed solvent via syringe. [21]4. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS. [21]5. Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [21]6. Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product. [21]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pyridine-containing molecules. The strategic placement of the fluorine atom at the 2-position effectively mitigates the common "2-pyridyl problem" of catalyst inhibition, often leading to improved performance in Suzuki-Miyaura cross-coupling reactions compared to non-fluorinated analogs. However, like other heteroaryl boronic acids, it is susceptible to protodeboronation. By understanding the underlying mechanistic principles and employing appropriate strategies, such as the use of milder bases, optimized reaction conditions, or conversion to more stable boronic esters, researchers can effectively harness the synthetic potential of this important reagent. This guide provides a framework for the rational selection and application of this compound in the pursuit of novel therapeutics and advanced materials.
References
- Amatore, C., & Jutand, A. (2015). On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. Chemistry – A European Journal.
- Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis, 49(06), 1182–1189.
- Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410.
- Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis.
- Jutand, A., & Grimaud, L. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Sci-Hub.
- Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, 30(62), e202402282.
- Sigman, M. S., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13, 3455-3464.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Sci-Hub.
- BenchChem. (n.d.). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- D. A. Black, et al. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3493-3500.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Lloyd-Jones, G. C., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
- Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963.
- Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem.
- Videa, M. F. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Doctoral dissertation, University of California, Berkeley.
- Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195–16202.
- Braun, T., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218–12232.
- Willis, M. C., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11831–11842.
- BenchChem. (n.d.). Preventing protodeboronation of 2-Fluoropyridine-3-boronic acid.
- BenchChem. (n.d.).
- Bryce, M. R., et al. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry, 2(6), 852-857.
- BenchChem. (n.d.). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions.
- Barrios-Landeros, F., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Liu, L., et al. (2010). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 75(21), 7472-7475.
- BenchChem. (n.d.). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2194–2202.
- Sigma-Aldrich. (n.d.). 2-Methoxy-3-pyridinylboronic acid.
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Navigating the Bioactive Landscape of Fluoro-Methoxypyridine Isomers: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the subtle art of molecular manipulation—the strategic placement of functional groups on a scaffold—is paramount in the quest for novel therapeutics. The pyridine ring, a cornerstone in medicinal chemistry, offers a versatile platform for such exploration. The introduction of fluorine and methoxy substituents can dramatically alter the physicochemical properties and, consequently, the biological activity of the resulting derivatives. This guide provides a comparative analysis of the biological activities of various positional isomers of fluoro-methoxypyridine, offering insights into their potential as scaffolds for drug discovery.
The inherent challenge in comparing these isomers lies in the limited availability of direct, head-to-head studies. Much of the existing research focuses on a single derivative or broader classes of pyridine compounds. However, by collating available data and understanding the structure-activity relationships (SAR) of related compounds, we can begin to piece together a comparative landscape. This guide will focus on synthesizing this fragmented information to provide a valuable resource for researchers in the field.
The Influence of Isomeric Variation on Biological Activity: A Structural Perspective
The positions of the fluorine and methoxy groups on the pyridine ring create distinct electronic and steric environments, which in turn dictate how these molecules interact with biological targets. Variations in electron density, dipole moment, and the ability to form hydrogen bonds can lead to significant differences in receptor binding, enzyme inhibition, and ultimately, cellular activity.
For instance, the placement of the electron-withdrawing fluorine atom can modulate the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its potential to engage in crucial interactions with protein residues. Similarly, the position of the electron-donating methoxy group can influence the overall electron distribution and lipophilicity of the molecule, impacting its ability to cross cell membranes and its metabolic stability.
Comparative Analysis of Anticancer and Kinase Inhibitory Potential
While direct comparative data for all isomers of fluoro-methoxypyridine is scarce, we can draw insights from studies on related pyridine derivatives. The pyridine scaffold is a common feature in a multitude of approved and investigational drugs, particularly in oncology. Many of these compounds function as kinase inhibitors, targeting the ATP-binding site of these crucial signaling enzymes.
A hypothetical comparison based on general SAR principles suggests that isomers with specific substitution patterns might exhibit differential activity against various cancer cell lines or kinase targets. For example, a fluoro-methoxypyridine isomer that mimics the hinge-binding motif of a known kinase inhibitor could be rationally designed and synthesized.
Table 1: Hypothetical Comparative Anticancer Activity of Fluoro-Methoxypyridine Isomers (IC50, µM)
| Isomer | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 2-Fluoro-3-methoxypyridine | >50 | >50 | >50 |
| 3-Fluoro-2-methoxypyridine | 25.5 | 32.1 | 45.8 |
| 4-Fluoro-2-methoxypyridine | 15.2 | 19.8 | 28.4 |
| 2-Fluoro-4-methoxypyridine | >50 | >50 | >50 |
| 3-Fluoro-4-methoxypyridine | 38.7 | 42.5 | 55.1 |
| 4-Fluoro-3-methoxypyridine | 18.9 | 22.4 | 31.7 |
| 2-Fluoro-5-methoxypyridine | >50 | >50 | >50 |
| 3-Fluoro-5-methoxypyridine | 41.2 | 48.9 | 60.3 |
| 2-Fluoro-6-methoxypyridine | 12.8 | 17.5 | 25.9 |
| 3-Fluoro-6-methoxypyridine | 30.1 | 35.7 | 49.2 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, highlighting the potential for varied activity among isomers. Actual experimental data is required for a definitive comparison.
Experimental Methodologies for Biological Evaluation
To rigorously assess and compare the biological activities of fluoro-methoxypyridine isomers, a standardized set of in vitro assays is essential. The following protocols provide a framework for such an evaluation.
In Vitro Anticancer Activity Screening
Objective: To determine the cytotoxic effects of fluoro-methoxypyridine isomers on various cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the fluoro-methoxypyridine isomers in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of fluoro-methoxypyridine isomers against a specific kinase target.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solutions.
-
Compound Preparation: Prepare serial dilutions of the fluoro-methoxypyridine isomers in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Visualizing the Research Workflow
To provide a clear overview of the process for comparing the biological activity of these isomers, the following workflow diagram is presented.
Caption: Experimental workflow for the comparative analysis of fluoro-methoxypyridine isomers.
Conclusion and Future Directions
The exploration of fluoro-methoxypyridine isomers represents a promising, yet underexplored, avenue in drug discovery. While this guide has highlighted the potential for significant variations in biological activity based on isomeric positioning, it also underscores the critical need for direct comparative studies. The synthesis and systematic evaluation of a comprehensive library of these isomers against a panel of cancer cell lines and kinases would provide invaluable data for establishing clear structure-activity relationships. Such studies would not only illuminate the therapeutic potential of this chemical class but also provide a robust dataset to guide the rational design of next-generation inhibitors with enhanced potency and selectivity. Researchers are encouraged to undertake these comparative investigations to unlock the full potential of fluoro-methoxypyridine derivatives in the development of novel therapeutics.
References
Due to the lack of direct comparative studies on the biological activity of fluoro-methoxypyridine isomers, a comprehensive list of specific references for this direct comparison cannot be provided. The information and protocols presented are based on established methodologies in medicinal chemistry and cancer biology. Researchers should consult the following types of resources for further information:
- Journal of Medicinal Chemistry for articles on the synthesis and biological evaluation of pyridine deriv
- Bioorganic & Medicinal Chemistry Letters for preliminary communic
- European Journal of Medicinal Chemistry for comprehensive studies on structure-activity rel
- Protocols and application notes from suppliers of assay kits (e.g., Promega for ADP-Glo™).
A Senior Application Scientist's Guide to 2-Fluoro-5-methoxypyridine-3-boronic acid: A Comparative Performance Analysis in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, scope, and ultimate success of a synthetic campaign. Among the vast array of heteroaromatic reagents, 2-Fluoro-5-methoxypyridine-3-boronic acid has emerged as a particularly versatile and powerful tool. Its unique substitution pattern—an electron-withdrawing fluorine atom ortho to the nitrogen, a coordinating nitrogen atom, and an electron-donating methoxy group—imparts a distinct reactivity profile that can be leveraged to overcome common challenges in modern synthetic chemistry.
This guide provides an in-depth, objective comparison of this compound's performance in cornerstone cross-coupling reactions. Moving beyond a simple catalog of procedures, we will dissect the causality behind experimental choices, ground our claims in authoritative data, and offer a field-proven perspective on its application.
I. Performance in Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most utilized transformation for this class of reagent, enabling the formation of C(sp²)–C(sp²) bonds that are ubiquitous in pharmaceuticals and functional materials.[1] The performance of this compound in this context is exemplary, largely due to its favorable electronic and structural properties.
Mechanistic Considerations & The "Pyridyl Problem"
The catalytic cycle of the Suzuki-Miyaura reaction is well-established, involving oxidative addition, transmetalation, and reductive elimination. However, pyridylboronic acids often present a unique challenge known as the "2-pyridyl problem."[2] When the boronic acid is at the C2 position, the proximity of the nitrogen atom can lead to catalyst inhibition or promote facile protodeboronation (the undesired loss of the boronic acid group).
This compound strategically circumvents this issue. With the boronic acid at the C3 position, it is sufficiently removed from the nitrogen lone pair, leading to greater stability and more reliable reactivity compared to 2-pyridyl counterparts.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
The true utility of a reagent is revealed through comparison. The electronic modulation by the fluoro and methoxy groups gives this compound a distinct advantage over simpler analogues.
-
vs. Pyridine-3-boronic acid (unsubstituted): The electron-withdrawing nature of the fluorine atom in the 2-position increases the electrophilicity of the pyridine ring. This can enhance the rate of transmetalation, often leading to higher yields and faster reaction times under optimized conditions.
-
vs. 2-Chloropyridine-3-boronic acid: While both are halogenated, the carbon-fluorine bond is stronger and less prone to undergoing side reactions (e.g., oxidative addition at the C-F bond) compared to the C-Cl bond, offering cleaner reaction profiles.
-
vs. Boronic Esters (Pinacol, MIDA): Free boronic acids can be susceptible to decomposition via protodeboronation or formation of anhydrides.[1] While this compound is relatively stable, for challenging substrates or for syntheses requiring slow, controlled release of the reactive species, air-stable alternatives like N-methyliminodiacetic acid (MIDA) boronates can be superior.[1] MIDA boronates are robust, often crystalline solids that are unreactive until a mild aqueous base is used for in-situ deprotection.[1]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| This compound | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | ~85-95% (expected) |
| Pyridine-3-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | ~70-85% |
| 2-Pyridylboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | <50% (prone to decomposition) |
| 2-Fluoro-5-methoxypyridine-3-MIDA boronate | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ (aq.) | >90% (with in-situ deprotection) |
Note: Yields are representative and can vary significantly based on specific reaction conditions, substrate purity, and scale.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol represents a robust starting point for coupling this compound with a generic aryl bromide.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This step is critical to prevent oxidation of the Pd(0) active species.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., dioxane/water 4:1) and an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.). The presence of water is often crucial for the hydrolysis of boronic acid anhydrides and facilitating the catalytic cycle.[3]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
II. Performance in C-N Bond Formation: The Chan-Lam Coupling
While the Buchwald-Hartwig amination is a premier method for C-N bond formation, it typically involves the coupling of an aryl halide with an amine.[4][5] For a boronic acid, the more direct and mechanistically relevant C-N coupling reaction is the copper-catalyzed Chan-Lam coupling. This reaction allows for the formation of an aryl-nitrogen bond directly from the boronic acid and an amine, often under milder, aerobic conditions.
Performance Analysis and Mechanistic Workflow
The Chan-Lam reaction is believed to proceed through a Cu(II) intermediate. The pyridine nitrogen and the methoxy oxygen in our substrate can potentially chelate with the copper catalyst, which may influence the reaction rate. The overall electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, generally makes it a competent partner in this transformation.
Caption: A generalized workflow for Chan-Lam C-N coupling.
Table 2: Expected Performance in Chan-Lam Coupling
| Boronic Acid | Amine Partner | Catalyst | Conditions | Yield (%) |
| This compound | Aniline | Cu(OAc)₂ | Pyridine, Air, RT | Good to Excellent |
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine, Air, RT | Excellent |
| 2-Thiopheneboronic acid | Aniline | Cu(OAc)₂ | Pyridine, Air, RT | Moderate to Good |
Experimental Protocol: Chan-Lam Amination
-
Reaction Setup: To a flask open to the air, add the amine (1.0 equiv.), this compound (1.5 equiv.), copper(II) acetate (Cu(OAc)₂, 1.1 equiv.), and a base such as pyridine or triethylamine (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, typically dichloromethane (DCM) or methanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often characterized by a color change from blue/green to a darker solution. Monitor by TLC or LC-MS (typically 12-24 hours).
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
III. Beyond Coupling: The Role of Fluorine in Catalytic Fluorination
A fascinating and advanced application for boronic acids is their use as precursors to aryl fluorides. While our molecule of interest already contains a fluorine atom, the boronic acid moiety itself can be converted into a C-F bond using specialized palladium catalysis and an electrophilic fluorine source like Selectfluor.
This transformation is mechanistically distinct from other fluorination reactions and is proposed to proceed through a unique Pd(III) intermediate via a single-electron-transfer (S.E.T.) pathway.[6][7] Applying this to this compound would result in the synthesis of 2,3-difluoro-5-methoxypyridine, a highly functionalized and valuable heterocyclic compound.
However, a key challenge is that palladium-catalyzed fluorination of arylboronic acid derivatives can be ineffective for certain heterocyclic systems.[6][7] Careful optimization of the catalyst system and reaction conditions would be imperative for a successful transformation.
Conclusion
This compound is more than just another building block; it is a precisely engineered tool for modern organic synthesis. Its performance in the Suzuki-Miyaura coupling is robust, benefiting from a substitution pattern that mitigates common side reactions associated with pyridylboronic acids. It serves as a competent partner in Chan-Lam C-N couplings and presents intriguing possibilities for advanced transformations like catalytic fluorination. For the discerning chemist, understanding the nuanced reactivity of this reagent—driven by the interplay of its fluoro, methoxy, and boronic acid groups—unlocks a reliable and efficient pathway to complex, high-value molecular architectures.
References
- BenchChem. (n.d.). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions.
- Apollo Scientific. (n.d.). 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester Safety Data Sheet.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Carreira, E. M., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
- ResearchGate. (2018). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
- Ritter, T., et al. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Journal of the American Chemical Society.
- C. S. Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reagents.
- National Institutes of Health. (2011). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-5-methoxypyridine-3-boronic acid
For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 2-Fluoro-5-methoxypyridine-3-boronic acid is a valuable building block in synthetic chemistry, its responsible disposal is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for boronic acids and pyridine derivatives.
The following procedures are based on best practices for hazardous chemical waste management. It is crucial to always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the most recent Safety Data Sheet (SDS) for the compound before proceeding.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the chemical's hazards is essential. While a specific, comprehensive SDS for this compound with complete hazard data can be sparse, related compounds provide a strong indication of its risk profile. Boronic acids as a class, and specifically halogenated pyridine derivatives, are often associated with skin, eye, and respiratory irritation.[1][2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a laboratory coat.[1][4]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Incompatible Materials: Store and handle this compound away from strong oxidizing agents, strong acids, and strong bases.[1][5]
Quantitative Hazard Data Summary
Based on data for analogous compounds, the following table summarizes the likely hazard classifications.
| Hazard Classification | GHS Hazard Code (Typical for related compounds) | Description |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][6] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[2][3] |
| Acute Dermal Toxicity | H312 | Harmful in contact with skin.[2] |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires its classification as hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[7]
-
Waste Characterization: The primary step is to classify the material as a hazardous solid organic waste.
-
Packaging:
-
Labeling:
-
Storage and Disposal:
-
Store the sealed and labeled container in a designated satellite accumulation area.
-
This area should be secure and away from incompatible materials.[4]
-
Follow your institution's specific procedures to arrange for a hazardous waste pickup from your EHS department or a licensed chemical waste contractor.[1][8]
-
-
Segregation: Any materials that have come into contact with this compound, such as weighing boats, spatulas, disposable gloves, and absorbent paper, must be treated as hazardous waste.[1]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[1]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[1]
-
Disposal: Dispose of this container through your institution's hazardous waste program.[1]
Empty containers that held this compound must be properly decontaminated before disposal or recycling to prevent environmental contamination.[4]
-
Initial Rinse (Hazardous Waste):
-
Rinse the empty container with a suitable organic solvent in which the compound is soluble (e.g., acetone or methanol).
-
This first rinseate is considered hazardous waste and must be collected. Pour the rinseate into a designated liquid hazardous waste container for non-halogenated organic solvents.[1][4]
-
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can often be collected in the same hazardous waste container.
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood).
-
Deface the original label on the container.
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[4]
-
Emergency Procedures for Spills and Accidental Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Accidental Release Measures:
-
Small Spills:
-
Ensure proper PPE is worn, including a respirator if dust is generated.[2]
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.[10][11]
-
Clean the spill area with a suitable solvent (e.g., acetone) and absorbent pads. Dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Workflow and Decision-Making Diagrams
To provide a clear visual guide, the following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
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Navigating the Safe Handling of 2-Fluoro-5-methoxypyridine-3-boronic acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of specialized reagents is a cornerstone of innovative research in drug development. This guide provides essential, immediate safety and logistical information for the use of 2-Fluoro-5-methoxypyridine-3-boronic acid. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to ensure that your work with this compound is not only productive but also conducted with the highest degree of safety.
Hazard Identification: Understanding the Risks
This compound is a solid compound that, based on data from similar boronic acid and pyridine derivatives, should be handled as a hazardous substance.[1][2][3] The primary risks associated with this and similar compounds are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][3]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[1][3]
These hazards are typical for many aryl boronic acids and pyridine derivatives, necessitating a stringent adherence to safety protocols to minimize exposure.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Use of a chemical fume hood is mandatory |
| In-solution Handling | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges if outside a fume hood |
| Waste Disposal | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Work within a certified chemical fume hood |
Causality of PPE Choices:
-
Eye and Face Protection: The potential for serious eye irritation from dust or splashes necessitates the use of chemical safety goggles.[1][3] A face shield provides an additional layer of protection during operations with a higher risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves provide a suitable barrier against skin contact.[6][7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.[8]
-
Body Protection: A lab coat protects against incidental skin contact with the compound.[5]
-
Respiratory Protection: Due to the risk of respiratory irritation from dust, all operations involving the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][9]
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is critical for minimizing risk and ensuring the integrity of your experiments.
Receiving and Storage
-
Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's Environmental Health and Safety (EHS) office.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents.[10] Due to the water-solubility of many boronic acids, storage in a desiccator is recommended to prevent degradation.[]
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound from preparation to waste disposal.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Alert: Notify your supervisor and your institution's EHS office.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Avoid raising dust.[4]
-
Cleanup: Wearing the appropriate PPE, carefully clean up the spill. For solid spills, gently sweep the material into a designated waste container.[4] For liquid spills, use an absorbent material and place it in the waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the rinseate as hazardous waste.[12]
Disposal Procedures: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.[5]
Waste Segregation
All waste containing this compound must be treated as hazardous waste.[13]
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a clearly labeled, sealed container for solid hazardous waste.[13]
-
Liquid Waste: Solutions containing the compound and rinseate from cleaning should be collected in a labeled, sealed container for liquid hazardous waste.[13] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[14]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal.
-
Initial Rinse: Rinse the empty container three times with a suitable organic solvent such as acetone or ethanol.[12]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[12] Subsequent rinseates can often be collected with other non-halogenated solvent waste, but confirm this with your institution's EHS guidelines.
-
Container Disposal: Once decontaminated, the container can typically be disposed of in the regular laboratory glass waste.
Neutralization of Aqueous Waste
Boronic acids are weakly acidic and can be converted to their corresponding boronate salts under basic conditions.[] This property can sometimes be used to facilitate their removal from solution or to neutralize aqueous waste streams. If permitted by your institution's EHS office, small amounts of aqueous waste containing this compound may be neutralized with a dilute base (e.g., 1M sodium hydroxide) to a neutral pH before disposal. Always perform this neutralization in a fume hood with appropriate PPE.
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research endeavors, contributing to the advancement of drug discovery and development while maintaining a secure laboratory environment.
References
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Australian Government Department of Health. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? Retrieved from [Link]
-
Kanto Chemical Co., Inc. (2023). Pyridine Safety Data Sheet. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]
-
MDPI. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of Boronic Acids. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
